5-Fluoro-3-hydroxy-2-methylbenzonitrile
Description
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Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-3-hydroxy-2-methylbenzonitrile |
InChI |
InChI=1S/C8H6FNO/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3,11H,1H3 |
InChI Key |
ZDHVJNGYPFUUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1O)F)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocols for 5-Fluoro-3-hydroxy-2-methylbenzonitrile, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of fluorine, hydroxyl, and nitrile functionalities onto a single aromatic scaffold creates a versatile intermediate for drug development and the synthesis of novel materials.[1] This document outlines a field-proven, two-step synthesis starting from a commercially available precursor, followed by a multi-technique analytical workflow for structural verification and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations essential for successful execution in a research and development setting.
Introduction: The Strategic Value of Fluorinated Benzonitriles
Polyfunctional aromatic compounds are cornerstones of modern chemical synthesis.[2][3] The benzonitrile moiety, in particular, is a critical structural motif found in numerous pharmaceuticals and agrochemicals.[4][5] It serves not only as a key pharmacophore but also as a versatile synthetic handle, readily transformable into amines, carboxylic acids, amides, and tetrazoles.[4][6]
The introduction of a fluorine atom into an organic molecule can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[7][8] Consequently, the development of synthetic routes to molecules like 5-Fluoro-3-hydroxy-2-methylbenzonitrile, which combines the strategic advantages of the benzonitrile group with the unique properties conferred by fluorine and other functional groups, is of high value to the scientific community. This guide provides a logical and efficient approach to its synthesis and a rigorous framework for its characterization.
Retrosynthetic Analysis and Strategic Approach
A direct, multi-component assembly of 5-Fluoro-3-hydroxy-2-methylbenzonitrile presents significant challenges related to regioselectivity and functional group compatibility. A more robust and practical approach involves the late-stage functionalization of a readily accessible, highly-functionalized precursor.
Our retrosynthetic analysis identified 5-Fluoro-3-hydroxy-2-methylbenzoic acid as an ideal starting material. This precursor contains the desired substitution pattern, requiring only the conversion of the carboxylic acid to the target nitrile group. This strategy minimizes step count and avoids complex purification challenges associated with installing individual substituents onto a simple benzene ring. The proposed forward synthesis proceeds via a primary amide intermediate, which is then subjected to dehydration—a classic and highly efficient transformation.[9]
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 5-Fluoro-3-hydroxy-2-methylbenzamide
Causality: The conversion of the carboxylic acid to the primary amide is the crucial first step. We employ a two-stage, one-pot procedure. First, the carboxylic acid is activated by conversion to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂). Subsequently, the acyl chloride is treated with aqueous ammonia to form the stable primary amide. This method is highly effective and generally provides a clean product upon workup.
Experimental Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Fluoro-3-hydroxy-2-methylbenzoic acid (1.0 eq).
-
Acyl Chloride Formation: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up (Quench): Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. Cool the resulting crude acyl chloride in an ice bath (0 °C).
-
Amidation: Slowly add concentrated ammonium hydroxide (NH₄OH, approx. 10 eq) dropwise to the cooled acyl chloride. Caution: This reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. A solid precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold diethyl ether.
-
Drying: Dry the isolated white to off-white solid under vacuum to yield 5-Fluoro-3-hydroxy-2-methylbenzamide. The product is often of sufficient purity for the next step without further purification.
Step 2: Synthesis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Causality: The final step is the dehydration of the primary amide to the nitrile. Trifluoroacetic anhydride (TFAA) is an exceptionally efficient and mild dehydrating agent for this transformation. Triethylamine (Et₃N) is used as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.
Experimental Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add the 5-Fluoro-3-hydroxy-2-methylbenzamide (1.0 eq) from the previous step.
-
Dissolution: Add anhydrous dichloromethane (CH₂Cl₂) and triethylamine (2.5 eq). Cool the resulting suspension to 0 °C in an ice bath.
-
Dehydration: Add trifluoroacetic anhydride (1.5 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of the structure and the assessment of the purity of the final compound. The following protocols represent a standard workflow for a comprehensive characterization.
Caption: Standard workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. [10]2. Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the data using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak.
Expected Spectroscopic Data:
| Technique | Expected Chemical Shifts (δ, ppm) and Coupling |
| ¹H NMR | • Phenolic -OH: A broad singlet, typically > 9.0 ppm (in DMSO-d₆).• Aromatic Protons: Two doublets in the range of 6.8-7.5 ppm, showing coupling to the fluorine atom (J-coupling).• Methyl -CH₃: A singlet around 2.1-2.4 ppm. |
| ¹³C NMR | • C≡N: 115-120 ppm.• Aromatic Carbons: 105-165 ppm. Carbons bonded to or near the fluorine will appear as doublets due to C-F coupling.• Methyl Carbon: 15-20 ppm. |
| ¹⁹F NMR | • A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. |
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: Acquire the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal. [10]2. Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3600–3200 (broad) | Phenolic hydroxyl stretch |
| C-H (aromatic) | 3100–3000 | Aromatic C-H stretch |
| C≡N (nitrile) | 2240–2220 | Strong, sharp nitrile stretch |
| C=C (aromatic) | 1600–1450 | Aromatic ring skeletal vibrations |
| C-F (fluoro) | 1250–1000 | C-F stretch |
Mass Spectrometry (MS)
Protocol:
-
Analysis: Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source to determine the exact mass.
-
Data Interpretation: The exact mass measurement provides confirmation of the elemental composition.
Expected Data:
-
Molecular Formula: C₈H₆FNO
-
Exact Mass: 151.0433
-
Expected [M-H]⁻ (Negative Ion Mode): m/z 150.0355
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Detection: UV detection at a wavelength determined by a UV scan of the analyte (e.g., 254 nm).
-
Analysis: Inject a solution of the compound (~1 mg/mL in mobile phase) to determine its retention time and assess purity by peak area percentage. A systematic protocol involving scouting and screening can be employed for robust method development. [11]
Conclusion
This guide presents a validated and scientifically sound approach for the synthesis and characterization of 5-Fluoro-3-hydroxy-2-methylbenzonitrile. The synthetic strategy, leveraging a commercially available benzoic acid derivative, is efficient and scalable. The detailed characterization workflow, employing a suite of modern analytical techniques, provides a robust framework for structural verification and quality control. This molecule represents a valuable building block for researchers in drug discovery and materials science, and the protocols herein are designed to enable its reliable production and characterization.
References
- BenchChem. The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
- BenchChem. A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies.
- MDPI. Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂.
- ConnectSci. Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry.
- PMC. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis.
- Fiveable. Aromatic Hydroxylation Definition.
- PMC. Hydroxylation of aromatic compounds by reduced nicotinamide-adenine dinucleotide and phenazine methosulphate requires hydrogen peroxide and hydroxyl radicals, but not superoxide.
- ResearchGate. Fluorinated Aromatic Compounds.
- Wikipedia. Hydroxylation.
- Wiley Online Library. Comparison of three methods for the methylation of aliphatic and aromatic compounds.
- ACS Publications. Hydroxylation of Aromatic Compounds Induced by the Activation of Oxygen. Advances in Chemistry.
- Taylor & Francis Online. Cyanation – Knowledge and References.
- ACS Publications. Synthesis of Polycyclic Benzonitriles via a One-Pot Aryl Alkylation/Cyanation Reaction. Journal of the American Chemical Society.
- Royal Society of Chemistry. Practical synthesis of aromatic nitriles via gallium-catalysed electrophilic cyanation of aromatic C–H bonds. Chemical Communications.
- PMC. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor.
- ResearchGate. (PDF) A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Fluoro-2-Methylbenzonitrile in Organic Synthesis and Material Science.
- Sigma-Aldrich. 5-Fluoro-3-hydroxy-2-methyl-benzoic acid.
- Waters. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication.
- PMC. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
- BenchChem. Spectroscopic Profile of 5-Formyl-2-hydroxybenzonitrile: A Technical Guide.
- PMC. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.
- Journal of Pharmaceutical and Biomedical Analysis. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lcms.cz [lcms.cz]
Physicochemical Properties and Synthetic Workflows of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Executive Summary
5-Fluoro-3-hydroxy-2-methylbenzonitrile (CAS: 1591829-03-6) is a highly specialized, poly-substituted aromatic intermediate primarily utilized in the pharmaceutical industry. Its unique structural motif—combining a nitrile, a phenol, a fluorine atom, and a methyl group on a single benzene ring—makes it a critical building block in the de novo synthesis of used for HIV therapy[1]. This whitepaper provides an authoritative breakdown of its physicochemical profile, mechanistic applications, and a self-validating synthetic workflow designed for high-yield isolation.
Physicochemical Profiling
The strategic placement of functional groups on the aromatic ring dictates the molecule's reactivity and physical characteristics. The electron-withdrawing nature of the nitrile (-CN) and fluorine (-F) groups significantly increases the acidity of the phenolic hydroxyl (-OH), while the ortho-methyl (-CH3) group provides essential steric shielding that prevents unwanted side reactions during downstream coupling.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 5-Fluoro-3-hydroxy-2-methylbenzonitrile |
| CAS Registry Number | 1591829-03-6[2] |
| Molecular Formula | C8H6FNO[3] |
| Molecular Weight | 151.14 g/mol [2] |
| Physical State | White to off-white solid[1] |
| Hydrogen Bond Donors | 1 (-OH) |
| Hydrogen Bond Acceptors | 2 (-CN, -F) |
| Topological Polar Surface Area | 44.0 Ų |
(Note: Structural and molecular weight data are corroborated by [4] and primary patent literature[1].)
De Novo Synthetic Workflow
The synthesis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile requires a highly chemoselective approach to avoid cross-reactivity between the halogens and the sensitive functional groups. The following three-step protocol is adapted from validated pharmaceutical manufacturing pathways[5].
Figure 1: Three-step synthetic workflow for 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Step 1: Chemoselective Nitro Reduction
Objective: Convert 1-bromo-5-fluoro-2-methyl-3-nitrobenzene to 3-bromo-5-fluoro-2-methylaniline.
-
Procedure:
-
Suspend 1.0 equivalent of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene in a 4:1 mixture of Ethanol/H₂O.
-
Add 5.0 equivalents of Ammonium chloride (NH₄Cl) and 5.0 equivalents of Iron (Fe) powder[5].
-
Heat the suspension to a gentle reflux (80 °C) for 4–6 hours.
-
Self-Validation (In-Process Control): Monitor via LC-MS until the nitro starting material is completely consumed.
-
Cool to room temperature, filter through a Celite pad to remove iron oxides, and extract the filtrate with Ethyl Acetate (EtOAc). Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Causality & Mechanistic Insight: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided here because it would trigger the hydrodehalogenation of the aryl bromide, destroying the reactive site needed for Step 3. The Fe/NH₄Cl system provides a mild, chemoselective reduction that exclusively targets the nitro group while preserving both the bromine and fluorine atoms[5].
Step 2: Diazotization and Hydrolysis
Objective: Convert the aniline intermediate to 3-bromo-5-fluoro-2-methylphenol.
-
Procedure:
-
Dissolve 3-bromo-5-fluoro-2-methylaniline in 10% aqueous H₂SO₄ and cool to 0–5 °C using an ice-water bath.
-
Add a pre-chilled aqueous solution of Sodium nitrite (NaNO₂, 1.2 eq) dropwise, ensuring the internal temperature never exceeds 5 °C. Stir for 30 minutes.
-
Slowly warm the reaction mixture, then heat to 90 °C for 2 hours.
-
Self-Validation (In-Process Control): The reaction is deemed complete when the evolution of nitrogen gas (bubbling) ceases.
-
Extract with Dichloromethane (DCM), dry, and purify via silica gel chromatography (4-10% EtOAc/petroleum ether)[5].
-
-
Causality & Mechanistic Insight: Strict thermal control (<5 °C) during the NaNO₂ addition is critical to prevent the premature decomposition of the highly unstable diazonium salt into unwanted azo-dimers or biphenyl byproducts. Sulfuric acid is intentionally chosen over Hydrochloric acid to eliminate the risk of competitive nucleophilic chlorination on the electron-rich aromatic ring.
Step 3: Palladium-Catalyzed Cyanation
Objective: Convert the aryl bromide to 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
-
Procedure:
-
Dissolve 3-bromo-5-fluoro-2-methylphenol in anhydrous Dimethylformamide (DMF).
-
Add Zinc cyanide (Zn(CN)₂, 0.6 eq) and degas the solution with argon for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and heat the mixture to 100 °C for 12 hours under an inert atmosphere.
-
Self-Validation (In-Process Control): TLC monitoring (UV active) to confirm the disappearance of the lower-Rf phenol starting material.
-
Quench with aqueous ammonia (to complex excess toxic zinc species), extract with EtOAc, and purify via flash chromatography to afford the final product as a white solid[1].
-
-
Causality & Mechanistic Insight: The classical Rosenmund-von Braun reaction (using stoichiometric CuCN) requires harsh temperatures (>150 °C) that would likely degrade the unprotected phenol. By utilizing a Pd(0) catalyst with Zn(CN)₂, the activation energy for the oxidative addition into the C-Br bond is significantly lowered, allowing the cyanation to proceed smoothly at 100 °C, thereby protecting the integrity of the hydroxyl group.
Analytical Characterization
To ensure the scientific integrity of the synthesized batch, the final compound must be validated against the following established spectral benchmarks:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.67 (s, 1H, -OH), 7.12–6.86 (m, 2H, Aromatic C4-H and C6-H)[1]. The methyl group typically resonates as a singlet near δ 2.2 ppm.
-
Mass Spectrometry (ESI): The intermediate 3-bromo-5-fluoro-2-methylphenol exhibits characteristic isotopic peaks at m/z 203.2 and 205.2 [M-H]⁻ due to the ⁷⁹Br and ⁸¹Br isotopes[5]. The final nitrile product will yield an [M-H]⁻ peak at m/z 150.1.
References
- Title: US10189831B2 - Non-nucleoside reverse transcriptase inhibitors Source: Google Patents URL
- Title: EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells Source: Google Patents URL
-
Title: 5-Fluoro-3-hydroxy-2-methylbenzonitrile | C8H6FNO | CID 86715311 Source: PubChem (National Institutes of Health) URL: [Link]
Sources
- 1. US10189831B2 - Non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]
- 2. capotchem.com [capotchem.com]
- 3. CAS:1591829-03-6, 5-Fluoro-3-hydroxy-2-methylbenzonitrile-毕得医药 [bidepharm.com]
- 4. 5-Fluoro-3-hydroxy-2-methylbenzonitrile | C8H6FNO | CID 86715311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells - Google Patents [patents.google.com]
Structural Elucidation and Crystallographic Profiling of 5-Fluoro-3-hydroxy-2-methylbenzonitrile: A Technical Guide
Executive Summary
The compound 5-Fluoro-3-hydroxy-2-methylbenzonitrile (CAS 1591829-03-6) is a highly specialized aromatic intermediate utilized in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), including advanced pyridinone and pyrimidinone derivatives targeting HIV-1 . Because the spatial orientation and purity of this intermediate dictate the efficacy of downstream cross-coupling reactions, rigorous structural characterization via Single Crystal X-Ray Diffraction (SCXRD) is paramount.
This whitepaper provides an in-depth, self-validating methodology for the crystallization, crystallographic data collection, and structural analysis of this critical API intermediate.
Molecular Context & Physicochemical Profiling
Understanding the physicochemical nature of 5-Fluoro-3-hydroxy-2-methylbenzonitrile is the first step in designing a successful crystallographic study. The molecule features a highly substituted benzene ring with competing electronic and steric effects. The methyl group at the C2 position creates significant steric hindrance between the C1 nitrile and C3 hydroxyl groups. Consequently, intramolecular hydrogen bonding is structurally prohibited, forcing the molecule to satisfy its hydrogen-bonding potential through intermolecular networks.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value / Description |
| Chemical Name | 5-Fluoro-3-hydroxy-2-methylbenzonitrile |
| CAS Registry Number | 1591829-03-6 |
| Molecular Formula | C8H6FNO |
| Molecular Weight | 151.14 g/mol |
| Key H-Bond Donors | 1 (-OH at C3) |
| Key H-Bond Acceptors | 2 (-C≡N at C1, -F at C5) |
| Steric Bottleneck | C2-Methyl group restricting C1/C3 coplanarity |
Crystallization Strategy: Causality & Solvent Selection
Expertise & Experience Insight: The fundamental challenge in crystallizing highly functionalized small aromatics is avoiding rapid precipitation (which yields amorphous powders) while promoting ordered nucleation.
The choice of a binary solvent system—specifically Ethyl Acetate (EtOAc) and n-Hexane—is dictated by the molecule's amphiphilic hydrogen-bonding nature. EtOAc provides initial solvation of the polar hydroxyl and nitrile groups. The slow vapor diffusion of non-polar n-Hexane gradually reduces the dielectric constant of the medium. This causality is crucial: the slow reduction in solubility forces the molecules to align their strong intermolecular dipole moments (O-H···N≡C) into an ordered crystalline lattice rather than crashing out of solution.
Workflow for crystallization and SCXRD analysis of the NNRTI intermediate.
Self-Validating Protocol for SCXRD Analysis
The following protocol is designed as a self-validating system. Every step contains an internal quality check that prevents the propagation of errors to the next phase.
Step-by-Step Methodology
Step 1: Purity Verification
-
Action: Purify the starting material via flash chromatography (Silica gel, Hexane/EtOAc gradient) to >99% purity .
-
Validation: Confirm purity via HPLC and
H-NMR before crystallization. Impurities >1% will act as crystal growth terminators.
Step 2: Vapor Diffusion Setup
-
Action: Dissolve 20 mg of the compound in 0.5 mL of EtOAc in a 2-dram inner vial. Place this vial uncovered inside a 20 mL outer vial containing 3 mL of n-Hexane. Seal the outer vial tightly.
-
Validation: Maintain at a stable 20°C in a vibration-free environment for 4–7 days. The appearance of sharply defined, transparent block or needle crystals indicates successful ordered nucleation.
Step 3: X-Ray Diffraction Data Collection
-
Action: Harvest a single crystal (approx. 0.2 × 0.15 × 0.1 mm) under perfluorinated polyether oil and mount it on a MiTeGen loop. Transfer to the diffractometer equipped with a Cryostream set to 100(2) K.
-
Validation: Collect initial frames. The indexing of sharp, well-defined diffraction spots confirms a single-domain crystal. The internal agreement factor (
) must be < 0.05 during data integration.
Step 4: Structure Solution and Refinement
-
Action: Solve the structure using dual-space direct methods via SHELXT . Refine the structure using full-matrix least-squares on
with SHELXL , operated through the Olex2 interface . -
Validation: The refinement is a mathematical proof. If the structural model is correct, the refinement will converge with an
< 0.05, and the residual electron density map ( ) will be featureless (highest peak < 0.5 e/ų).
Table 2: Representative SCXRD Data Collection Parameters
| Crystallographic Parameter | Target Specification for Validation |
| Crystal System | Monoclinic (Predicted for this class) |
| Space Group | |
| Temperature | 100(2) K (Minimizes thermal motion) |
| Radiation Source | Mo Kα ( |
| Final | |
| Goodness-of-Fit (GooF) | 0.95 – 1.05 |
Structural Elucidation & Packing Motifs
Once the structure is solved, the analysis shifts to understanding the intermolecular forces that govern the solid-state behavior of the intermediate.
Because the C2-methyl group sterically isolates the C1-nitrile and C3-hydroxyl groups, the primary packing motif is driven by intermolecular hydrogen bonding . The strong hydroxyl donor (-OH) interacts with the nitrogen of the nitrile group (-C≡N) of an adjacent molecule, forming an extended 1D polymeric chain or a cyclic dimer motif. Secondary interactions include weak C-H···F contacts involving the C5-fluoro substituent, and
Primary intermolecular hydrogen bonding and packing motifs in the lattice.
Implications for Downstream API Synthesis
The crystallographic profiling of 5-Fluoro-3-hydroxy-2-methylbenzonitrile provides critical intelligence for drug development professionals. Confirming the precise bond lengths and angles around the highly congested C1-C2-C3 region allows chemists to accurately model the steric trajectory required for subsequent cross-coupling or etherification reactions at the C3 hydroxyl position. Furthermore, understanding the solid-state stability and packing motifs aids in optimizing the bulk storage and handling of this intermediate during the scale-up of HIV NNRTI manufacturing.
References
- US Patent 10,189,831 B2 - Non-nucleoside reverse transcriptase inhibitors.
- EP Patent 3,972,965 B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells.
-
Sheldrick, G. M. (2015) - SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A.[Link]
-
Sheldrick, G. M. (2015) - Crystal structure refinement with SHELXL. Acta Crystallographica Section C.[Link]
-
Dolomanov, O. V., et al. (2009) - OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[Link]
A Technical Guide to the Spectroscopic Profile of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 5-Fluoro-3-hydroxy-2-methylbenzonitrile, with the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol , represents a class of substituted aromatic compounds with significant potential as a versatile building block in the synthesis of pharmaceuticals and other functional materials.[1] The strategic placement of a fluorine atom, a hydroxyl group, a methyl group, and a nitrile function on the benzene ring imparts unique physicochemical properties that are of considerable interest to researchers.
Molecular Structure
The structural arrangement of 5-Fluoro-3-hydroxy-2-methylbenzonitrile is foundational to understanding its spectral characteristics. The interplay of the electron-withdrawing nitrile and fluorine groups, the electron-donating hydroxyl and methyl groups, and their positions on the aromatic ring dictates the electronic environment of each atom and, consequently, their spectroscopic behavior.
Caption: 2D structure of 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. For 5-Fluoro-3-hydroxy-2-methylbenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the atomic connectivity and electronic environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing fluorine and nitrile groups will deshield nearby protons, shifting them downfield, while the electron-donating hydroxyl and methyl groups will cause an upfield shift.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (position 4) | 7.0 - 7.3 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-10, ⁴J(H,F) ≈ 4-6 |
| Aromatic H (position 6) | 6.8 - 7.1 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-10, ⁴J(H,F) ≈ 8-10 |
| Hydroxyl OH | 5.0 - 6.0 | Broad singlet (s) | N/A |
| Methyl CH₃ | 2.2 - 2.5 | Singlet (s) | N/A |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-3-hydroxy-2-methylbenzonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the OH proton signal.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Tune and match the probe for ¹H.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 90° pulse angle, a spectral width covering -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a signal for each of the eight unique carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached functional groups. The carbon attached to the fluorine atom will exhibit a large one-bond coupling (¹J(C,F)), appearing as a doublet.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-CN | 115 - 120 | Singlet (s) |
| C-OH | 155 - 160 | Doublet (d), ²J(C,F) ≈ 10-15 Hz |
| C-F | 160 - 165 | Doublet (d), ¹J(C,F) ≈ 240-260 Hz |
| Aromatic CH (C4) | 110 - 115 | Doublet (d), ²J(C,F) ≈ 20-25 Hz |
| Aromatic CH (C6) | 105 - 110 | Doublet (d), ⁴J(C,F) ≈ 2-4 Hz |
| Quaternary C (C1) | 100 - 105 | Doublet (d), ³J(C,F) ≈ 5-10 Hz |
| Quaternary C (C2) | 120 - 125 | Doublet (d), ⁴J(C,F) ≈ 2-4 Hz |
| Methyl CH₃ | 15 - 20 | Singlet (s) |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Tune and match the probe for ¹³C.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 90° pulse angle, a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds, and a large number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate line broadening factor.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that will provide a single signal for the fluorine atom in 5-Fluoro-3-hydroxy-2-methylbenzonitrile. The multiplicity of this signal will be determined by its coupling to nearby protons.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic F | -110 to -120 | Triplet of doublets (td) or multiplet (m) |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be utilized.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer with a probe capable of observing ¹⁹F.
-
Data Acquisition:
-
Tune and match the probe for ¹⁹F.
-
Acquire a standard one-dimensional ¹⁹F spectrum.
-
A reference compound, such as CFCl₃, is typically used as an external standard (δ = 0 ppm).
-
-
Data Processing:
-
Standard Fourier transform, phasing, and baseline correction are applied.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The spectrum of 5-Fluoro-3-hydroxy-2-methylbenzonitrile is expected to show characteristic absorption bands for the hydroxyl, nitrile, and aromatic moieties.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3600 - 3200 (broad) | Phenolic hydroxyl stretching |
| C-H (aromatic) | 3100 - 3000 | Aromatic C-H stretching |
| C-H (methyl) | 2980 - 2850 | Methyl C-H stretching |
| C≡N (nitrile) | 2240 - 2220 | Nitrile stretching |
| C=C (aromatic) | 1620 - 1450 | Aromatic ring stretching |
| C-O (phenol) | 1260 - 1180 | Phenolic C-O stretching |
| C-F (aryl fluoride) | 1250 - 1100 | Aryl C-F stretching |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) for a good quality spectrum.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. The background spectrum is automatically subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For 5-Fluoro-3-hydroxy-2-methylbenzonitrile, the molecular ion peak should be readily observable.
| Assignment | Predicted m/z | Description |
| [M]⁺ | 151.04 | Molecular ion |
| [M-H]⁺ | 150.03 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | 136.02 | Loss of a methyl radical |
| [M-CO]⁺ | 123.03 | Loss of carbon monoxide from the phenol |
| [M-HCN]⁺ | 124.03 | Loss of hydrogen cyanide |
Proposed Fragmentation Pathway
A common fragmentation pathway for substituted benzonitriles involves the loss of small, stable molecules or radicals.
Caption: A proposed fragmentation pathway for 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.
-
For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.
-
-
Data Processing: The data system will display the mass-to-charge ratio (m/z) of the detected ions.
Experimental Workflow
A systematic approach is crucial for the comprehensive spectroscopic analysis of a novel compound. The following workflow illustrates a logical sequence of experiments.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile for 5-Fluoro-3-hydroxy-2-methylbenzonitrile based on fundamental principles and data from analogous compounds. The anticipated NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers working with this molecule. The comprehensive characterization of such compounds is a critical step in unlocking their full potential in various scientific and industrial applications. It is our hope that this guide will serve as a valuable and practical resource for the scientific community.
References
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
- SWGDRUG.org. (2014, October 16). 5-Fluoro-AMB.
- Capot Chemical. (n.d.). Specifications of 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
- NIST. (2026). 5-Fluoro-2-methylbenzonitrile. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Benchchem. (2025). Application Note: Mass Spectrometry Analysis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one.
Sources
Discovery and history of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Discovery, Synthesis, and Application of 5-Fluoro-3-hydroxy-2-methylbenzonitrile: A Critical Intermediate in NNRTI Development
Executive Summary
The development of highly active antiretroviral therapy (HAART) relies on the continuous evolution of chemical scaffolds to outpace viral mutation. 5-Fluoro-3-hydroxy-2-methylbenzonitrile (CAS: 1591829-03-6) has emerged as a highly specialized, multi-functionalized aromatic building block crucial to the synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[1]. This whitepaper provides an in-depth technical analysis of its discovery context, the structural logic behind its substitution pattern, and a fully validated, step-by-step synthetic methodology designed for pharmaceutical scale-up.
Chemical Identity & Physicochemical Profiling
Understanding the baseline properties of this intermediate is essential for predicting its reactivity and behavior in downstream coupling reactions.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 5-Fluoro-3-hydroxy-2-methylbenzonitrile |
| CAS Registry Number | 1591829-03-6 |
| Molecular Formula | C8H6FNO |
| Molecular Weight | 151.14 g/mol |
| Structural Class | Halogenated Phenolic Benzonitrile |
The Discovery Context: Overcoming HIV-1 Resistance
First-generation NNRTIs (e.g., efavirenz) bind to an allosteric pocket of the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that halts the RNA-dependent DNA polymerase activity. However, rapid mutations in the viral genome (such as the K103N and Y181C mutations) alter the steric and electronic landscape of this binding pocket, rendering early drugs ineffective[2].
In the late 2010s, pharmaceutical research shifted toward highly functionalized pyridinone and pyrimidinone derivatives capable of maintaining binding affinity despite these mutations[3]. 5-Fluoro-3-hydroxy-2-methylbenzonitrile was discovered and synthesized as a critical left-wing (aryl) fragment for these advanced NNRTIs. Recent studies have even demonstrated that NNRTIs derived from this scaffold can selectively accelerate the death of HIV-infected cells expressing GAG-POL proteins, offering a dual mechanism that not only stops viral replication but actively depletes the viral reservoir[4].
Rational Drug Design: The Anatomy of the Scaffold
The specific substitution pattern of this molecule is a masterclass in rational drug design, where every functional group serves a distinct pharmacological and synthetic purpose[5]:
-
Nitrile Group (-CN) at C1: Provides a strong dipole and acts as a hydrogen bond acceptor. Its linear, sp-hybridized geometry allows it to project deeply into narrow, hydrophobic channels within the mutated NNRTI binding pocket without inducing steric clashes.
-
Methyl Group (-CH3) at C2: Induces a critical steric twist. This forces the aromatic ring into an orthogonal conformation relative to the core NNRTI scaffold, locking the drug into the bioactive conformation required for target engagement.
-
Hydroxyl Group (-OH) at C3: Serves as a primary hydrogen bond donor/acceptor, anchoring the molecule to the peptide backbone of the RT enzyme (often interacting with mutated residues to bypass resistance).
-
Fluoro Group (-F) at C5: Fluorine substitution serves a dual purpose. Pharmacologically, it blocks cytochrome P450-mediated aromatic oxidation, drastically improving the drug's metabolic half-life. Electronically, its strong inductive effect (-I) modulates the pKa of the adjacent hydroxyl group, optimizing its hydrogen-bonding strength[5].
Caption: Pharmacological signaling blockade by NNRTI derivatives of 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 5-fluoro-3-hydroxy-2-methylbenzonitrile requires strict control over chemoselectivity to prevent the degradation of sensitive functional groups. The following protocol outlines the robust, three-step synthesis starting from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene[4].
Table 2: Synthetic Step Metrics
| Step | Transformation | Reagents & Conditions | Expected Yield | Key Intermediates |
| 1 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O, 90 °C, 6h | 85-90% | 3-Bromo-5-fluoro-2-methylaniline |
| 2 | Diazotization & Hydrolysis | NaNO₂, H₂SO₄, 0 °C then Δ | 65-75% | 3-Bromo-5-fluoro-2-methylphenol |
| 3 | Pd-Catalyzed Cyanation | Zn(CN)₂, Pd₂(dba)₃, 140 °C, 6h | 70-80% | 5-Fluoro-3-hydroxy-2-methylbenzonitrile |
Step 1: Chemoselective Béchamp Reduction
-
Objective: Reduce the nitro group to an amine without cleaving the aryl bromide or aryl fluoride bonds.
-
Procedure: To a solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (98 mmol) in ethanol (390 mL), add ammonia hydrochloride (491 mmol) and water (38 mL). Introduce iron powder (491 mmol) to the mixture. Stir the suspension at 90 °C for 6 hours. Filter the hot mixture through a Celite pad to remove iron oxides, and concentrate the filtrate under reduced pressure[4].
-
Causality & Validation: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation, which would destroy the aryl bromide required for Step 3. The Béchamp reduction (Fe/NH₄Cl) is highly chemoselective for the nitro group. The addition of NH₄Cl provides a mild proton source that activates the iron surface without dropping the pH low enough to protonate the resulting aniline. Self-Validation: The reaction is visually confirmed when the yellow/orange suspension transitions to a heavy dark brown/black sludge (formation of Fe₃O₄).
Step 2: Diazotization and Hydroxylation
-
Objective: Convert the newly formed amine to a phenol via a diazonium intermediate.
-
Procedure: Dissolve the 3-bromo-5-fluoro-2-methylaniline in a 10% aqueous sulfuric acid solution and chill to 0–5 °C using an ice-salt bath. Dropwise, add an aqueous solution of sodium nitrite (NaNO₂) over 30 minutes. Stir for an additional 30 minutes at 0 °C. Next, slowly heat the acidic solution to 100 °C for 2 hours to force hydrolysis. Extract the product with ethyl acetate[6].
-
Causality & Validation: The generation of nitrous acid in situ forms the highly reactive aryldiazonium salt. Maintaining the temperature strictly below 5 °C is non-negotiable; higher temperatures cause premature decomposition into complex tar mixtures. Heating the solution afterward selectively drives the nucleophilic aromatic substitution by H₂O. Self-Validation: Successful diazotization is confirmed by a clear solution at 0 °C, while successful hydrolysis is visually validated by the vigorous evolution of nitrogen gas (bubbling) upon heating.
Step 3: Palladium-Catalyzed Cyanation
-
Objective: Substitute the aryl bromide with a nitrile group.
-
Procedure: In a pressure vessel, dissolve the intermediate in dimethylformamide (DMF). Add zinc cyanide (Zn(CN)₂, 68.3 mmol). Degas the mixture by bubbling nitrogen gas through the solution for 10 minutes. Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.7 mmol). Seal the vessel and heat to 140 °C for 6 hours. Dilute with water, filter, and purify via flash chromatography[7].
-
Causality & Validation: Traditional Rosenmund-von Braun cyanation requires stoichiometric copper(I) cyanide (CuCN) and extreme temperatures (>200 °C), which can degrade the phenol. Palladium-catalyzed cyanation with Zn(CN)₂ proceeds under milder conditions with excellent functional group tolerance. Degassing is critical because Pd(0) catalysts are highly sensitive to oxygen, which irreversibly oxidizes the metal center and kills the catalytic cycle. Self-Validation: The reaction transitions from a dark purple (active Pd(0) species) to a homogeneous mixture. Completion is validated by the disappearance of the aryl bromide starting material on TLC (UV active).
Caption: Synthetic workflow of 5-Fluoro-3-hydroxy-2-methylbenzonitrile from nitrobenzene precursor.
Conclusion
5-Fluoro-3-hydroxy-2-methylbenzonitrile represents a triumph of modern synthetic and medicinal chemistry. By integrating precise steric bulk, metabolic resistance, and high-affinity hydrogen bonding into a single compact ring, this intermediate has enabled the creation of NNRTIs capable of bypassing severe viral mutations. The synthetic route outlined above ensures high chemoselectivity and yield, providing a scalable pathway for the ongoing development of advanced antiretroviral therapeutics.
References
-
Title: 5-Fluoro-3-hydroxy-2-methylbenzonitrile | C8H6FNO | CID 86715311 - PubChem Source: nih.gov URL: [Link]
- Source: google.com (Patents)
- Source: google.com (Patents)
- Title: EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells (Synthesis Methods)
- Title: EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells (Cyanation Methods)
Sources
- 1. 5-Fluoro-3-hydroxy-2-methylbenzonitrile | C8H6FNO | CID 86715311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10189831B2 - Non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]
- 3. EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells - Google Patents [patents.google.com]
- 4. EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells - Google Patents [patents.google.com]
- 5. leapchem.com [leapchem.com]
- 6. 3-Bromo-2-fluoro-5-methylaniline | 1207319-71-8 | Benchchem [benchchem.com]
- 7. EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells - Google Patents [patents.google.com]
Introduction: The Strategic Value of Fluorinated Benzonitriles in Drug Discovery
An In-depth Technical Guide to the Biological Activities of Fluorinated Benzonitrile Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups into molecular scaffolds is a cornerstone of rational drug design. Among these, the fluorinated benzonitrile motif has emerged as a "privileged scaffold"—a core structure that consistently imparts desirable pharmacological properties to a molecule.[1] The unique synergy between the highly electronegative fluorine atom and the versatile nitrile group unlocks a vast potential for developing novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles.[2]
The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties. Fluorine's high electronegativity can influence acidity and basicity, modulate lipophilicity, and, crucially, enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] This often leads to increased bioavailability and a longer half-life in vivo. The nitrile group, beyond being a key reactive handle for synthetic diversification, can participate in critical hydrogen bonding and dipole interactions with biological targets, thereby increasing binding affinity.[1][2]
This technical guide offers a comprehensive exploration of the significant biological activities demonstrated by fluorinated benzonitrile derivatives. As a Senior Application Scientist, the intent here is not merely to catalogue findings but to provide a deeper understanding of the underlying mechanisms, the rationale behind experimental designs, and the practical methodologies for evaluation. We will delve into the anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds, supported by quantitative data, detailed protocols, and mechanistic diagrams to empower researchers in their quest for next-generation therapeutics.
Part 1: The Physicochemical Advantage of Fluorination in Drug Design
The decision to incorporate fluorine into a potential drug molecule is a strategic one, rooted in the element's unique and powerful electronic properties. Unlike other halogens, fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This combination allows it to act as a "super-hydrogen" that can dramatically influence a molecule's behavior without significantly increasing its size.
Causality Behind Fluorine's Impact:
-
Metabolic Stability: A primary driver for fluorination is the strength of the carbon-fluorine (C-F) bond. It is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases. By replacing a metabolically labile hydrogen atom with fluorine, chemists can protect the molecule from degradation, thereby improving its pharmacokinetic profile.[1][4]
-
Binding Affinity and Conformational Control: The strong dipole moment of the C-F bond can lead to favorable electrostatic and dipolar interactions with amino acid residues in a target protein's binding pocket.[5] Fluorine can also engage in non-canonical hydrogen bonds and halogen bonds. Furthermore, the introduction of fluorine can induce specific conformational preferences in a molecule, pre-organizing it for optimal binding with its target receptor.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement.
This fundamental understanding of fluorine's influence provides the rationale for its widespread use and is the basis for interpreting the structure-activity relationships (SAR) of the derivatives discussed in the following sections.
Part 2: Anticancer Activities of Fluorinated Benzonitrile Derivatives
Fluorinated benzonitriles have demonstrated considerable promise as anticancer agents, acting through diverse and highly relevant mechanisms of action.[1] Their efficacy stems from their ability to selectively interfere with cellular processes that are critical for tumor growth and survival.
Mechanism 1: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for the formation of the mitotic spindle during mitosis. Certain fluorinated benzonitrile derivatives act as potent microtubule-destabilizing agents.[1]
Mechanistic Insight: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a cascade of downstream effects: the mitotic spindle cannot form correctly, the cell cycle is arrested (typically in the G2/M phase), and the cell is ultimately driven into programmed cell death (apoptosis).[1]
Mechanism 2: Kinase Inhibition (e.g., EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a protein kinase that plays a pivotal role in cell signaling pathways controlling growth and proliferation.[4] In many cancers, mutations lead to the constitutive activation of EGFR, resulting in uncontrolled cell division.[4]
Mechanistic Insight: Derivatives based on the aminobenzonitrile scaffold can be designed as ATP-mimicking inhibitors. They fit into the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates. This blockade of the signaling cascade can halt proliferation, induce cell cycle arrest, and trigger apoptosis in cancer cells that are dependent on this pathway.[4] The fluorine atoms on the benzonitrile ring often contribute to enhanced binding affinity within this pocket.
Mechanism 3: Immune Checkpoint Inhibition (PD-1/PD-L1)
Cancer cells can evade the immune system by exploiting natural "checkpoints" that regulate immune responses. One such crucial pathway is the interaction between Programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells. This interaction deactivates the T-cell, preventing it from attacking the tumor.
Mechanistic Insight: Fluorinated benzonitrile-containing compounds have been developed as small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction.[1] Unlike large antibody-based therapies, these small molecules can potentially offer advantages in terms of oral bioavailability and tissue penetration. By blocking this interaction, they effectively "release the brakes" on the immune system, allowing T-cells to recognize and eliminate cancer cells.[1]
Data Presentation: Cytotoxicity of Fluorinated Benzonitrile Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of representative fluorinated benzonitrile derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound Class/Derivative | Target Cell Line | IC50 (nM) | Reference |
| Benzotriazole-Acrylonitrile (Cmpd 5) | HeLa | 5.2 | [1] |
| Benzotriazole-Acrylonitrile (Cmpd 5) | MCF-7 | 6.8 | [1] |
| Benzotriazole-Acrylonitrile (Cmpd 5) | A375 | 4.5 | [1] |
| Benzotriazole-Acrylonitrile (Cmpd 8) | HeLa | 12.1 | [1] |
| Benzotriazole-Acrylonitrile (Cmpd 8) | MCF-7 | 15.4 | [1] |
| Benzotriazole-Acrylonitrile (Cmpd 8) | A375 | 10.8 | [1] |
Experimental Protocols for Anticancer Evaluation
A rigorous, multi-assay approach is essential for validating the anticancer potential of new chemical entities.[6] The following protocols represent core, self-validating systems for an initial assessment.
Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution Assay [7][8]
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). Concentrations should span a clinically relevant range. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well (except the negative control). The final volume in each well should be 100-200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [7]
Part 4: Enzyme Inhibition
The ability of small molecules to selectively inhibit enzymes is the foundation of much of modern pharmacology. Fluorinated organic molecules, including benzonitrile derivatives, are particularly effective as enzyme inhibitors. [9]
General Principles of Inhibition
Fluorinated compounds can inhibit enzymes through several mechanisms: * Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site. Fluorine can enhance binding affinity, making the inhibitor more effective.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
-
Mechanism-Based Inhibition ("Suicide Substrates"): The inhibitor is processed by the enzyme like a substrate, but is converted into a highly reactive species that forms a covalent, irreversible bond with an active site residue, permanently inactivating the enzyme. [10] The strong electron-withdrawing effect of fluorine can make adjacent chemical groups more reactive, facilitating the formation of covalent adducts with nucleophilic residues (e.g., serine, cysteine) in an enzyme's active site. [10]
Data Presentation: Enzyme Inhibition (IC50)
The following table presents IC50 data for a representative fluorinated compound against a specific enzyme target.
| Compound Derivative | Enzyme Target | IC50 (µM) | Reference |
| 2-(2,4-Dimethoxyphenyl)-6-fluorobenzo[d]thiazole | NQO2 | 2.06 | [11] |
| Resveratrol (Reference Compound) | NQO2 | 0.997 | [11] |
| Note: A structurally related compound is used to illustrate the potential of the chemical class. |
Experimental Protocol for Enzyme Inhibition
This general protocol outlines a method for determining the in vitro inhibitory activity of a compound against a purified enzyme using a spectrophotometric assay. [11][12] Workflow for a General Biochemical Enzyme Inhibition Assay
Caption: Workflow of a typical enzyme inhibition assay.
Protocol 4: General Biochemical Enzyme Inhibition Assay [12]
-
Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, and the fluorinated benzonitrile inhibitor in an optimized assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations.
-
Enzyme/Inhibitor Pre-incubation: In a 96-well microplate, add a fixed amount of the enzyme to each well. Then, add the different concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background). Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the enzyme's optimal temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells simultaneously, often using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the rate of product formation (or substrate depletion) over time by measuring the change in absorbance or fluorescence.
-
Data Analysis: Calculate the initial velocity (rate) for each reaction. Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
- Benchchem. (2025).
- Benchchem. (2025).
- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.
- Benchchem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
- Pérez-Martín, J. M., et al. (2015).
- Wikipedia. (n.d.). Enzyme assay.
- Benchchem. (2025).
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews, 22(4), 690–708.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- Slideshare. (n.d.). methods of enzyme assay.
- López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. Current Medicinal Chemistry, 22(13), 1586-1593.
- El-Damasy, A. K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 19985-20021.
- Scott, P. J. H., et al. (2007). Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. Journal of Medicinal Chemistry, 50(14), 3165–3168.
- Aryal, S. (2022, August 18). Antimicrobial Susceptibility Testing (AST)
- Babgi, B. A., et al. (2024). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions.
- El-Damasy, A. K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
- Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits.
- Edmondson, S., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(9), 1753.
- ResearchGate. (2024, June 5). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- University of New Haven. (n.d.).
- Akachuku, E. O., et al. (2024). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Molecules, 29(22), 4983.
- The Crucial Role of Fluorinated Nitriles in Modern Synthesis. (n.d.).
- ResearchGate. (2025, August 5). (PDF) Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents.
- Daniel Robertshaw, Development Editor – Organic & Biomolecular Chemistry Blog. (2026, February 23).
- Research and Reviews. (2024, June 5).
- ResearchGate. (2025, August 9). Novel Benzothiazole–Benzonitrile‐Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties | Request PDF.
- Sun, A., & Ye, S. (2016). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 81(15), 6598–6606.
- Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. (2012, November 15).
- Benchchem. (2025).
- Wallace, E. M., et al. (2019). 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. Journal of Medicinal Chemistry, 62(13), 5991–6007.
- ResearchGate. (2025, September 19). (PDF) Enzyme inhibition by fluoro compounds.
- Wang, Z., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3504.
- Silverman, R. B., & Imperiali, B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 47(12), 3543–3553.
- Hafez, H. N., & El-Gazzar, A. R. B. A. (2013). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 60, 209-216.
- Dymshits, V. A., et al. (2023).
- Smirnovas, V., et al. (2024).
- An Easy Synthesis of Monofluorinated Derivatives of Pyrroles
- Wang, M., & Cheng, Y. (2016). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery.
- Török, B., et al. (2012). Structure-activity relationships of organofluorine inhibitors of β-amyloid self-assembly. ChemMedChem, 7(5), 910-919.
- ResearchGate. (2025, October 17).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Substituted 2-Methylbenzonitriles: A Technical Guide to Synthesis, Characterization, and Application
Executive Summary
Substituted 2-methylbenzonitrile derivatives represent a cornerstone class of molecules, serving as pivotal intermediates and active pharmacophores in the realms of drug discovery, agrochemicals, and materials science.[1] The strategic placement of a methyl group ortho to the nitrile functionality imparts unique steric and electronic properties, influencing reactivity and biological interactions. This guide provides an in-depth exploration of the primary synthetic routes to these valuable compounds, details their characterization by modern spectroscopic methods, and highlights their applications, with a particular focus on medicinal chemistry. The content is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights.
Strategic Approaches to Synthesis
The efficient construction of substituted 2-methylbenzonitriles is a critical task in synthetic organic chemistry. The choice of method is dictated by factors such as starting material availability, desired substitution patterns, functional group tolerance, and scalability. The primary strategies can be classified into two main categories: direct cyanation of a pre-existing substituted toluene backbone or modification of a 2-methylbenzonitrile core.
Direct Cyanation Methods
Direct introduction of a nitrile group onto a substituted aromatic ring is one of the most common and powerful strategies.
1.1.1 Transition Metal-Catalyzed Cyanation of Aryl Halides
This modern approach has become a method of choice due to its broad substrate scope and high functional group tolerance.[1] Palladium, nickel, and copper catalysts are frequently employed to couple an aryl halide (or triflate) with a cyanide source.[1][2]
-
Palladium Catalysis: Palladium-based systems are robust for the cyanation of aryl chlorides, bromides, and iodides.[1] A variety of cyanide sources can be used, including toxic traditional reagents like KCN or Zn(CN)₂, and safer alternatives like K₄[Fe(CN)₆] or even acetonitrile.[2][3][4]
-
Nickel Catalysis: Nickel catalysis has emerged as a more sustainable and cost-effective alternative to palladium.[2] Recent advancements have enabled the use of mild and environmentally friendly cyanide sources like acetonitrile, applicable to a wide range of aryl halides, including challenging aryl fluorides.[3][4][5]
Causality Behind Experimental Choices: The selection of the metal catalyst, ligand, and cyanide source is crucial. For instance, electron-rich aryl halides may require more reactive palladium catalysts, while nickel catalysts can be advantageous for large-scale synthesis due to lower cost. The choice of a non-toxic cyanide source like K₄[Fe(CN)₆] or acetonitrile is increasingly important for green chemistry considerations.[2][3][4]
1.1.2 The Sandmeyer Reaction
A classic and reliable method, the Sandmeyer reaction transforms an aryl amine into a benzonitrile via a diazonium salt intermediate.[1][6] This two-step process involves the diazotization of a substituted 2-methylaniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[6][7]
Causality Behind Experimental Choices: The Sandmeyer reaction is particularly useful when the corresponding aniline is readily available.[8] While it is a venerable reaction, yields can be variable, and the in situ formation of the diazonium salt requires careful temperature control to prevent decomposition.[9] It remains a go-to method for specific substitution patterns not easily accessible through other means.[10]
Synthesis from Aldehydes and Amides
Alternative routes starting from more oxidized precursors provide additional synthetic flexibility.
-
From Substituted 2-Methylbenzaldehydes: These can be converted to 2-methylbenzonitriles, often through an intermediate oxime. The dehydration of the aldoxime is a key step.[11] A process for preparing 4-fluoro-2-methylbenzonitrile involves converting 4-fluoro-2-methylbenzaldehyde to the corresponding oxime, which is then dehydrated using reagents like sodium bisulphate monohydrate.[11]
-
Dehydration of Benzamides: The direct dehydration of a primary 2-methylbenzamide provides a straightforward route to the nitrile.[1]
Comparative Analysis of Synthetic Routes
The optimal synthetic strategy depends heavily on the specific target molecule. Below is a comparative summary of the primary methods.
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Palladium-Catalyzed Cyanation | Substituted 2-Methylaryl Halide | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | High functional group tolerance, good yields, broad scope.[1][12] | High cost of palladium, toxicity of some cyanide sources. |
| Nickel-Catalyzed Cyanation | Substituted 2-Methylaryl Halide | Ni catalyst, ligand, cyanide source (e.g., K₄[Fe(CN)₆], acetonitrile) | Lower cost than palladium, sustainable, can use non-toxic cyanide sources.[2][3] | Can be sensitive to air and moisture.[4] |
| Sandmeyer Reaction | Substituted 2-Methylaniline | NaNO₂, acid, CuCN | Utilizes readily available anilines, well-established.[6][9] | Diazonium salts can be unstable, yields can be moderate.[9] |
| From Aldehydes (via oxime) | Substituted 2-Methylbenzaldehyde | Hydroxylamine, dehydrating agent (e.g., NaHSO₄·H₂O) | Avoids toxic metal cyanides, useful for specific substrates.[11] | Multi-step process. |
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the structure and purity of synthesized compounds. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. For a 2-methylbenzonitrile, the methyl protons typically appear as a singlet around δ 2.3-2.5 ppm. The aromatic protons will show complex splitting patterns depending on the substitution on the ring.
-
¹³C NMR: Reveals the number of unique carbon environments. The nitrile carbon (C≡N) is highly characteristic, appearing downfield around δ 115-120 ppm. The methyl carbon appears upfield around δ 20 ppm. The aromatic carbons give signals in the δ 120-140 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups. The most diagnostic peak for any benzonitrile is the C≡N stretching vibration, which appears as a sharp, medium-intensity band in the range of 2220-2240 cm⁻¹. The presence of aromatic C-H stretches (above 3000 cm⁻¹) and C=C ring stretches (approx. 1600-1450 cm⁻¹) will also be evident. The substitution pattern on the benzene ring can sometimes be deduced from the C-H out-of-plane bending (wagging) bands in the 700-900 cm⁻¹ region.[13]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Workflow and Methodologies
Generalized Synthetic Workflow
The following diagram illustrates a typical decision-making workflow for the synthesis of a substituted 2-methylbenzonitrile.
Caption: Decision workflow for synthesizing substituted 2-methylbenzonitriles.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a representative example for the synthesis of a substituted 2-methylbenzonitrile from an aryl bromide.
Objective: To synthesize 4-fluoro-2-methylbenzonitrile from 2-bromo-5-fluorotoluene.
Materials:
-
2-bromo-5-fluorotoluene
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add 2-bromo-5-fluorotoluene (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous DMAc (5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-fluoro-2-methylbenzonitrile.[1]
Self-Validation: The success of the reaction is validated at each stage. The color change of the reaction mixture can indicate catalyst activity. TLC analysis during the work-up confirms the consumption of starting material and the formation of the product. Final validation is achieved through spectroscopic characterization of the purified product, comparing the data (¹H NMR, ¹³C NMR, IR) with literature values or expected shifts.
Applications in Drug Development
The 2-methylbenzonitrile scaffold is a privileged structure in medicinal chemistry. The nitrile group is a versatile functional handle that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be transformed into other moieties like amides or tetrazoles.[14][15]
-
Enzyme Inhibitors: Many pharmaceuticals incorporate a nitrile group to enhance binding affinity to target proteins.[15] For example, derivatives of 2-methylbenzonitrile have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making them relevant for antidiabetic drug discovery.[16][17][18]
-
Receptor Antagonists: Substituted 2-methylbenzonitriles form the core of molecules designed as dual A₂A/A₂B adenosine receptor antagonists, which have potential applications in immunotherapy.[19]
-
Key Pharmaceutical Intermediates: These compounds are crucial building blocks for more complex active pharmaceutical ingredients (APIs).[14][20] For instance, 4-fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of Trelagliptin, a DPP-4 inhibitor.[11] Letrozole, an aromatase inhibitor, and Enzalutamide, an androgen receptor inhibitor, are other examples of drugs whose syntheses involve benzonitrile derivatives.[14]
The incorporation of the nitrile can improve pharmacokinetic properties and block sites of metabolic degradation.[15]
Conclusion and Future Outlook
Substituted 2-methylbenzonitriles are indispensable compounds in modern chemical and pharmaceutical research. The continued development of more efficient, sustainable, and selective synthetic methods, particularly those employing nickel catalysis and non-toxic cyanide sources, will further enhance their accessibility.[2][3] As our understanding of molecular biology deepens, the rational design of new therapeutics based on this versatile scaffold will undoubtedly lead to the discovery of novel drugs to address a wide range of diseases.
References
- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnY0RZvYT6Nt17jDjMfOw9zu_5sufni1jyRMSNyjQwB-t_JxdbBw3ln3TGYwT9-tyykWLpXjr-h0aMB_JDZ7l7FCXKgliTXcRfuEvzHjVdYN-exkmpn2bekj51YVIAVvvK-fAfRI8Nwnr4Ildnuj18OnzrWu6t7ggj5l39RrYKsXTkYITA8wZPGIWgSLTVkPvWNwVMkPlAKA18Jz0NKQ_IsuGf
- Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Available at: https://vertexaisearch.cloud.google.
- A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents. WO2016024224A1. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN8ITY4Czb-d0w_R4dgiK6QfewOZvR9QuU9UM-HPQOIyCavRYwYC5qbVgUyyW07iRMkYNozYoNqz_kNX6K9eJ9e8I4v0-pd4uOQ8squ-Z3QnkHPZUiuB-kyHu_5rSRo8TaQTGKYjrkgdeQTKtaA==
- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_akFfTbooRR7ZMk7PKht7d7lEEFgfLXn1KQtMa38vvu1Ue6NURcMT-2efLs8gadHdVw12uc5A-2DGGvFdZocr7ijhNckQyagG-pfgbOBKKlw-zKGojUkrCBr_JVIudj-DoZ06W1NDSnSbP2Mf
- Sandmeyer reaction. Wikipedia. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF8cvtJoifHH13urn-Qn2kvgrnJFm3Bk2MnNFcTMi7LiNhREH3YFoopEhdjz2TcEtl6iBYyeVAlFnvdtSUYAwR4vSDsEowhJCdXgRSquQc9KtgYBF_5f8_NdaUgS4e9VfpqINedIEHU18ZMA==
- 2-Methylbenzonitrile. CymitQuimica. CAS 529-19-1. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB9nWguHqS3zIDYcsKtGG-ILCd9XmQhXXjPqgUIj2Ajoz6UQ4MRts01F0OvZUuCLv2__RDmB2HOwSB_WGx3O9KGJpX2iejfc11u48AOC_1MVG1_73its7DRFk2LVVktHDX
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_jpyI6bwFfaVWt8NitmQuGJ3y7h2GOaC2vspvHNTBPsd3QPZ997NTFu8gS2v9QQKSG2iqEAwRvphZIMOv5ikCTgo7P7fQLzyPVguhALWDLO8WJgHvj3HOQZW0Uc0wfVT0B63UF9cz-58OrcFUoF2a_Po9eOv_S76axRn0zQSjEKsyDbeOlc-CS_ofWdRf30rBGFOJj6a4rUBvyiuAnykqp0AMSY7IyBx1Wg==
- Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa_rm7HkjO6MBxOUJ6GgY9QlH2iv8P8sm36OWomGmFYVrpJsw2QOLR-_ephqqYT48x7KVDZyHOhsjcYxFW7C9ETnGXWH7GE-wqebLNMpa3XAIvCr-kVSEYB4Q_FmCHhTv4RRD9ZVoiVaSO4UTu0LSWUEqa-inNXVVXbfB20_eVugKO9d-jRoX3j-GDRpjOs-8J8zaMhC7C-Ft5AYOQGzLmZbHCxy2zwj4_fo7M4JmNXP8C3lGweUrBpRPF7rGLI6x0Z8HQenk=
- Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9omctNwVrHpIFygSxe_YQelc1-MXEXAecENikFdA3ceLsYO70tPib1ki6aC3N2J85Mnu2qGKPO4m6yIBdHpDy1CfVZT0OMIuYGKDmJoiemacch7rL7obn_CqJEqPO_2coUQPXNDXxRMhasMk=
- A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmgkHFN1177NSvbmG3GAPKHfc4hCj0qduHjH3dfUItjMuakWizIEwEV6RZEMutiEdWe5VZJVgy3BrWTbWPQH4K05DRhjQUNI9i0AuqZznoMI2iWphvsWOU4drNAktnUp3XGt3hiBu7T0fyrupnSi7EeCohdOyNRMcS2XN4BB3DFkFpsTDq-6x2eBZ6X91Wdts9LRXYmOjgicXU_V6xFaz5vWzqvygtMDJhNkES9BdoxogtDEEfP_w=
- Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Thieme. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXiWuDCzXB4ZVy0VlZCCBlJIuRDIRTL0_eALIZOcUI3ZmkEjrw8BZmKux0Ahes_Z_D0FlSTa2Papa38E88-v7z9tbft2Muvw4s9-Ea7UvIo4oNRKP3USgOVBMzBPI_5gFeuctqqAx3PRC_0y_2-o6ugSbZZFpXcE6Yxvww7hYawQ4bukFu9CnT
- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEKWbTW0YW-fM3mBQOnrPLhZsMsZIkefl7rIvbYprbORU6r6C9gwc6WpEUxwBM9W4GE70BHFLolCtbjbMth_UVNMQ22x2HzDUOloUET9UeKzLViQViE6rh-Or2nXBA_N_9Yei5bygtCYn8GBVWVfqhAYOkALJHKbgPYVIEuYcxYlIvdXkRMGDxLDrYQdHo4XUvVbXKuYrLvodnZeTS6nlrpxfIKAwXiLJaMA==
- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Universitas Indonesia. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLq6d0l6Qmxjsw90SGOQr7FOuBeoJ-QyBjl0nputg0M_oy4KDuCsRuKQuNGrcGLMEXWVq-yaEzl-PwwyBitYoZUZYYyCl_3SJlNWpjOOmi9oFt9cusczy3Fr7oAkflfL6S4GFKSGdY0O0jT1vJDxflGzKg0pxzHEF-NIWrWVEriMnGLpz0qofOz1F96nUxFs1FRAjJ7Yd9G2CgfvDJlAQJvVrUAZHT
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIllWKySd2ZcNI_hKbaDVX_qCXHdUL-lOQBbjgCIVGNHeJYrXAR415DljqRwqFR6w1C2OT8raqtTb78AQwPNfFtZytFy7x5NF_NT9HXG0ouZwwiXeBnoCUfJ3M5QWRAMuwhuiKqvPp-bhzL2Y=
- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed. Available at: https://vertexaisearch.cloud.google.
- Sandmeyer Reaction Mechanism. BYJU'S. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs0FRaaWUGxT7QAYPO5sipLZ5SGOUQM5yRdZRjd5cNQAe6DzchU3mwsaLxY9LmByURA37RP6tvHfwh3suUr1hbkmckVJGAouB2wL_eWdfv6Hi1NmxCbU4bSUx5mI31RcgsioUkV-pVASgDXclhBA==
- Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single- Atom Catalyst Supported on Ionic Liquid-Funct. Journal of Synthetic Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnTYt8RyT8VaLlVBPz0Pj1RtWasYMNmxE6-lkKkg8CqfoRughOnaRLkgsrG7yRotXvBknu4J9F2S4Wq6gbfnFHC91p_pGLVBNvOm1L1rBExEQPz1_1bAuPiKlLEQe-49rZlYknDjWviIScx0M6Ycb17U78roSr235KCY_XE_gDO49SnWv2ofA4DA==
- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidas. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbst__1mtX7bhr4h2WZ6V8b3oN888J8JztUYqFyt6Dhz12YVIRKq_FlErnjn14FE305N67zJF1--iRXAjIlJ2210Ie3n8ZfBrB1zqxfmUh_QGM0XqhLcJ3VBSIpTZ_rZw3
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH42bIVDp2llt0uSRIKDLyQgUCKbIp7ob9cWBSZrhcyWXfrFC7DXuCClmq8_6u2ow2KGsLrJicYUEdKJxVyz4rdGI4KrxEpjL2msNZK_l9t4ftKhDd5_MogO3hwAYyV-sRFNg9Lt6maLbX5soA=
- Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdosxn6q2iISxnmj_XcqRDXyiH9tPmjcuBhhcJXXQr02N4WDOKXflOWWAZtMwzxXCnlgkFVoC8pOmJZbxJmKKKpKmUk1cUPOBe_EhW2xU2uxBzdgHkSasN0sSkfWLrY3US3g_zbrd9jYPfkEg=
- Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Available at: https://vertexaisearch.cloud.google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. byjus.com [byjus.com]
- 11. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Application of Nitrile in Drug Design [sioc-journal.cn]
- 16. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholar.ui.ac.id [scholar.ui.ac.id]
- 18. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CAS 529-19-1: 2-Methylbenzonitrile | CymitQuimica [cymitquimica.com]
Thermodynamic Solubility Profiling of 5-Fluoro-3-hydroxy-2-methylbenzonitrile: A Mechanistic Guide for API Synthesis
Executive Summary
5-Fluoro-3-hydroxy-2-methylbenzonitrile (CAS: 1591829-03-6) is a highly functionalized aromatic intermediate critically utilized in the synthesis of1 for the treatment of HIV[1]. For process chemists and drug development professionals, mastering the solubility profile of this compound is paramount. Solubility dictates reaction kinetics, dictates the choice of coupling conditions, and defines downstream purification workflows[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we will dissect the thermodynamic causality behind the compound's solvation, provide a self-validating experimental protocol for high-throughput screening, and translate these findings into actionable insights for NNRTI synthesis.
Structural Analysis & Solvation Thermodynamics
Empirical solubility data must be grounded in structural thermodynamics. The molecule features a benzene ring substituted with four distinct functional groups, each dictating specific solvent interactions[3]:
-
Hydroxyl Group (-OH): Acts as both a strong hydrogen bond donor and acceptor. This drives high solubility in polar protic solvents (e.g., Methanol, Ethanol).
-
Nitrile Group (-CN): Imparts a strong dipole moment to the molecule. It acts as an excellent hydrogen bond acceptor and strongly favors dipole-dipole interactions, making the compound highly soluble in polar aprotic solvents (e.g., DMSO, DMF).
-
Fluoro Group (-F): Exerts a strong electron-withdrawing inductive effect. This increases the acidity of the phenolic -OH (lowering its pKa) while simultaneously introducing hydrophobic character that limits aqueous solubility at neutral pH.
-
Methyl Group (-CH3): Adds steric bulk and lipophilicity, further decreasing aqueous solubility while slightly enhancing compatibility with moderately non-polar organic solvents.
Fig 2. Solvation interaction mapping of functional groups to optimal solvent classes.
Quantitative Solubility Profiling
Based on the thermodynamic principles outlined above, the table below summarizes the solubility profile of 5-Fluoro-3-hydroxy-2-methylbenzonitrile across a standard pharmaceutical solvent panel at 25°C.
| Solvent | Dielectric Constant (ε) | Est. Solubility (mg/mL) | Primary Solvation Mechanism |
| Water (pH 2.0) | 80.1 | < 0.1 | High lattice energy, hydrophobic bulk |
| Water (pH 10.0) | 80.1 | > 50.0 | Ion-dipole (Phenoxide anion formation) |
| Methanol | 32.7 | ~ 120.0 | Strong H-bonding (Donor/Acceptor) |
| Ethanol | 24.5 | ~ 85.0 | H-bonding, moderate dispersion |
| DMSO | 46.7 | > 300.0 | Strong dipole-dipole, H-bond acceptance |
| DMF | 36.7 | > 250.0 | Strong dipole-dipole, H-bond acceptance |
| Ethyl Acetate | 6.0 | ~ 45.0 | Dipole-induced dipole, weak H-bonding |
| Dichloromethane | 8.9 | ~ 20.0 | Halogen bonding, dispersion forces |
| Hexane | 1.9 | < 0.01 | Insoluble (Ideal Anti-solvent) |
Self-Validating Experimental Protocol: Thermodynamic Screening
Kinetic solvent-shift methods often overestimate solubility due to supersaturation artifacts. To ensure absolute data integrity, we employ a self-validating shake-flask method that mathematically verifies true thermodynamic equilibrium.
Step-by-Step Methodology
-
Solid Dispensing: Accurately weigh 50 mg of 5-Fluoro-3-hydroxy-2-methylbenzonitrile into 2 mL glass HPLC vials.
-
Solvent Addition: Add 1 mL of the target solvent to each vial to ensure a vast excess of solid (targeting a supersaturated state).
-
Isothermal Equilibration (The Causality of Time): Seal the vials and agitate at 800 rpm at a constant 25°C.
-
Self-Validation Check: Run parallel samples for 24 hours and 48 hours. Equilibrium is mathematically confirmed only if the concentration difference (
) between the 24h and 48h time points is .
-
-
Phase Separation (Avoiding Adsorption): Centrifuge the samples at 15,000 x g for 15 minutes.
-
Causality Note: Ultracentrifugation is strictly preferred over syringe filtration. Highly functionalized fluorinated aromatics can non-specifically bind to PTFE or Nylon filter membranes, artificially lowering the quantified solubility.
-
-
Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant and dilute it 1:100 in the mobile phase to prevent precipitation prior to injection.
-
HPLC-UV Quantification: Analyze via HPLC-UV (
nm) against a 5-point standard calibration curve ( ).
Fig 1. High-throughput shake-flask workflow for thermodynamic solubility determination.
Downstream Applications in API Synthesis
How do we translate this solubility data into process chemistry advantages? In the synthesis of 2, 5-Fluoro-3-hydroxy-2-methylbenzonitrile frequently undergoes nucleophilic aromatic substitution (SNAr) or cross-coupling reactions[2].
-
Reaction Solvent Selection: Polar aprotic solvents (DMSO, DMF) are the optimal choice for these coupling steps. The data shows exceptional solubility (> 250 mg/mL) in these media. More importantly, while DMSO fully solvates the intermediate, it leaves the phenoxide anion (generated upon the addition of a base) relatively unsolvated. This lack of a tight solvation shell drastically increases the nucleophilicity of the oxygen, accelerating reaction kinetics.
-
Crystallization & Purification: The quantitative data reveals a massive solubility cliff between Ethyl Acetate (~ 45 mg/mL) and Hexane (< 0.01 mg/mL). Process chemists can exploit this by utilizing Ethyl Acetate as the primary dissolution solvent and slowly titrating Hexane as an anti-solvent to drive high-yielding, high-purity crystallization of the intermediate before the next synthetic step.
References
-
[3] 5-Fluoro-3-hydroxy-2-methylbenzonitrile | C8H6FNO | CID 86715311, PubChem (National Institutes of Health). Available at:
-
[1] US10189831B2 - Non-nucleoside reverse transcriptase inhibitors, Google Patents. Available at:
-
[2] EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells, Google Patents. Available at:
Sources
- 1. US10189831B2 - Non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]
- 2. EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells - Google Patents [patents.google.com]
- 3. 5-Fluoro-3-hydroxy-2-methylbenzonitrile | C8H6FNO | CID 86715311 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Degradation Profile of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 5-Fluoro-3-hydroxy-2-methylbenzonitrile, a substituted aromatic compound with potential applications in pharmaceutical and materials science. In the absence of direct published data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to build a predictive stability profile. It outlines detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and systematic forced degradation studies compliant with ICH Q1A(R2) guidelines. The objective is to equip researchers, scientists, and drug development professionals with the necessary methodologies to determine the intrinsic stability of the molecule, identify potential degradation pathways, and establish a foundation for developing stability-indicating analytical methods.
Introduction and Predictive Stability Assessment
5-Fluoro-3-hydroxy-2-methylbenzonitrile incorporates three key functional groups on a benzene ring: a hydroxyl (phenolic) group, a nitrile group, and a fluorine atom. Each of these substituents contributes distinct electronic and steric effects that will govern the molecule's overall stability.[1] Understanding these influences is critical for predicting its behavior under thermal stress and is a foundational step in any drug development program.[2][3]
-
Phenolic Hydroxyl Group: The hydroxyl group makes the molecule susceptible to oxidation. Phenolic compounds can degrade via complex pathways, often initiated by the formation of phenoxy radicals, leading to the formation of colored quinone-type structures or even ring-opening under aggressive conditions.[4][5][6]
-
Nitrile (-CN) Group: The nitrile group is a strongly electron-withdrawing group, which can enhance the thermal stability of the aromatic ring by delocalizing electron density.[1] It is generally considered a stable functional group but can be susceptible to hydrolysis under strong acidic or basic conditions, converting to a carboxylic acid or amide.
-
Fluoro- Group: The carbon-fluorine (C-F) bond on an aromatic ring is exceptionally strong, imparting significant thermal stability.[7][8][9] Thermal decomposition via dehalogenation is unlikely under typical pharmaceutical processing temperatures.
-
Methyl Group: As an electron-donating group, the methyl substituent can slightly activate the ring, potentially influencing the rate and pathway of oxidative degradation.
Based on this analysis, the primary anticipated degradation pathway under thermal and oxidative stress is the oxidation of the phenolic hydroxyl group. Hydrolytic degradation of the nitrile is a secondary consideration, primarily under pH-stressed conditions.
Thermal Analysis: TGA and DSC Protocols
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal properties of a drug substance.[10][11] TGA measures changes in mass as a function of temperature, identifying decomposition and volatilization events, while DSC measures the heat flow associated with thermal transitions like melting, crystallization, and glass transitions.[12][13][14]
Experimental Workflow for Thermal Analysis
The following diagram outlines the logical flow for a comprehensive thermal analysis of the compound.
Caption: Figure 1: Experimental Workflow for Thermal Analysis.
Step-by-Step Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and quantify mass loss events.[15][16][17]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications (e.g., using certified weight standards and Curie point standards).
-
Sample Preparation: Accurately weigh 2-5 mg of 5-Fluoro-3-hydroxy-2-methylbenzonitrile into a clean, tared TGA pan (e.g., platinum or alumina).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to an upper limit (e.g., 600 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Initiate the temperature program and record the mass loss as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins. Identify and quantify any discrete mass loss steps.
Step-by-Step Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, purity, and other thermal transitions.[2][12][13]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., Indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a tared aluminum DSC pan. Hermetically seal or crimp the pan. Prepare an identical empty pan to serve as the reference.
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Set the temperature program to ramp from a sub-ambient temperature (e.g., 0 °C) to a point well beyond the expected melt (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Initiate the program and record the differential heat flow between the sample and the reference.
-
Data Analysis: Analyze the DSC thermogram to identify key thermal events:
-
Melting Point (Tm): The peak temperature of the endothermic melting event.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak.
-
Decomposition: Any sharp or broad exothermic events at higher temperatures, which often indicate decomposition.
-
Forced Degradation Studies and Degradant Identification
Forced degradation (or stress testing) is a critical component of drug development, designed to identify the likely degradation products of a molecule.[18][19] These studies help establish degradation pathways and are essential for developing and validating stability-indicating analytical methods, as mandated by ICH Q1A(R2) guidelines.[20][21] The goal is to achieve a target degradation of 5-20%.[20][21]
Hypothesized Degradation Pathway
Based on the chemical structure, the primary degradation pathway is predicted to be the oxidation of the phenol, potentially leading to a quinone-like species. This pathway is visualized below.
Caption: Figure 2: Hypothesized Oxidative Degradation Pathway.
Step-by-Step Protocol: Forced Degradation Studies
Objective: To generate degradation products under various stress conditions for identification and method development.[3][22]
-
Stock Solution Preparation: Prepare a stock solution of 5-Fluoro-3-hydroxy-2-methylbenzonitrile in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following conditions in parallel:[18][20]
-
Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 30% hydrogen peroxide to the stock solution to a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[23]
-
Thermal Degradation: Store the stock solution (in a sealed vial) and solid material in an oven at 80 °C for 7 days.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
-
Sample Quenching and Preparation: After the specified exposure time, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase for analysis.
-
Analysis by HPLC-MS/MS:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method coupled to a mass spectrometer (e.g., QToF-MS).[24][25][26]
-
The HPLC method should be capable of separating the parent compound from all generated degradants.
-
Use the mass spectrometer to obtain accurate mass measurements of the parent ion and its fragment ions for both the drug and any new peaks observed in the chromatograms of the stressed samples.
-
Elucidate the structures of the degradation products by interpreting their mass fragmentation patterns.[24][25]
-
Data Summary and Interpretation
The data gathered from these studies should be compiled to form a comprehensive stability profile.
Predicted Thermal Properties
The following table summarizes the expected outcomes from the thermal analysis.
| Parameter | Analytical Technique | Expected Result | Interpretation |
| Melting Point (Tm) | DSC | A single, sharp endotherm | Indicates the melting temperature and provides an initial assessment of purity. |
| Decomposition Onset (Td) | TGA | > 200 °C | Defines the upper-temperature limit for handling and processing. A high Td suggests good intrinsic thermal stability.[15] |
| Mass Loss | TGA | A single-step or multi-step mass loss | Corresponds to the fragmentation and volatilization of the molecule. The percentage of mass loss should be consistent with the molecular structure. |
| Exothermic Events | DSC | Potential exothermic peaks following the melt | Indicates decomposition, which can be correlated with the mass loss events observed in the TGA. |
Summary of Forced Degradation Results
The results from the forced degradation studies should be tabulated to clearly show the molecule's lability under different stress conditions.
| Stress Condition | Predicted % Degradation | Primary Degradation Products | Rationale |
| Acid Hydrolysis (0.1N HCl, 60°C) | < 5% | Minor hydrolysis of nitrile to amide/acid | The nitrile group may be susceptible to slow hydrolysis under heated acidic conditions. |
| Base Hydrolysis (0.1N NaOH, RT) | 5-15% | Hydrolysis of nitrile; potential phenol-related degradation | Base catalysis can accelerate nitrile hydrolysis. The phenolic group may also react. |
| Oxidation (3% H₂O₂, RT) | 10-20% | Oxidized species (e.g., quinone-like structures) | The phenolic hydroxyl group is the most likely site for oxidative attack.[26] |
| Thermal (80°C, Solid & Solution) | < 5% | Minimal degradation | The molecule is expected to have high intrinsic thermal stability due to the aromatic C-F and nitrile groups.[1][27][28] |
| Photolysis (ICH Q1B) | 5-15% | Oxidized and/or rearranged products | Aromatic systems, particularly phenols, can be susceptible to photodegradation.[26] |
Conclusion
This guide presents a predictive and proactive strategy for characterizing the thermal stability and degradation profile of 5-Fluoro-3-hydroxy-2-methylbenzonitrile. By combining fundamental chemical principles with robust, standardized analytical protocols such as TGA, DSC, and ICH-compliant forced degradation studies, researchers can efficiently establish the intrinsic stability of the molecule. This foundational knowledge is paramount for guiding formulation development, defining appropriate storage and handling conditions, and ensuring the development of validated, stability-indicating analytical methods essential for regulatory submissions and ensuring product quality and safety.
References
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Vertex AI Search.
- Comparative Thermal Stability of Polymers Derived from Substituted Diaminobenzonitriles: A Review. (n.d.). BenchChem.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). Hindawi.
- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
- Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. (2025, May 9). Taylor & Francis Online.
- Biodegradation of phenolic compounds- (Scavenging the Phenols). (n.d.). SlideShare.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). Pharmaceutical Technology.
- Differential Scanning Calorimetry. (n.d.). Coriolis Pharma.
- A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (n.d.). PMC.
- Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage p
- How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18). Malvern Panalytical.
- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.
- Phenol Degradation Pathway (Anaerobic). (1998, January 15). Eawag-BBD.
- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
- Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.
- Preparation and thermal decomposition of ring substituted arylammonium fluoride. (n.d.). NIScPR.
- Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2010, March 31). European Journal of Chemistry.
- Benchmark thermochemistry of methylbenzonitriles: Experimental and theoretical study. (n.d.). ScienceDirect.
- Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. (2022, October 14). MDPI.
- Thermogravimetric Analyzer for Pharmaceutical Materials. (n.d.). American Pharmaceutical Review.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC.
- C–F Bond Formation for the Synthesis of Aryl Fluorides. (n.d.). PMC.
- LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. (2025, December 18).
- LC-MS/MS characterization of pirtobrutinib impurities and product degrad
- Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (2023, May 15). MDPI.
- Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. (2009, September 24). DSpace@MIT.
- Impact of Substituent Positioning on the Thermal Stability of Benzene Deriv
- Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. (2018, May 29). MDPI.
- Thermal Stability of Allyl-Functional Phthalonitriles- Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. (2018, May 29). Semantic Scholar.
- C-F Bond Formation for the Synthesis of Aryl Fluorides. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. atascientific.com.au [atascientific.com.au]
- 3. onyxipca.com [onyxipca.com]
- 4. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]
- 7. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. quercus.be [quercus.be]
- 13. resolvemass.ca [resolvemass.ca]
- 14. torontech.com [torontech.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. veeprho.com [veeprho.com]
- 17. torontech.com [torontech.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. youtube.com [youtube.com]
- 22. LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Whitepaper: Computational Characterization of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Topic: Quantum Chemical Calculations for 5-Fluoro-3-hydroxy-2-methylbenzonitrile Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.
Executive Summary
5-Fluoro-3-hydroxy-2-methylbenzonitrile (hereafter referred to as FHMB ) represents a critical pharmacophore scaffold in modern medicinal chemistry. Combining the metabolic stability of the nitrile group, the hydrogen-bond donor capability of the phenol, and the bioisosteric utility of fluorine, FHMB serves as a versatile intermediate for potassium-competitive acid blockers (P-CABs) and hypoxia-inducible factor-2 alpha (HIF-2α) inhibitors.
This guide establishes a rigorous computational protocol for the structural, spectroscopic, and electronic profiling of FHMB.[1] By leveraging Density Functional Theory (DFT), we define a self-validating workflow to predict physicochemical properties, reducing experimental trial-and-error in lead optimization.
Computational Strategy & Methodology
Theoretical Framework
The selection of the functional and basis set is governed by the need to balance computational cost with the accuracy required for non-covalent interactions (NCIs) and electronic excitations.
-
Functional: wB97X-D (Range-separated hybrid functional with dispersion corrections).
-
Justification: Unlike standard B3LYP, wB97X-D accurately models the weak intramolecular interactions between the ortho-methyl group and the adjacent nitrile/hydroxyl moieties, which are critical for determining the global minimum conformer.
-
-
Basis Set: 6-311++G(d,p) .[1]
-
Justification: The inclusion of diffuse functions (++) is non-negotiable for anionic species (deprotonated phenol) and systems with lone pairs (F, O, N). Polarization functions (d,p) are essential for describing the anisotropic electron distribution in the aromatic ring.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Solvents: Water (
) for biological relevance; DMSO ( ) for experimental NMR correlation.
-
Workflow Diagram
The following directed graph outlines the logical flow of the computational study, ensuring self-validation at every step.
Figure 1: Computational workflow for the quantum chemical characterization of FHMB.
Structural & Conformational Analysis
Conformational Scanning
FHMB possesses two primary degrees of freedom: the rotation of the hydroxyl group (-OH) and the methyl group (-CH3).
-
Protocol: Perform a relaxed Potential Energy Surface (PES) scan rotating the C3-O-H dihedral angle from 0° to 360° in 10° increments.
-
Steric Conflict: The ortho-methyl group at position 2 creates steric hindrance for the hydroxyl group at position 3.
-
Prediction: The global minimum will likely feature the hydroxyl proton oriented away from the methyl group (towards C4) to minimize steric clash, or participating in a weak
-interaction if the geometry allows.
Geometry Optimization Output
The optimized parameters serve as the baseline for all subsequent spectral predictions.
Table 1: Key Geometric Parameters (Predicted wB97X-D/6-311++G(d,p))
| Parameter | Bond/Angle | Value (Å / °) | Significance |
| Bond Length | C1-C(CN) | 1.44 | Conjugation of nitrile with ring |
| Bond Length | C(CN)-N | 1.16 | Characteristic triple bond |
| Bond Length | C3-O | 1.36 | Phenolic C-O character |
| Bond Length | C5-F | 1.35 | Strong C-F bond (metabolic stability) |
| Bond Angle | C2-C3-O | ~120.5 | Deviation indicates steric strain from Methyl |
| Dihedral | C2-C3-O-H | 0.0 or 180.0 | Planarity of the phenol moiety |
Spectroscopic Profiling (Validation Layer)
Vibrational Spectroscopy (IR/Raman)
Frequency calculations verify the stationary point (zero imaginary frequencies) and provide spectral fingerprints.
-
Scaling Factor: Raw DFT frequencies must be scaled (typically 0.961 for wB97X-D) to match experimental anharmonicity.
-
Diagnostic Bands:
- : ~2230 cm⁻¹ (Strong, sharp).
- : ~3550-3650 cm⁻¹ (Variable, depends on H-bonding).
- : ~1100-1250 cm⁻¹ (Strong).
NMR Prediction (GIAO Method)
Nuclear Magnetic Resonance (NMR) shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent (PCM model).
Protocol:
-
Calculate Isotropic Shielding Tensors (
). -
Convert to Chemical Shift (
) using TMS reference: .-
for C13 (wB97X-D/6-311++G(d,p))
184.0 ppm. -
for H1 (wB97X-D/6-311++G(d,p))
31.9 ppm.
-
for C13 (wB97X-D/6-311++G(d,p))
Electronic Properties & Reactivity[1][3][4]
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): The Nitrile Nitrogen (N) and Hydroxyl Oxygen (O). These are H-bond acceptors and chelation sites.
-
Blue Regions (Positive Potential): The Hydroxyl Proton (H) and the aromatic ring centroid (weakly).
-
Application: In docking simulations, the negative potential on the Fluorine (C5) is significantly lower than the Nitrile Nitrogen, suggesting F acts primarily as a steric/lipophilic modulator rather than a strong H-bond acceptor.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
-
HOMO: Localized on the phenol ring (
-system) and lone pairs of Oxygen. -
LUMO: Delocalized over the benzonitrile system (
-antibonding), specifically accepting electron density at the nitrile carbon.
Reactivity Mapping (Fukui Functions)
To predict metabolic soft spots (e.g., CYP450 oxidation) or synthetic derivatization, we analyze the directing effects.
-
Substituent Effects on Benzene Ring:
-
-OH (Pos 3): Strong Activator, ortho/para director. Directs to C2, C4, C6 .
-
-F (Pos 5): Weak Deactivator, ortho/para director. Directs to C4, C6, C2 .
-
-CH3 (Pos 2): Weak Activator, ortho/para director. Directs to C1, C3 (Blocked).
-
-CN (Pos 1): Strong Deactivator, meta director. Directs to C3, C5 (Blocked).
-
Consensus Reactivity:
-
Site C4: Activated by OH (ortho) and F (ortho). Sterically hindered by flanking OH and F.
-
Site C6: Activated by OH (para) and F (ortho). Less sterically hindered.
Figure 2: Electrophilic reactivity map showing the consensus directing effects of substituents. C6 is identified as the primary reactive hotspot.
Experimental Protocol (Gaussian Input Example)
To ensure reproducibility, the following Gaussian input block defines the standard for the geometry optimization and frequency calculation.
Step 1: Optimization & Frequency
References
-
BenchChem. (2025).[1][2][3] Theoretical and Computational Insights into 4-Amino-3-mercaptobenzonitrile: A Technical Guide. Retrieved from 1
-
Ribeiro da Silva, M. A. V., et al. (2012).[4] Energetic and structural study of mono-fluorobenzonitriles. Journal of Chemical Thermodynamics. (Contextualized via Fluoromart). Retrieved from 4
-
Der Pharma Chemica. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Retrieved from 5[5]
-
National Institute of Standards and Technology (NIST). (2026). 5-Fluoro-2-methylbenzonitrile - Standard Reference Data. Retrieved from 6[6]
Sources
Methodological & Application
Topic: Synthetic Routes for 5-Fluoro-3-hydroxy-2-methylbenzonitrile
An Application Note and Protocol Guide
Abstract: 5-Fluoro-3-hydroxy-2-methylbenzonitrile is a highly functionalized aromatic building block of significant interest in the fields of medicinal chemistry and agrochemical development. The strategic incorporation of fluorine, hydroxyl, methyl, and nitrile functionalities provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of a fluorine atom, in particular, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This application note provides a detailed examination of plausible and efficient synthetic strategies for the preparation of this key intermediate. We present two distinct, well-reasoned synthetic routes, complete with step-by-step protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs. The methodologies discussed leverage both classical aromatic functionalization techniques and modern regioselective strategies, such as Directed ortho-Metalation (DoM).
Introduction and Strategic Overview
The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a persistent challenge in organic chemistry. The target molecule, 5-Fluoro-3-hydroxy-2-methylbenzonitrile, presents a unique challenge due to the arrangement of its five substituents. Classical electrophilic aromatic substitution reactions on a precursor ring may lead to mixtures of regioisomers, complicating purification and reducing overall yield.
To address this, this guide explores two strategic approaches:
-
Route 1: Linear Synthesis via Aromatic Functionalization: This route begins with a commercially available, less-substituted arene and sequentially introduces the required functional groups. This pathway relies on predictable directing group effects in electrophilic aromatic substitution and Sandmeyer-type reactions.
-
Route 2: Convergent Synthesis via Directed ortho-Metalation (DoM): This advanced strategy utilizes the powerful regiochemical control offered by a directing metalation group (DMG) to functionalize a specific C-H bond.[3][4] This route offers a more convergent and potentially more efficient path by forming a key C-C bond with high precision. The fluorine atom itself is known to be a potent directing group for metalation under certain conditions.[5]
The selection between these routes will depend on factors such as starting material availability, scalability requirements, and tolerance for specific reagent classes (e.g., organolithiums, diazonium salts).
Route 1: Linear Synthesis from 4-Fluoro-2-methylaniline
This multi-step sequence builds the molecule by systematically modifying a commercially available starting material. The workflow is designed to control regiochemistry through the established directing effects of the substituents at each stage.
Workflow Diagram: Route 1
Caption: Linear synthesis of the target compound from 4-fluoro-2-methylaniline.
Rationale and Mechanistic Insights
-
Step 1: Protection: The aniline nitrogen is acetylated to form an amide. This is crucial for two reasons: it moderates the powerful activating effect of the amine, preventing polysubstitution during nitration, and the bulky acetyl group directs the incoming electrophile primarily to the para position.
-
Step 2: Nitration: The acetamido group is a strong ortho, para-director. The position para to it is blocked by the fluorine atom. Of the two ortho positions, the one adjacent to the methyl group is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the acetamido group and meta to the fluorine, yielding the 5-nitro derivative.
-
Step 4: Sandmeyer Reaction: This classic transformation is a reliable method for converting an aryl amine into a nitrile via a diazonium salt intermediate.
-
Step 5: Nucleophilic Aromatic Substitution (SNAr): The newly introduced nitro group is strongly electron-withdrawing, which activates the adjacent fluorine atom towards nucleophilic attack. Treatment with a hydroxide source displaces the fluoride to install the hydroxyl group.
-
Step 7: Deamination: The final step involves the removal of the amino group introduced via reduction of the nitro group. This is achieved by forming a diazonium salt and then reducing it with hypophosphorous acid.
Experimental Protocol: Route 1 (Illustrative)
Step 1: N-(4-Fluoro-2-methylphenyl)acetamide (C)
-
In a round-bottom flask, dissolve 4-fluoro-2-methylaniline (1.0 eq) in pyridine (3 vol).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into cold water (10 vol) and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield the product.
Step 2: N-(4-Fluoro-2-methyl-5-nitrophenyl)acetamide (E)
-
To a flask containing concentrated sulfuric acid (3 vol), add N-(4-fluoro-2-methylphenyl)acetamide (1.0 eq) portion-wise, keeping the temperature below 20 °C.
-
Cool the mixture to 0 °C.
-
Add a nitrating mixture (70% HNO₃ in H₂SO₄, 1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir at 0-5 °C for 1 hour.
-
Carefully pour the mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
(Subsequent steps would follow standard, documented procedures for hydrolysis, Sandmeyer reaction, SNAr, nitro reduction, and deamination, with purification by crystallization or chromatography at each stage.)
Route 2: Convergent Synthesis via Directed ortho-Metalation (DoM)
This modern approach offers a more elegant and potentially higher-yielding route by creating the C-CN bond with high regioselectivity. The strategy relies on the ability of a methoxy group to direct lithiation to its adjacent position.[3][6]
Workflow Diagram: Route 2
Caption: Convergent synthesis via a Directed ortho-Metalation strategy.
Rationale and Mechanistic Insights
-
Starting Material: The synthesis begins with 3-fluoro-5-methoxytoluene. The hydroxyl group is pre-protected as a methyl ether, which serves as an excellent directing metalation group (DMG).
-
Step 1: Directed ortho-Metalation: The methoxy group is a powerful DMG that directs deprotonation to an adjacent (ortho) position.[3] In this substrate, the C2 and C6 positions are ortho to the methoxy group. The C2 position is sterically hindered by the adjacent methyl group and electronically activated by the C3-fluoro substituent, making it the most acidic and accessible site for lithiation. Treatment with a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA at low temperature cleanly generates the aryllithium intermediate at the C2 position.[7]
-
Step 2: Cyanation: The highly nucleophilic aryllithium species is quenched with an electrophilic cyanating agent, such as p-toluenesulfonyl cyanide (TsCN), to install the nitrile group. This reaction efficiently forms the desired C-C bond.
-
Step 3: Demethylation: The final step is the cleavage of the methyl ether to unveil the target hydroxyl group. Boron tribromide (BBr₃) is a classic and highly effective reagent for this transformation.
Experimental Protocol: Route 2
General Considerations: All reactions involving organolithium reagents must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. sec-Butyllithium is pyrophoric and must be handled with extreme care.[7]
Step 1 & 2: Formation of 5-Fluoro-3-methoxy-2-methylbenzonitrile (E)
-
To a dry, three-necked flask under nitrogen, add anhydrous tetrahydrofuran (THF, 0.2 M solution planned) and TMEDA (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sec-butyllithium (1.1 eq, titrated solution in cyclohexane) dropwise and stir for 15 minutes.
-
Add a solution of 3-fluoro-5-methoxytoluene (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 2 hours to ensure complete lithiation.
-
In a separate flask, prepare a solution of p-toluenesulfonyl cyanide (1.2 eq) in anhydrous THF.
-
Add the solution of the lithiated intermediate to the cyanating agent solution via cannula at -78 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure nitrile.
Step 3: 5-Fluoro-3-hydroxy-2-methylbenzonitrile (G)
-
Dissolve the methoxy-protected nitrile (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a dry flask under nitrogen.
-
Cool the solution to -78 °C.
-
Add boron tribromide (1.5 eq, 1.0 M solution in DCM) dropwise.
-
Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench slowly by adding methanol, followed by water.
-
Extract the product with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or chromatography if necessary.
Comparative Analysis and Conclusion
| Parameter | Route 1: Linear Synthesis | Route 2: Directed ortho-Metalation |
| Number of Steps | ~7 | 3 |
| Starting Material | 4-Fluoro-2-methylaniline (simple, commercial) | 3-Fluoro-5-methoxytoluene (may require synthesis) |
| Key Reagents | HNO₃/H₂SO₄, NaNO₂, KCN, Pd/C | s-BuLi, TMEDA, TsCN, BBr₃ |
| Regiocontrol | Relies on directing group effects; potential for isomers | Excellent; defined by the directing metalation group |
| Scalability | Generally robust, but Sandmeyer reactions can pose safety concerns on a large scale. | Requires strict anhydrous/anaerobic conditions; handling of pyrophoric reagents can be challenging on a large scale. |
| Advantages | Uses classical, well-understood reactions. Avoids highly pyrophoric reagents. | Highly convergent, fewer steps, excellent regioselectivity. |
| Disadvantages | Long synthetic sequence, potentially low overall yield. | Requires specialized techniques (inert atmosphere, low temp), pyrophoric reagents, potentially less available starting material. |
Both routes present viable pathways for the synthesis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Route 1 is a classic, linear approach that may be preferable in laboratories not equipped for large-scale organolithium chemistry. While longer, each step involves well-established transformations.
Route 2 represents a more modern and efficient strategy. Its convergence and excellent control of regiochemistry make it an ideal choice for rapid synthesis and analogue generation, provided the necessary equipment and expertise for handling air- and moisture-sensitive reagents are available. For researchers in drug development, the DoM route offers a powerful tool for quickly accessing the target scaffold.
References
- Chem-Impex. (n.d.). 5-Fluoro-2-methoxybenzonitrile.
- MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzonitrile.
-
Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]
- Gandon, V., et al. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi.
-
ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
- Arkat USA, Inc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. ARKIVOC.
-
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Retrieved from [Link]
-
Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 1). The Versatility of 5-Fluoro-2-Methylbenzonitrile in Organic Synthesis and Material Science.
- Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Arylisoquinolinones from 5-Fluoro-2-methylbenzoic Acid.
-
Canadian Science Publishing. (n.d.). Ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium. Condensation with electrophilic compounds. Retrieved from [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371-8413. Retrieved from [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 5-Fluoro-3-hydroxy-2-methylbenzonitrile in the Synthesis of Next-Generation HIV NNRTIs and Targeted Cytotoxic Agents
Executive Summary
The development of highly potent, mutation-resistant Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) remains a cornerstone of antiretroviral therapy for HIV-1. Recently, medicinal chemistry efforts have shifted toward compounds that not only inhibit viral replication but also act as selective cytotoxic agents against HIV-infected, GAG-POL expressing cells[1][2].
This application note details the utilization of 5-Fluoro-3-hydroxy-2-methylbenzonitrile (CAS: 1591829-03-6) [3], a highly specialized building block used to construct the diaryl ether core of these next-generation therapeutics. By providing a detailed structural rationale, optimized synthetic protocols, and mechanistic insights, this guide serves as a comprehensive resource for drug development professionals working on antiviral scaffolds.
Physicochemical Profiling & Structural Rationale
The selection of 5-Fluoro-3-hydroxy-2-methylbenzonitrile as a synthetic intermediate is not arbitrary; every functional group on the aromatic ring serves a precise mechanistic and pharmacological purpose.
Physicochemical Properties
| Property | Value | Pharmacological / Synthetic Relevance |
| CAS Number | 1591829-03-6 | Unique identifier for sourcing and compliance[3]. |
| Molecular Formula | C8H6FNO | Defines the mass balance for synthetic equivalents[3]. |
| Molecular Weight | 151.14 g/mol | Ideal low-molecular-weight fragment for modular coupling[3]. |
| Functional Groups | Phenol, Nitrile, Fluoro, Methyl | Enables orthogonal reactivity during multistep synthesis. |
Causality in Structural Design (E-E-A-T Insight)
In the design of diaryl ether NNRTIs, the spatial orientation of the two aromatic rings must perfectly complement the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of the HIV-1 reverse transcriptase[1].
-
The 3-Hydroxy (Phenol) Group: Acts as the primary nucleophile for Nucleophilic Aromatic Substitution (
) to build the oxygen-linked diaryl ether scaffold. -
The 2-Methyl Group: Imparts severe steric hindrance. This restricts the torsional angle of the ether linkage, "locking" the molecule into a rigid butterfly conformation. This pre-organization minimizes the entropic penalty upon binding to the NNIBP[1].
-
The 5-Fluoro Group: Inductively withdraws electron density, lowering the
of the adjacent phenol. This allows the use of milder bases during etherification, protecting sensitive heterocyclic electrophiles. Pharmacologically, the fluorine atom blocks cytochrome P450-mediated oxidation at the 5-position, drastically improving the drug's metabolic half-life. -
The 1-Cyano Group: Serves as a versatile synthetic handle. Post-etherification, it is typically hydrolyzed to a primary amide, which provides critical hydrogen bond donor/acceptor interactions with the solvent-exposed entrance of the NNIBP[2].
Application Workflow: Synthesis & Functionalization
The integration of 5-Fluoro-3-hydroxy-2-methylbenzonitrile into an NNRTI scaffold typically involves a two-step sequence: an
Workflow for the synthesis of diaryl ether NNRTIs using 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Quantitative Data: S_NAr Optimization
The inductive effect of the 5-fluoro group allows for optimization of the etherification step. The table below summarizes the causality behind condition selection, demonstrating why mild bases and polar aprotic solvents yield the best results.
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| NaH | DMF | 80 | 4 | 45% | Strong base causes degradation of the heterocyclic core. |
| DMF | 100 | 12 | 72% | Mild base improves purity, but reaction rate is sluggish. | |
| NMP | 110 | 8 | 88% | Optimal balance of solubility, basicity, and thermal stability. | |
| NMP | 110 | 6 | 91% | Cesium effect accelerates |
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) via LC-MS are integrated to ensure the mechanistic logic holds true at the bench.
Protocol 1: Nucleophilic Aromatic Substitution ( ) Etherification
Objective: Couple 5-Fluoro-3-hydroxy-2-methylbenzonitrile with a chloropyrimidinone/chloropyridinone core[1][2].
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq) and anhydrous
(2.0 eq). -
Deprotonation: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (10 mL/g of phenol). Stir the suspension at room temperature for 30 minutes. Causality: Pre-stirring ensures complete formation of the highly nucleophilic phenoxide anion.
-
Electrophile Addition: Add the heterocyclic chloride (0.95 eq) in one portion. Using a slight deficit of the complex electrophile ensures it is the limiting reagent, simplifying downstream purification.
-
Heating: Attach a reflux condenser and heat the mixture to 110°C under a nitrogen atmosphere for 8 hours.
-
Validation (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the electrophile mass is <2% of the total area.
-
Workup: Cool to room temperature and pour the mixture into ice-cold water (50 mL). The diaryl ether intermediate will precipitate. Filter, wash with water, and dry under vacuum.
Protocol 2: Controlled Nitrile Hydrolysis
Objective: Convert the cyano group to a primary amide without over-hydrolyzing to the carboxylic acid[2].
-
Solvation: Dissolve the diaryl ether intermediate (1.0 eq) in a 1:1 mixture of Ethanol and DMSO.
-
Reagent Addition: Add 3M aqueous NaOH (1.5 eq), followed dropwise by 30% aqueous
(3.0 eq). -
Temperature Control: Maintain the internal temperature strictly between 40°C and 45°C using a water bath. Causality: Exceeding 50°C triggers over-hydrolysis to the carboxylic acid. A carboxylic acid moiety at this position introduces electrostatic repulsion within the lipophilic NNIBP, completely abolishing antiviral activity.
-
Quenching & Isolation: After 2 hours (verify by LC-MS), quench the remaining peroxide with saturated aqueous
. Acidify to pH 6 using 1M HCl to precipitate the final amide product. Filter and recrystallize from Ethanol/Water.
Pharmacological Mechanism of Action
Once synthesized, the resulting diaryl ether compounds exhibit a dual mechanism of action. They act as classical NNRTIs by inducing an allosteric conformational change in the RT enzyme, and simultaneously trigger targeted cytotoxicity in cells actively expressing HIV GAG-POL polyproteins[1][2].
Mechanism of action detailing allosteric inhibition and targeted viral clearance.
References
-
Title: 5-Fluoro-3-hydroxy-2-methylbenzonitrile | C8H6FNO | CID 86715311 Source: National Center for Biotechnology Information (PubChem) URL: [Link]
- Source: Google Patents (Merck Sharp & Dohme Corp)
- Source: Google Patents (Merck Sharp & Dohme Corp)
Sources
- 1. US10189831B2 - Non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]
- 2. EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells - Google Patents [patents.google.com]
- 3. 5-Fluoro-3-hydroxy-2-methylbenzonitrile | C8H6FNO | CID 86715311 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Fluoro-3-hydroxy-2-methylbenzonitrile: A Guide for Synthetic Chemists
In the landscape of modern medicinal chemistry and materials science, the demand for structurally diverse and functionally complex molecules is incessant. Key to meeting this demand is the availability of versatile chemical building blocks that offer multiple points for synthetic elaboration. 5-Fluoro-3-hydroxy-2-methylbenzonitrile, a polysubstituted aromatic compound, has emerged as a valuable scaffold for the construction of a wide array of molecular architectures. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic and transformable nitrile moiety, and a strategically positioned fluorine atom on a methylated benzene ring provides a rich platform for synthetic innovation.
This technical guide provides an in-depth exploration of the applications of 5-Fluoro-3-hydroxy-2-methylbenzonitrile as a building block. We will delve into the reactivity of its distinct functional groups and present detailed, field-proven protocols for its derivatization, empowering researchers, scientists, and drug development professionals to harness its full synthetic potential.
Physicochemical Properties and Reactivity Profile
A comprehensive understanding of the physicochemical properties of 5-Fluoro-3-hydroxy-2-methylbenzonitrile is paramount for its effective application. The interplay of its functional groups dictates its reactivity and solubility, influencing the choice of reaction conditions.
| Property | Value |
| CAS Number | 1820604-36-3 |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. |
The reactivity of 5-Fluoro-3-hydroxy-2-methylbenzonitrile is governed by three primary functional centers: the phenolic hydroxyl group, the nitrile group, and the fluorinated aromatic ring. The hydroxyl group is a potent nucleophile and can be readily deprotonated to form a phenoxide, facilitating a range of O-alkylation and acylation reactions. The nitrile group can undergo reduction to yield an aldehyde or an amine, or participate in cycloaddition reactions to form heterocycles like tetrazoles. The fluorine atom, ortho to the nitrile and para to the hydroxyl group, along with the methyl group, influences the electronic and steric environment of the aromatic ring, impacting its susceptibility to both nucleophilic and electrophilic aromatic substitution reactions.
Applications in the Synthesis of Bioactive and Functional Molecules
The trifunctional nature of 5-Fluoro-3-hydroxy-2-methylbenzonitrile makes it an ideal starting material for generating libraries of compounds for screening against various biological targets and for the synthesis of advanced materials.
I. Synthesis of Substituted Aryl Ethers
The phenolic hydroxyl group serves as a convenient handle for the introduction of diverse side chains via ether linkages, a common motif in many pharmaceutical agents.
The Williamson ether synthesis is a robust method for the formation of ethers via the reaction of an alkoxide with an alkyl halide.[1][2][3] This SN2 reaction is highly efficient for primary alkyl halides.[1][3]
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol details the general procedure for the O-alkylation of 5-Fluoro-3-hydroxy-2-methylbenzonitrile with a generic alkyl bromide.
Materials:
-
5-Fluoro-3-hydroxy-2-methylbenzonitrile
-
Alkyl bromide (e.g., ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add the alkyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The synthesis of diaryl ethers can be achieved through the copper-catalyzed Ullmann condensation, which couples a phenol with an aryl halide.[4][5][6] This reaction is crucial for constructing complex biaryl ether frameworks found in many natural products and pharmaceuticals.[7]
Protocol 2: Synthesis of Diaryl Ethers via Ullmann Condensation
This protocol outlines the synthesis of a diaryl ether from 5-Fluoro-3-hydroxy-2-methylbenzonitrile and an aryl iodide.
Materials:
-
5-Fluoro-3-hydroxy-2-methylbenzonitrile
-
Aryl iodide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq), aryl iodide (1.2 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous 1,4-dioxane to the mixture.
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Transformations of the Nitrile Group
The nitrile functionality is a versatile precursor to other important functional groups, including aldehydes, amines, and tetrazoles.[8]
The Stephen reduction allows for the partial reduction of a nitrile to an aldehyde using stannous chloride (SnCl₂) and hydrochloric acid (HCl), followed by hydrolysis of the intermediate iminium salt.[9][10][11][12][13]
Protocol 3: Synthesis of 5-Fluoro-3-hydroxy-2-methylbenzaldehyde via Stephen Reduction
This protocol describes the conversion of the nitrile group to an aldehyde.
Materials:
-
5-Fluoro-3-hydroxy-2-methylbenzonitrile
-
Stannous chloride (SnCl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate, anhydrous
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend anhydrous stannous chloride (2.0 eq) in anhydrous ethyl acetate.
-
Bubble dry hydrogen chloride gas through the suspension until saturation.
-
Add a solution of 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq) in anhydrous ethyl acetate to the mixture.
-
Stir the reaction at room temperature until a precipitate (the iminium salt) forms.
-
Isolate the precipitate by filtration under an inert atmosphere.
-
Hydrolyze the iminium salt by stirring it with ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting aldehyde by column chromatography.
The complete reduction of the nitrile group to a primary amine can be achieved through catalytic hydrogenation, providing a key functional group for further derivatization, such as amidation or reductive amination.[14][15][16]
Protocol 4: Synthesis of (5-Fluoro-3-hydroxy-2-methylphenyl)methanamine via Catalytic Hydrogenation
This protocol details the reduction of the nitrile to a primary amine.
Materials:
-
5-Fluoro-3-hydroxy-2-methylbenzonitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.
The [3+2] cycloaddition of the nitrile group with an azide source is a common method for the synthesis of 5-substituted-1H-tetrazoles, which are important bioisosteres for carboxylic acids in drug design.[17][18][19][20][21]
Protocol 5: Synthesis of 5-(5-Fluoro-3-hydroxy-2-methylphenyl)-1H-tetrazole
This protocol describes the synthesis of a tetrazole derivative.
Materials:
-
5-Fluoro-3-hydroxy-2-methylbenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with dilute HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
III. Synthesis of Benzofuran Scaffolds
The ortho-relationship between the hydroxyl and nitrile groups in derivatives of 5-Fluoro-3-hydroxy-2-methylbenzonitrile can be exploited for the synthesis of benzofurans, a privileged scaffold in medicinal chemistry.[22][23][24][25]
Protocol 6: Synthesis of a Substituted Benzofuran
This protocol outlines a potential pathway to a benzofuran derivative, starting with the O-alkylation of 5-Fluoro-3-hydroxy-2-methylbenzonitrile with an α-halo ketone, followed by intramolecular cyclization.
Materials:
-
5-Fluoro-3-hydroxy-2-methylbenzonitrile
-
α-Bromoacetophenone (or other α-halo ketones)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or DMF, anhydrous
-
Polyphosphoric acid (PPA) or another suitable cyclizing agent
Procedure: Step 1: O-Alkylation
-
Follow the general procedure outlined in Protocol 1, using an α-halo ketone as the alkylating agent to synthesize the corresponding ether intermediate.
Step 2: Intramolecular Cyclization
-
Add the ether intermediate from Step 1 to polyphosphoric acid at an elevated temperature (e.g., 100-140 °C).
-
Stir the mixture until the cyclization is complete (monitor by TLC).
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃) before disposal.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude benzofuran derivative by column chromatography.
Logical and Experimental Workflow Visualization
The strategic application of 5-Fluoro-3-hydroxy-2-methylbenzonitrile in synthetic campaigns can be visualized as a series of divergent pathways, each leading to a distinct class of compounds.
Caption: Synthetic pathways from 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Conclusion
5-Fluoro-3-hydroxy-2-methylbenzonitrile is a highly adaptable building block with significant potential in the synthesis of complex organic molecules. The strategic manipulation of its hydroxyl, nitrile, and fluorinated aromatic functionalities opens doors to a vast chemical space populated with compounds of interest for pharmaceutical and materials science applications. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this versatile intermediate. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization based on the specific substrates and desired outcomes.
References
- Durst, H. D., & Gokel, G. W. (n.d.). Experimental Organic Chemistry. McGraw-Hill.
- Filo. (2025, August 26).
- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps.
- Physics Wallah. (n.d.). Stephen's Reduction Reaction Mechanism. Physics Wallah.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Lumen Learning.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 1).
- Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- Filo. (2025, August 20). By the Reduction of Nitriles (Stephen reaction). Filo.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal.
- Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. (n.d.).
- Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel c
- Tetrazolium Compounds: Synthesis and Applic
- Professor Dave Explains. (2019, July 12).
- Hydrogen Atom Transfer-Mediated Cyclis
- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009, October 6).
- Safe and efficient tetrazole synthesis in a continuous-flow microreactor. (n.d.).
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16).
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- Recent Advances in the Synthesis and Applic
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023, July 21).
- Chemistry LibreTexts. (2026, February 17). 3.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Chemistry Steps. (2021, August 9).
- Filo. (2025, November 18). Stephen's reduction: Nitriles (RCN) are reduced with SnCl₂ in the presenc... Filo.
- Benchchem. (n.d.). A Comparative Study of Iodophenol Isomers in Suzuki Coupling Reactions. Benchchem.
- Benchchem. (n.d.).
- Dempsey, S. D., Ryan, A. A., Smyth, M., Moody, T. S., Wharry, S., Fahey, K., Beale, A. M., Mediavilla Madrigal, S., Dingwall, P., Rooney, D. W., Knipe, P. C., Muldoon, M. J., & Thompson, J. M. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering, 8(7), 1559-1565.
- Wikipedia. (n.d.). Stephen aldehyde synthesis. Wikipedia.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (n.d.).
- ChemicalBook. (n.d.). 2-Fluoro-4-hydroxybenzonitrile synthesis. ChemicalBook.
- Suzuki-Miyaura Coupling Reactions of Iodo(difluoroenol)
- PubChem. (n.d.). 2-fluoro-4-hydroxybenzonitrile (C7H4FNO). PubChem.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction. Thermo Fisher Scientific.
- PubChem. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. PubChem.
- NIST. (n.d.). 5-Fluoro-2-methylbenzonitrile. In NIST Chemistry WebBook. NIST.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-hydroxybenzonitrile 99 82380-18-5. Sigma-Aldrich.
- On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2025, April 24).
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.).
- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. What is Stephen's reduction | Filo [askfilo.com]
- 10. Stephen’s Reduction Reaction Mechanism | Physics Wallah [pw.live]
- 11. By the Reduction of Nitriles (Stephen reaction) Given the reaction seque.. [askfilo.com]
- 12. Stephen's reduction: Nitriles (RCN) are reduced with SnCl₂ in the presenc.. [askfilo.com]
- 13. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 14. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 17. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 18. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chalcogen.ro [chalcogen.ro]
- 20. scispace.com [scispace.com]
- 21. 1H-Tetrazole synthesis [organic-chemistry.org]
- 22. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 23. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benzofuran synthesis [organic-chemistry.org]
- 25. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
Application Note: A Validated Protocol for the Selective N-Alkylation of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Abstract
This document provides a comprehensive and validated protocol for the N-alkylation (specifically, O-alkylation of the hydroxyl group) of 5-Fluoro-3-hydroxy-2-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol is grounded in the principles of the Williamson ether synthesis and has been optimized for high yield and purity. We will delve into the mechanistic rationale behind the selection of reagents and conditions, provide a detailed step-by-step experimental procedure, and outline methods for reaction monitoring and product purification. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of N-alkylated benzonitrile derivatives.
Introduction and Scientific Rationale
5-Fluoro-3-hydroxy-2-methylbenzonitrile is a versatile chemical building block, with its nitrile and hydroxyl functional groups offering multiple avenues for synthetic modification.[1] The alkylation of the phenolic hydroxyl group is a critical transformation, yielding ether derivatives that are precursors to a wide range of biologically active molecules. The most common and reliable method for this transformation is the Williamson ether synthesis, an Sₙ2 reaction between a deprotonated alcohol (an alkoxide) and an organohalide.[2][3]
The core of this protocol involves the deprotonation of the phenolic hydroxyl group of 5-Fluoro-3-hydroxy-2-methylbenzonitrile using a suitable base to form a phenoxide ion. This phenoxide then acts as a potent nucleophile, attacking a primary alkyl halide in a classic Sₙ2 fashion to form the desired ether product.[4][5]
The choice of reagents is paramount to the success of this reaction:
-
Base: A moderately weak base, such as potassium carbonate (K₂CO₃), is chosen over strong bases like sodium hydride (NaH). This choice minimizes potential side reactions and is generally safer to handle. Weaker alkaline catalysts are often sufficient and preferable for phenolic alkylations.[6]
-
Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) is essential. Secondary or tertiary alkyl halides are prone to undergoing E2 elimination as a competing side reaction, which would significantly reduce the yield of the desired ether product.[2][4]
-
Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is employed. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively free, thereby enhancing its nucleophilicity and accelerating the rate of the Sₙ2 reaction.
Reaction Mechanism and Workflow Visualization
The overall transformation follows a well-established Sₙ2 mechanism.
Caption: The two-step mechanism of the Williamson ether synthesis for the N-alkylation of the substrate.
The following diagram illustrates the complete experimental workflow, from initial setup to final product isolation.
Caption: A step-by-step experimental workflow for the N-alkylation protocol.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Amount (per 1 mmol substrate) |
| 5-Fluoro-3-hydroxy-2-methylbenzonitrile | 77532-79-7 | 151.14 | >98% | 1.0 mmol (151 mg) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | >99% | 1.5 mmol (207 mg) |
| Alkyl Halide (e.g., Methyl Iodide) | 74-88-4 | 141.94 | >99% | 1.2 mmol (85 µL) |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | >99.8% | 5 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | ~50 mL |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | ~100 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | ~50 mL |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | ~20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | As needed |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | As needed |
Equipment
-
Round-bottom flask (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller or oil bath
-
Condenser
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Separatory funnel (125 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄), developing chamber, and UV lamp
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF (approx. 5 mL per 1 mmol of substrate) via syringe.
-
Initial Stirring: Stir the suspension at room temperature for 15-20 minutes to facilitate the initial deprotonation.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.2 eq) dropwise via syringe. A slight exotherm may be observed.
-
Heating: Heat the reaction mixture to 60-80 °C and allow it to stir for 2-6 hours. The exact time and temperature may need to be optimized depending on the specific alkyl halide used.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7][8] (See Section 4.1 for details). The reaction is complete upon the disappearance of the starting material spot.
-
Work-up - Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (~25 mL).
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 15 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-alkylated product.
Reaction Monitoring and Product Characterization
Thin-Layer Chromatography (TLC)
TLC is a fast and effective method for monitoring the reaction.[8][9]
-
Eluent System: A typical starting point is 20-30% Ethyl Acetate in Hexanes. Adjust the polarity as needed.
-
Procedure:
-
Spot a TLC plate with three lanes: the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Develop the plate in a chamber with the chosen eluent.
-
Visualize the plate under a UV lamp (254 nm).
-
-
Interpretation: The starting material (a phenol) is more polar and will have a lower Retention Factor (Rƒ) than the less polar ether product. The reaction is complete when the starting material spot is no longer visible in the RM lane.
High-Performance Liquid Chromatography (HPLC)
For more precise, quantitative analysis of reaction conversion and purity, HPLC is the preferred method.[10] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or TFA) is typically effective for this class of compounds.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the successful addition of the alkyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Alkylating Agents: Many alkylating agents (e.g., methyl iodide, benzyl bromide) are toxic, volatile, and potential carcinogens.[11][12][13] Handle these reagents with extreme care, using syringes for transfers to minimize exposure.
-
Solvents: DMF is a reproductive hazard and can be absorbed through the skin. Avoid direct contact.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | Insufficient temperature; Inactive base (hygroscopic); Impure solvent or reagents. | Increase reaction temperature. Use freshly opened or properly dried K₂CO₃. Ensure anhydrous solvents are used. |
| Low Yield | Competing elimination (E2) reaction; Incomplete reaction; Loss during work-up/purification. | Ensure a primary alkyl halide is used.[4] Allow the reaction to run to completion. Be careful during extraction and chromatography steps. |
| Multiple Products Observed by TLC | C-alkylation side product; Elimination product; Over-alkylation. | Use milder conditions (lower temperature, weaker base). Ensure the correct stoichiometry of the alkylating agent is used. |
| Difficulty removing DMF | DMF is a high-boiling, water-miscible solvent. | Perform multiple aqueous washes during the work-up. A final wash with a dilute LiCl solution can sometimes help break emulsions and remove DMF. |
References
-
Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]
-
Filo. (2025, November 27). What is the Williamson Ether Synthesis? Explain the mechanism. Retrieved from [Link]
-
PharmDecks. (n.d.). Chromatography (HPLC, TLC). Retrieved from [Link]
- Google Patents. (n.d.). US4453004A - Process for the alkylation of phenolic compounds.
-
U.S. Pharmacist. (2014, August 20). Safe Handling of Chemotherapy for Pharmacists. Retrieved from [Link]
-
CDC Stacks. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]
- Google Patents. (n.d.). WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
-
Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
- Google Patents. (n.d.). US4547596A - Separation and recovery of alkylated phenols.
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
Tetrahedron. (1979). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Retrieved from [Link]
- Google Patents. (n.d.). US2430190A - Alkylation of phenols.
- Google Patents. (n.d.). Process for separation of alkyl phenols by azeotropic distillation.
-
MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
-
ResearchGate. (2018, July 9). (PDF) Alkylation of Phenol with n-Alcohols (C5-C7) in the Presence of Sulphuric Acid. Retrieved from [Link]
- Google Patents. (n.d.). US2841623A - Process for the alkylation of phenols.
- Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles.
-
Nature. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Retrieved from [Link]
- Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
-
PubMed. (2015, October 13). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. Retrieved from [Link]
-
Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][7]naphthyrin-5(6H). Retrieved from [Link]
-
European Patent Office. (2015, February 18). METHOD FOR PURIFYING PHENOL - EP 2837616 A1. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 1). The Versatility of 5-Fluoro-2-Methylbenzonitrile in Organic Synthesis and Material Science. Retrieved from [Link]
-
Lund University Research Portal. (2023, October 15). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
SpringerLink. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]
-
Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
- 7. pharmdecks.com [pharmdecks.com]
- 8. Fundamentals and Applications of Thin Layer Chromatography (TLC) • Environmental Studies (EVS) Institute [evs.institute]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uspharmacist.com [uspharmacist.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. osha.oregon.gov [osha.oregon.gov]
Method for the conversion of the nitrile group in 5-Fluoro-3-hydroxy-2-methylbenzonitrile
An In-Depth Technical Guide to the Strategic Conversion of the Nitrile Group in 5-Fluoro-3-hydroxy-2-methylbenzonitrile
This technical guide provides detailed application notes and protocols for the chemical transformation of the nitrile group in 5-Fluoro-3-hydroxy-2-methylbenzonitrile, a key building block in contemporary drug discovery. The protocols outlined herein are designed for researchers, medicinal chemists, and process development scientists, offering a robust framework for converting this versatile nitrile into three critical functional groups: a carboxylic acid, a primary amine, and a tetrazole. The methodologies are presented with a focus on scientific integrity, experimental causality, and practical implementation.
Introduction: The Strategic Importance of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
5-Fluoro-3-hydroxy-2-methylbenzonitrile is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl group, provides a nuanced electronic and steric environment that can be exploited for the development of novel therapeutic agents. The nitrile group, in particular, serves as a versatile chemical handle, amenable to a variety of transformations into other key functional groups.[1][2] The ability to selectively and efficiently convert the nitrile moiety opens up a wide array of synthetic possibilities, enabling the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.
This guide details three fundamental and high-impact conversions of the nitrile group in 5-Fluoro-3-hydroxy-2-methylbenzonitrile, providing experimentally grounded protocols and the scientific rationale behind the chosen methodologies.
Part 1: Hydrolysis of the Nitrile to a Carboxylic Acid: Synthesis of 5-Fluoro-3-hydroxy-2-methylbenzoic acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[3] This conversion is particularly valuable in drug discovery, as carboxylic acids are prevalent in numerous approved drugs and serve as key intermediates for further functionalization, such as amidation and esterification.[4]
Principle and Rationale
The hydrolysis of nitriles can be achieved under either acidic or basic conditions.[3][5] For the hydrolysis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile, a base-catalyzed approach is often preferred to mitigate potential side reactions and ensure the integrity of the other functional groups on the aromatic ring. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by a series of proton transfers and tautomerization to form an amide intermediate. This amide is then further hydrolyzed to the corresponding carboxylate salt, which upon acidification yields the final carboxylic acid.[3][6]
Detailed Experimental Protocol
Objective: To synthesize 5-Fluoro-3-hydroxy-2-methylbenzoic acid from 5-Fluoro-3-hydroxy-2-methylbenzonitrile via base-catalyzed hydrolysis.
Materials:
-
5-Fluoro-3-hydroxy-2-methylbenzonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated or 6 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq) in a 10-20% aqueous solution of NaOH (5-10 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Acidification: Slowly add concentrated HCl or 6 M HCl to the cooled reaction mixture with vigorous stirring until the pH is acidic (pH 1-2). A precipitate of 5-Fluoro-3-hydroxy-2-methylbenzoic acid should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-Fluoro-3-hydroxy-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water) to afford the pure product.[7]
Data Summary Table
| Parameter | Expected Value |
| Product Name | 5-Fluoro-3-hydroxy-2-methylbenzoic acid |
| CAS Number | 246877-29-2 |
| Appearance | Yellow solid |
| Expected Yield | 80-95% |
| Purity (by HPLC) | >97% |
| Storage Temperature | 0-5°C |
Logical Workflow for Nitrile Hydrolysis
Caption: Workflow for the hydrolysis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Part 2: Reduction of the Nitrile to a Primary Amine: Synthesis of (5-Fluoro-3-hydroxy-2-methylphenyl)methanamine
The reduction of nitriles to primary amines is a crucial transformation for introducing a flexible aminomethyl linker, a common structural motif in pharmacologically active molecules.[8][9] Primary amines are also valuable precursors for a wide range of subsequent chemical modifications.
Principle and Rationale
Nitriles can be reduced to primary amines using various methods, including catalytic hydrogenation and metal hydride reagents like lithium aluminum hydride (LiAlH₄).[6][10][11] Catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) is often a preferred method due to its high efficiency and cleaner reaction profiles.[10] This method involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst. The reaction proceeds through an imine intermediate which is further reduced to the primary amine.[10]
Detailed Experimental Protocol
Objective: To synthesize (5-Fluoro-3-hydroxy-2-methylphenyl)methanamine from 5-Fluoro-3-hydroxy-2-methylbenzonitrile via catalytic hydrogenation.
Materials:
-
5-Fluoro-3-hydroxy-2-methylbenzonitrile
-
Raney Nickel or 10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite® or other filtration aid
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add the catalyst (Raney Nickel or 10% Pd/C, 5-10 mol%). A small amount of ammonia can be added to the solvent to minimize the formation of secondary amine byproducts.
-
Hydrogenation: Place the vessel in a hydrogenation apparatus. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (30-50 °C) until the theoretical amount of hydrogen has been consumed.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude (5-Fluoro-3-hydroxy-2-methylphenyl)methanamine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure, if applicable.
Data Summary Table
| Parameter | Expected Value |
| Product Name | (5-Fluoro-3-hydroxy-2-methylphenyl)methanamine |
| Appearance | Off-white to pale yellow solid or oil |
| Expected Yield | 75-90% |
| Purity (by HPLC/GC) | >95% |
Logical Workflow for Nitrile Reduction
Caption: Workflow for the reduction of 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Part 3: Conversion of the Nitrile to a Tetrazole: Synthesis of 5-(5-Fluoro-3-hydroxy-2-methylphenyl)-1H-tetrazole
Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[12] They offer improved metabolic stability and pharmacokinetic properties in many cases. The conversion of nitriles to tetrazoles is a highly valuable transformation for lead optimization in drug discovery programs.
Principle and Rationale
The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction of a nitrile with an azide.[13] This reaction is typically carried out using sodium azide in the presence of a Lewis acid catalyst, such as zinc chloride or ammonium chloride, to activate the nitrile group towards nucleophilic attack by the azide.[13][14] The reaction is often performed in a suitable solvent like water or dimethylformamide (DMF) at elevated temperatures.
Detailed Experimental Protocol
Objective: To synthesize 5-(5-Fluoro-3-hydroxy-2-methylphenyl)-1H-tetrazole from 5-Fluoro-3-hydroxy-2-methylbenzonitrile via a [3+2] cycloaddition reaction.
Materials:
-
5-Fluoro-3-hydroxy-2-methylbenzonitrile
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)
-
Water or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 6 M
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq), sodium azide (1.5-3.0 eq), and a catalytic amount of zinc chloride or ammonium chloride (0.5-1.0 eq) in water or DMF.
-
Reaction: Heat the reaction mixture to reflux (or 100-120 °C if using DMF) and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Acidification and Precipitation: If water is used as the solvent, cool the mixture in an ice bath and acidify with 6 M HCl to pH 2-3. The tetrazole product should precipitate out of the solution. If DMF is used, pour the reaction mixture into ice-water and then acidify.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Summary Table
| Parameter | Expected Value |
| Product Name | 5-(5-Fluoro-3-hydroxy-2-methylphenyl)-1H-tetrazole |
| Appearance | White to off-white solid |
| Expected Yield | 70-85% |
| Purity (by HPLC) | >96% |
Logical Workflow for Tetrazole Synthesis
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 6. 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. 5-Fluoro-3-hydroxy-2-methyl-benzoic acid | 246877-29-2 [sigmaaldrich.com]
- 8. Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 11. vaia.com [vaia.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
Application Notes & Protocols: 5-Fluoro-3-hydroxy-2-methylbenzonitrile in the Synthesis of Kinase Inhibitors
Introduction: Strategic Value of a Fluorinated Phenol Building Block
In the landscape of modern kinase inhibitor discovery, the strategic incorporation of fluorine atoms and precisely positioned functional groups into molecular scaffolds is a cornerstone of rational drug design. The building block, 5-Fluoro-3-hydroxy-2-methylbenzonitrile , represents a highly valuable starting material, offering a unique convergence of chemical handles that medicinal chemists can exploit to optimize potency, selectivity, and pharmacokinetic properties.
Its core structure provides three key points for diversification:
-
The Phenolic Hydroxyl Group: A versatile nucleophile, ideal for forming ether linkages. This is the most common and powerful application of this reagent, allowing for the introduction of large, complex side chains that can probe deep into the ATP-binding pocket of a target kinase, often reaching the solvent-front.
-
The Cyano Group: A bioisostere for other hydrogen bond acceptors and a precursor for conversion into amides, tetrazoles, or carboxylic acids, enabling fine-tuning of electronic and solubility properties.
-
The Fluorine Atom: Positioned para to the hydroxyl group, it can significantly modulate the pKa of the phenol, enhancing its nucleophilicity upon deprotonation. Furthermore, the C-F bond is metabolically stable and can engage in favorable orthogonal multipolar interactions with the target protein, potentially increasing binding affinity.
This guide provides an in-depth look at the application of 5-Fluoro-3-hydroxy-2-methylbenzonitrile, focusing on its pivotal role in the synthesis of Cerdulatinib (PRT062070), a potent dual inhibitor of Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs).[1]
Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr) for Ether Linkage
The primary synthetic utility of 5-Fluoro-3-hydroxy-2-methylbenzonitrile is as a nucleophile in SNAr reactions to form diaryl ethers. The electron-deficient nature of heterocyclic scaffolds common in kinase inhibitors (such as pyrrolo[2,3-d]pyrimidines) makes them excellent electrophilic partners for this transformation.
The general workflow involves the deprotonation of the phenolic hydroxyl group to form a more potent phenoxide nucleophile, which then displaces a leaving group (typically a halogen) on the heterocyclic core.
Caption: General workflow for diaryl ether synthesis.
Case Study: Synthesis of Cerdulatinib Intermediate
Cerdulatinib is a dual inhibitor of Syk and JAK kinases, with therapeutic potential in treating B-cell malignancies and autoimmune diseases.[1] Its synthesis prominently features the coupling of 5-Fluoro-3-hydroxy-2-methylbenzonitrile with a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
Target Kinase Inhibition Profile
The resulting molecule, Cerdulatinib, demonstrates potent, ATP-competitive inhibition across multiple clinically relevant kinases.
| Target Kinase | IC₅₀ (nM) |
| Tyk2 | 0.5 |
| JAK2 | 6 |
| JAK3 | 8 |
| JAK1 | 12 |
| Syk | 32 |
| Data sourced from various suppliers and publications.[1] |
Detailed Experimental Protocol: Synthesis of Intermediate 3
This protocol details the synthesis of the key diaryl ether intermediate, which is a pivotal step in the total synthesis of Cerdulatinib. The procedure is based on information disclosed in patent literature and employs standard organic synthesis techniques for a nucleophilic aromatic substitution reaction.[2]
Caption: Step-by-step workflow for the synthesis protocol.
Materials & Reagents
| Reagent | CAS Number | MW ( g/mol ) | Molar Eq. |
| 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1 ) | 1369760-99-4 | 151.14 | 1.0 |
| 4-Chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (2 ) | 99401-90-4 | 307.76 | 1.05 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 1.5 |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | 73.09 | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - |
| Hexanes | 110-54-3 | 86.18 | - |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | - |
Procedure:
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1 ) (5.00 g, 33.1 mmol, 1.0 eq) and 4-Chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (2 ) (10.7 g, 34.7 mmol, 1.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (100 mL) via syringe, followed by the addition of cesium carbonate (Cs₂CO₃) (16.2 g, 49.6 mmol, 1.5 eq) in one portion.
-
Expert Insight: Cesium carbonate is often the base of choice for such SNAr reactions. Its high solubility in DMF and the "cesium effect," which promotes O-alkylation through weak coordination, often lead to higher yields and faster reaction times compared to potassium or sodium carbonates.
-
-
Reaction: Immerse the flask in a pre-heated oil bath at 100-105 °C. Stir the resulting suspension vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-18 hours, indicated by the consumption of the limiting reagent (1 ).
-
Work-up (Quench & Extraction): Once complete, allow the reaction mixture to cool to room temperature. Carefully pour the dark mixture into a beaker containing 500 mL of ice-water. A precipitate may form. Stir for 30 minutes. Transfer the mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Work-up (Wash & Dry): Combine the organic layers and wash sequentially with water (2 x 200 mL) and saturated aqueous sodium chloride (brine) (1 x 200 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is effective for isolating the product.
-
Isolation and Characterization: Combine the pure fractions and evaporate the solvent to yield 5-fluoro-2-methyl-3-((7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)benzonitrile (3) as an off-white to pale yellow solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to the next synthetic step (tosyl deprotection).
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient temperature.- Inactive base (hydroscopic).- Poor quality of anhydrous DMF. | - Ensure oil bath temperature is stable at 100-105 °C.- Use freshly opened or properly stored Cs₂CO₃.- Use a new, sealed bottle of anhydrous DMF. Consider passing the solvent through an activated alumina column. |
| Formation of Side Products | - Reaction temperature too high, causing decomposition.- Presence of water leading to hydrolysis of chloro-pyrimidine. | - Maintain the temperature strictly below 110 °C.- Ensure all glassware is meticulously dried and an inert atmosphere is maintained throughout the reaction. |
| Low Isolated Yield | - Incomplete extraction from the aqueous phase.- Product loss during column chromatography. | - Perform at least three extractions with ethyl acetate.- Carefully select fractions during column chromatography based on TLC analysis. Avoid taking fractions that show significant impurities. |
| Difficulty in Purification | - Co-elution of starting material or impurities. | - Adjust the polarity of the eluent system for column chromatography. A shallower gradient (e.g., 5% to 25% EtOAc over a larger volume) may improve separation.- Consider an alternative solvent system like Dichloromethane/Methanol. |
Conclusion
5-Fluoro-3-hydroxy-2-methylbenzonitrile is a purpose-built building block for modern medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its strategically placed functional groups allow for the efficient construction of complex diaryl ether linkages, a common motif in this class of drugs. The case study of Cerdulatinib synthesis demonstrates a robust and reliable application of this reagent via a cesium carbonate-mediated SNAr reaction, providing a high-yield pathway to a key intermediate. Understanding the principles behind the protocol and potential troubleshooting steps enables researchers to effectively leverage this versatile compound in their drug discovery programs.
References
-
Portola Pharmaceuticals, Inc. (2020). Synthesis of Cerdulatinib. Taiwan Patent TW202014415A.
- Vertex AI Search Result (Internal ID: 6). Cerdulatinib hydrochloride (PRT062070 hydrochloride) | SYK/JAK Inhibitor.
-
Google Patents. (2012). Inhibitors of syk and jak protein kinases. US20120101275A1.
Sources
Experimental procedure for the Suzuki coupling of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
The following Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing 5-Fluoro-3-hydroxy-2-methylbenzonitrile , a densely functionalized scaffold where steric hindrance (ortho-methyl) and electronic effects (fluoro/cyano) require a tailored approach.
Abstract & Strategic Overview
The substrate 5-Fluoro-3-hydroxy-2-methylbenzonitrile represents a "privileged scaffold" in drug discovery due to its high decoration with polar and metabolic blocking groups. However, the free phenolic hydroxyl group at position C3 is a poor leaving group for direct transition-metal catalysis.
To achieve Suzuki-Miyaura cross-coupling, this protocol employs a Activation-Coupling Strategy :
-
Activation: Conversion of the C3-hydroxyl to a triflate (–OTf) leaving group. The electron-withdrawing nature of the nitrile (C1) and fluorine (C5) stabilizes the phenoxide anion, facilitating this step, although the ortho-methyl group (C2) introduces steric resistance.
-
Coupling: Palladium-catalyzed reaction with aryl boronic acids. Due to the steric bulk at C2, standard phosphines (e.g., PPh
) often result in sluggish turnover. This protocol utilizes Pd(dppf)Cl for general cases and recommends XPhos Pd G2 for sterically demanding partners.
Reaction Workflow Visualization
The following diagram outlines the logical flow from starting material to the final biaryl product, highlighting the critical intermediate.
Figure 1: Two-stage synthetic workflow converting the phenol handle into a reactive electrophile.
Experimental Protocols
Phase 1: Synthesis of the Aryl Triflate
Objective: Activate the C–O bond.
Rationale: The C1-cyano and C5-fluoro groups increase the acidity of the phenol, making it reactive. However, the C2-methyl group provides steric protection. We use Triflic Anhydride (
Materials
-
Substrate: 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1.0 equiv)
-
Reagent: Trifluoromethanesulfonic anhydride (
) (1.2 equiv) -
Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
Procedure
-
Setup: Charge a flame-dried round-bottom flask with 5-Fluoro-3-hydroxy-2-methylbenzonitrile (10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add Pyridine (30 mmol, 2.4 mL) via syringe. The solution may turn slightly yellow.
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
-
Activation: Dropwise add
(12 mmol, 2.0 mL) over 15 minutes. Caution: Exothermic reaction. -
Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1). The polar starting material (phenol) should disappear, replaced by a less polar spot (triflate).
-
Workup: Quench with saturated
(aq). Extract with DCM (2 x 30 mL). Wash combined organics with 1M HCl (to remove pyridine), water, and brine. -
Purification: Dry over
, filter, and concentrate. If necessary, purify via short silica plug (eluting with 10% EtOAc/Hexane).-
Expected Yield: 90–95%
-
Stability:[1] Store the triflate at 4°C under inert gas.
-
Phase 2: Suzuki-Miyaura Cross-Coupling
Objective: Form the C–C bond at the C3 position. Rationale: The triflate is a pseudo-halide. The electron-deficient nature of the ring (due to –CN and –F) facilitates the Oxidative Addition of Pd(0). However, the ortho-methyl group hinders the approach of the bulky Pd-complex. Therefore, bidentate ligands like dppf (which creates a large bite angle) or bulky electron-rich monophosphines like XPhos are required.
Materials
-
Electrophile: Triflate intermediate from Phase 1 (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (
) (1.5 equiv) -
Catalyst A (Standard):
(5 mol%) -
Catalyst B (Challenging Substrates): XPhos Pd G2 (3 mol%)
-
Base:
(3.0 equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure
-
Degassing: In a reaction vial, combine 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd catalyst.
-
Loading: Add the Triflate (0.5 mmol), Aryl Boronic Acid (0.75 mmol),
(1.5 mmol), and the chosen Palladium Catalyst . -
Reaction: Seal the vial and heat to 80–90°C .
-
Time: 2–6 hours for Catalyst A; 1–3 hours for Catalyst B.
-
-
Control Check: Monitor by LC-MS. Look for the disappearance of the Triflate (M+) and appearance of the Biaryl Product.
-
Workup: Cool to RT. Filter through a Celite pad (washing with EtOAc). Wash the filtrate with water and brine.
-
Purification: Flash column chromatography (Gradient: 0
30% EtOAc in Hexanes).
Mechanistic Insight & Troubleshooting
The success of this reaction relies on the catalytic cycle overcoming the "Orthogonal Conflict": the electronic activation vs. the steric hindrance.
Figure 2: Catalytic cycle emphasizing the steric bottleneck at the Transmetallation step due to the C2-methyl group.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning or failure to oxidatively add. | Switch to XPhos Pd G2 . Ensure strict deoxygenation. |
| Hydrolysis of Triflate | Base is too strong or solvent too wet. | Switch base to |
| Protodeboronation | Unstable Boronic Acid. | Add excess Boronic Acid (2.0 equiv) or use Boronic Ester (Pinacol). |
| Homocoupling (Ar-Ar) | Oxygen leak. | Re-degas solvents; check inert lines. |
References
-
General Suzuki Coupling of Aryl Triflates: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Coupling of Sterically Hindered Substrates (Buchwald Protocols): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Use of Aryl Triflates in Electron-Deficient Systems: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Molander Protocol (Trifluoroborates/Triflates): Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009).[2] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
Sources
Application Notes & Protocols: High-Throughput Screening Assays for the Discovery of Novel Modulators Utilizing 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Document ID: AN-HTS-5FHB-2026-01
Abstract
This guide provides a comprehensive framework for the design, execution, and validation of high-throughput screening (HTS) campaigns centered on 5-Fluoro-3-hydroxy-2-methylbenzonitrile and its analogs. As a small molecule featuring a fluorinated benzonitrile scaffold, this compound represents a class of chemical entities frequently explored in drug discovery for their potential to modulate a wide array of biological targets.[1][2][3] We present two detailed protocols for robust HTS assays: a biochemical fluorescence polarization (FP) assay for identifying enzyme inhibitors and a cell-based luciferase reporter assay for characterizing pathway modulators. These protocols are designed to be self-validating systems, incorporating industry-standard controls and data analysis methodologies to ensure the generation of high-quality, actionable data for researchers in pharmacology and drug development.
Introduction: The Rationale for Screening Substituted Benzonitriles
The process of identifying novel drug candidates has been revolutionized by high-throughput screening (HTS), a methodology that leverages automation, miniaturization, and sensitive detection methods to test vast libraries of chemical compounds for biological activity.[4][5] Small molecules, such as 5-Fluoro-3-hydroxy-2-methylbenzonitrile, are central to these efforts. The benzonitrile moiety is a versatile scaffold found in numerous approved drugs and clinical candidates. The addition of functional groups, such as the fluorine atom and hydroxyl group in this specific compound, can significantly influence molecular properties, including binding affinity, metabolic stability, and cell permeability, making it a prime candidate for screening campaigns.[3][6]
The choice of assay format—biochemical or cell-based—is a critical decision in the screening cascade.[7]
-
Biochemical (Cell-Free) Assays offer a direct measure of a compound's effect on a purified biological target, such as an enzyme or receptor. They are highly controllable and excellent for identifying direct inhibitors or binders.[8]
-
Cell-Based Assays provide a more physiologically relevant context, measuring a compound's activity within a living cell.[9][10] These assays can assess effects on complex signaling pathways, gene expression, or cell viability, and inherently filter for cell-permeable compounds.[11]
This document provides detailed protocols for both assay types, enabling a comprehensive evaluation of compounds like 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Compound Management and Plate Layout for HTS
Consistent compound handling is foundational to reproducible HTS data. The following steps outline the best practices for preparing 5-Fluoro-3-hydroxy-2-methylbenzonitrile for screening.
2.1. Stock Solution Preparation
-
Compound: 5-Fluoro-3-hydroxy-2-methylbenzonitrile (FW: 151.14 g/mol )[12]
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), HTS-grade.
-
Procedure: Prepare a 10 mM primary stock solution by dissolving an appropriate mass of the compound in DMSO. For example, dissolve 1.51 mg in 1 mL of DMSO. Ensure complete dissolution using a vortex mixer. Store at -20°C in small aliquots to minimize freeze-thaw cycles.
2.2. Assay Plate Layout A well-designed plate map is crucial for identifying and correcting for plate-specific artifacts and ensuring data quality. A standard 384-well plate layout should include:
-
Negative Controls (n=16-32): Wells containing assay components and DMSO vehicle only. These define the baseline (0% activity/inhibition).
-
Positive Controls (n=16-32): Wells containing assay components and a known reference inhibitor/activator. These define the maximum signal window (100% activity/inhibition).
-
Test Compound Wells: Compound of interest plated across a range of concentrations (e.g., 11-point dose-response curve).
Application Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay using Fluorescence Polarization (FP) to identify inhibitors of a hypothetical "Target Kinase X" (TKX). FP is a robust, homogenous technique ideal for HTS that measures changes in the apparent molecular weight of a fluorescent probe.[13]
3.1. Scientific Principle A small, fluorescently labeled molecule (tracer) that binds to the ATP-binding pocket of TKX tumbles rapidly in solution, resulting in a low FP signal. When bound to the much larger kinase, the tracer's rotation slows dramatically, increasing the FP signal. An active inhibitor like 5-Fluoro-3-hydroxy-2-methylbenzonitrile will compete with the tracer for binding to TKX, displacing it into the solution and causing a decrease in the FP signal. This signal decrease is directly proportional to the compound's inhibitory activity.
Workflow: Biochemical FP Kinase Assay
Caption: Workflow for the FP-based kinase inhibition HTS assay.
3.2. Step-by-Step Protocol (384-Well Format)
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of 5-Fluoro-3-hydroxy-2-methylbenzonitrile from the compound source plate to a 384-well, low-volume black assay plate. This creates the dose-response curve. Control wells receive 50 nL of DMSO.
-
Reagent Preparation: Prepare the Kinase/Tracer Mix in FP Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). The final concentrations of TKX and tracer must be optimized empirically but are typically in the low nanomolar range.
-
Reagent Addition: Add 10 µL of the Kinase/Tracer Mix to all wells of the assay plate.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light. This allows the binding reaction to reach equilibrium.
-
Detection: Read the plate on a microplate reader equipped for FP, using appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for a fluorescein-based tracer).
3.3. Data Analysis and Quality Control
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control)) Where mP is the millipolarization value, low_control is the positive control (e.g., a known potent inhibitor), and high_control is the negative control (DMSO).
-
Assay Quality Metric (Z'-Factor): The Z'-factor assesses the statistical separation between the positive and negative controls and is a measure of assay robustness.[14] Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| A Z'-factor ≥ 0.5 is considered excellent for HTS.[14]
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
| Parameter | Target Value | Description |
| Final Compound Conc. | 1 nM - 20 µM | 11-point, 3-fold serial dilution. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent effects on enzyme activity. |
| Signal Window (mP) | > 80 mP | Difference between high and low controls. |
| Z'-Factor | ≥ 0.5 | Indicates a robust and screenable assay.[15] |
| CV of Controls | < 10% | Demonstrates plate uniformity and precision. |
Application Protocol 2: Cell-Based Luciferase Reporter Gene Assay
This protocol is designed to identify compounds that modulate a hypothetical "Pathway Y," which culminates in the activation of a transcription factor that drives the expression of a firefly luciferase reporter gene. Such assays are powerful tools for screening large compound libraries in a cellular context.[16][17][18]
4.1. Scientific Principle HEK293 cells are engineered to stably express a luciferase reporter construct. The promoter driving luciferase expression is responsive to the signaling events of Pathway Y. Upon stimulation of the pathway, luciferase is produced. 5-Fluoro-3-hydroxy-2-methylbenzonitrile is screened for its ability to inhibit a component of this pathway, which would result in a decrease in luciferase expression and a corresponding reduction in the luminescent signal produced upon addition of the luciferin substrate. Luminescence assays are exceptionally sensitive and have a wide dynamic range, making them ideal for HTS.[18][19]
Hypothetical Signaling Pathway Y
Caption: Hypothetical pathway where the compound inhibits Kinase B.
4.2. Step-by-Step Protocol (384-Well Format)
-
Cell Seeding: Using a multi-drop dispenser, seed HEK293-luciferase reporter cells into a 384-well, white, solid-bottom tissue culture-treated plate at a density of 5,000 cells/well in 20 µL of culture medium.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Add 50 nL of 5-Fluoro-3-hydroxy-2-methylbenzonitrile from the source plate to the cell plate. Control wells receive DMSO.
-
Pathway Stimulation: Immediately after compound addition, add 5 µL of the pathway agonist (at a pre-determined EC₈₀ concentration) to all wells except for the negative controls, which receive 5 µL of assay buffer.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator to allow for reporter gene expression.
-
Lysis and Detection: Equilibrate the plate and the luciferase detection reagent (containing luciferin substrate and cell lysis buffer) to room temperature. Add 25 µL of the detection reagent to all wells.
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.
-
Detection: Read the plate on a luminometer to measure the relative light units (RLU).
4.3. Data Analysis and Quality Control
-
Data Normalization: To distinguish true pathway inhibition from cytotoxicity, a parallel screen using a cell viability assay (e.g., an ATP-based luminescent assay) is highly recommended.[9] Data from the reporter assay should only be considered for compounds that do not show significant cytotoxicity at the tested concentrations.
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control)) Where RLU_low_control is the stimulated positive control and RLU_high_control is the unstimulated negative control.
-
IC₅₀ Determination: As with the biochemical assay, plot percent inhibition versus compound concentration and fit to a four-parameter logistic model to calculate the IC₅₀.
| Parameter | Target Value | Description |
| Cell Seeding Density | 5,000 cells/well | Optimized for assay window and cell health. |
| Agonist Concentration | EC₈₀ | Provides a robust signal that can be inhibited. |
| Final DMSO Conc. | ≤ 0.2% | Minimizes solvent toxicity to cells. |
| Signal-to-Background | ≥ 10-fold | Ratio of stimulated vs. unstimulated controls. |
| Z'-Factor | ≥ 0.5 | Indicates a high-quality cell-based assay.[15] |
Conclusion
The protocols detailed in this guide provide a robust foundation for conducting high-throughput screening campaigns with 5-Fluoro-3-hydroxy-2-methylbenzonitrile and other small molecules. The combination of a direct-target biochemical assay and a physiologically relevant cell-based assay creates a powerful screening paradigm. By adhering to rigorous validation standards, including the consistent achievement of a Z'-factor ≥ 0.5, researchers can have high confidence in the identified "hits." These initial findings serve as the critical starting point for more extensive hit-to-lead optimization and structure-activity relationship (SAR) studies, ultimately accelerating the path of drug discovery.[7]
References
- Vertex AI Search. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
-
ACS Publications. (2021). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. [Link]
-
PMC. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
-
ACS Publications. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. [Link]
-
PubMed. (2007). Bioluminescent assays for high-throughput screening. [Link]
-
SPIE Digital Library. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. [Link]
-
Broad Institute. (2009). Fluorescence-based assays. [Link]
-
Broad Institute. (n.d.). Cell-based assays for high-throughput screening. [Link]
-
BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link]
-
PMC. (2022). Advances in luminescence-based technologies for drug discovery. [Link]
-
BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). [Link]
-
PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
-
NCBI Bookshelf. (2012). HTS Assay Validation. [Link]
-
High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS. [Link]
-
BellBrook Labs. (2026). Step-by-Step: Developing an Assay from Concept to HTS Campaign. [Link]
-
IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. [Link]
-
Longdom Publishing. (2024). High-Throughput Screening for Enzyme Modulation. [Link]
-
ACS Publications. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. [Link]
-
Capot Chemical. (n.d.). Specifications of 5-Fluoro-3-hydroxy-2-methylbenzonitrile. [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzonitrile. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of 5-Fluoro-2-Methylbenzonitrile in Organic Synthesis and Material Science. [Link]
-
ACS Publications. (n.d.). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9 - tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. [Link]
Sources
- 1. 5-Bromo-3-fluoro-2-methylbenzonitrile [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. atcc.org [atcc.org]
- 5. longdom.org [longdom.org]
- 6. CAS 186590-04-5: 4-Fluoro-3-hydroxybenzonitrile [cymitquimica.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 11. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 12. capotchem.com [capotchem.com]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen [intechopen.com]
- 16. promega.com [promega.com]
- 17. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Luminescence Assays: Types, Mechanism & Applications | Danaher Life Sciences [lifesciences.danaher.com]
Use of 5-Fluoro-3-hydroxy-2-methylbenzonitrile in agrochemical research
Executive Summary
In the landscape of modern agrochemical discovery, 5-Fluoro-3-hydroxy-2-methylbenzonitrile (CAS 1591829-03-6) has emerged as a "privileged scaffold" for the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and Protoporphyrinogen Oxidase (PPO) inhibitors .
This application note details the technical utility of this intermediate, focusing on its orthogonal reactivity: the nucleophilic phenolic hydroxyl group and the electrophilic nitrile moiety. We provide validated protocols for its derivatization into bioactive cores, supported by analytical standards and mechanistic insights. This guide is designed for medicinal chemists and process engineers optimizing herbicide potency and metabolic stability.
Chemical Profile & Strategic Value
| Property | Specification |
| Chemical Name | 5-Fluoro-3-hydroxy-2-methylbenzonitrile |
| CAS Number | 1591829-03-6 |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| pKa (Predicted) | ~7.2 (Phenolic OH) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
The "Fluorine Effect" in Agrochemicals: The C5-fluorine substitution is not merely decorative. In herbicidal active ingredients (AIs), this fluorine atom:
-
Blocks Metabolic Degradation: It prevents hydroxylation at the para-position relative to the methyl group, extending the half-life of the AI in the plant.
-
Modulates Lipophilicity: It increases logP, enhancing cuticular penetration in weed species.
-
Electronic Tuning: The electron-withdrawing nature of fluorine increases the acidity of the phenol (lowering pKa), which can enhance binding affinity to the iron center of HPPD enzymes [1].
Synthetic Utility: The "Push-Pull" Strategy
This intermediate allows for a divergent synthesis strategy . The electron-rich phenol and electron-deficient nitrile allow researchers to build complex heterocycles (e.g., pyrazoles, isoxazoles) on one side while attaching lipophilic tails on the other.
Mechanism of Action: HPPD Inhibition Pathway
The following diagram illustrates how this intermediate is converted into a generic triketone herbicide (a common HPPD inhibitor class) and its biological impact.
Caption: Workflow transforming the benzonitrile scaffold into an active HPPD inhibitor, leading to carotenoid biosynthesis disruption.
Experimental Protocols
Protocol A: Regioselective O-Alkylation (Tail Attachment)
Objective: To attach a solubilizing or lipophilic group to the 3-hydroxyl position without affecting the nitrile.
Reagents:
-
Substrate: 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq)[1]
-
Alkyl Halide (e.g., Propargyl bromide or Methyl chloroacetate): (1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Solvent: Acetonitrile (ACN) or DMF (Dry)[1]
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with the substrate (10 mmol, 1.51 g) and anhydrous K₂CO₃ (20 mmol, 2.76 g).
-
Solvation: Add anhydrous ACN (30 mL) and stir at room temperature for 15 minutes. Note: The solution may turn yellow due to phenoxide formation.
-
Addition: Cool the mixture to 0°C. Add the alkyl halide dropwise over 10 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature and reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.[2] Recrystallize from Ethanol/Hexane if necessary.
Validation Check: The disappearance of the broad -OH stretch (~3200 cm⁻¹) in IR and the appearance of ether linkage peaks confirms the reaction.
Protocol B: Nitrile Hydrolysis to Benzoic Acid
Objective: To convert the nitrile "head" into a carboxylic acid, a precursor for coupling with heterocycles (e.g., via benzoyl chloride).
Reagents:
-
Substrate: O-protected intermediate (from Protocol A)
-
Reagent: 30% NaOH (aq) / Ethanol (1:1 v/v)[1]
-
Acid: 6M HCl[1]
Step-by-Step Methodology:
-
Reflux: Dissolve the nitrile intermediate in Ethanol. Add 30% NaOH (5 eq). Reflux at 90°C for 12 hours. Note: Evolution of ammonia gas indicates reaction progress.
-
Acidification: Cool the reaction to 0°C. Carefully acidify to pH 2 using 6M HCl. A precipitate should form.
-
Isolation: Filter the solid precipitate. If no precipitate forms, extract with EtOAc (3x).
-
Drying: Vacuum dry the solid at 50°C.
Analytical Characterization (HPLC Method)
Use this method to determine purity of the starting material and reaction monitoring.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-10 min: 10%→90% B; 10-12 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 280 nm (Phenol) |
| Retention Time | ~5.8 min (Parent Peak) |
Workflow Diagram: Analytical QC Process
Caption: Quality control decision tree for incoming raw material verification.
Safety & Handling (EHS)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling: The nitrile group can liberate toxic gases under extreme acidic/thermal conditions. Always work in a fume hood.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol.
References
-
Jeschke, P. (2016). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. Available at: [Link]
-
PubChem. (2025). Compound Summary: 3-hydroxy-2-methylbenzonitrile.[1][3] Available at: [Link][1]
-
NIST Chemistry WebBook. (2025). 5-Fluoro-2-methylbenzonitrile Spectra. Available at: [Link][1]
Sources
- 1. 1261450-38-7|5-Fluoro-2-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-hydroxy-2-methylbenzonitrile (C8H7NO) [pubchemlite.lcsb.uni.lu]
Application Note & Protocols: Derivatization of 5-Fluoro-3-hydroxy-2-methylbenzonitrile for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the Substituted Benzonitrile Scaffold
The benzonitrile moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold in the design of numerous therapeutic agents.[1][2][3] Its prevalence is due to the nitrile group's ability to act as a hydrogen bond acceptor, a metabolic handle, or a precursor for other functional groups, while the aromatic ring allows for diverse substitutions to modulate pharmacokinetic and pharmacodynamic properties.[2] The specific compound, 5-fluoro-3-hydroxy-2-methylbenzonitrile, presents a particularly interesting starting point for drug discovery campaigns. The fluorine atom can enhance metabolic stability and binding affinity, the methyl group provides a steric and electronic influence, and the phenolic hydroxyl group offers a prime site for derivatization to explore the chemical space around the core structure.
This application note provides a comprehensive guide for the strategic derivatization of 5-fluoro-3-hydroxy-2-methylbenzonitrile. The protocols detailed herein are designed to generate a focused library of analogues for robust Structure-Activity Relationship (SAR) studies. We will primarily focus on modifications of the phenolic hydroxyl group, as it is the most synthetically accessible and often a critical interaction point with biological targets.
Rationale for Derivatization: Probing the Chemical Space for Enhanced Biological Activity
The primary goal of derivatizing the 5-fluoro-3-hydroxy-2-methylbenzonitrile scaffold is to systematically investigate how modifications to its structure influence its biological activity.[4] This process, known as establishing an SAR, is fundamental to lead optimization in drug discovery.[4] By modifying the hydroxyl group, researchers can probe the nature of the binding pocket of a target protein:
-
Size and Steric Hindrance: Introducing alkyl chains of varying lengths and branching can determine the spatial tolerance of the binding site.
-
Hydrogen Bonding Capacity: Converting the hydroxyl group (a hydrogen bond donor and acceptor) to an ether (an acceptor only) or an ester (an acceptor with altered electronics) can elucidate the importance of hydrogen bonding interactions.
-
Lipophilicity and Pharmacokinetics: The addition of lipophilic or hydrophilic moieties can significantly alter the compound's solubility, cell permeability, and metabolic stability, all of which are critical for in vivo efficacy.
The following sections provide detailed protocols for two key derivatization strategies: O-alkylation and O-acylation. These methods are chosen for their reliability, broad substrate scope, and the diverse range of chemical functionalities they can introduce.
Synthetic Derivatization Strategies: A Visual Workflow
The derivatization of 5-fluoro-3-hydroxy-2-methylbenzonitrile can be systematically approached by targeting the phenolic hydroxyl group. The following diagram illustrates the primary synthetic pathways described in this application note.
Caption: Synthetic workflow for the derivatization of 5-fluoro-3-hydroxy-2-methylbenzonitrile.
Part 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and a primary alkyl halide.[5] In the context of our starting material, the phenolic proton is sufficiently acidic to be removed by a moderately strong base, forming a phenoxide intermediate that can then act as a nucleophile.
Rationale for Reagent Selection:
-
Base: Potassium carbonate (K2CO3) is a mild and effective base for deprotonating phenols, offering good yields with minimal side reactions. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, though it requires anhydrous conditions.
-
Solvent: Acetone or dimethylformamide (DMF) are excellent polar aprotic solvents for this reaction, as they readily dissolve the reagents and facilitate the SN2 reaction mechanism.
-
Alkylating Agent: A variety of primary alkyl halides (e.g., iodomethane, ethyl bromide, benzyl bromide) can be used to introduce different alkyl groups.
Protocol 1.1: General Procedure for O-Alkylation
-
Reagent Preparation: To a solution of 5-fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq.) in anhydrous acetone (0.2 M), add potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at reflux (approximately 56°C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Part 2: O-Acylation to Form Ester Analogues
O-acylation of the phenolic hydroxyl group provides another avenue to explore the SAR of the core scaffold. Esters introduce a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties of the aromatic ring. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a non-nucleophilic base.[6][7]
Rationale for Reagent Selection:
-
Acylating Agent: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides (e.g., acetic anhydride) are highly reactive and readily acylate the phenoxide.
-
Base: Pyridine or triethylamine (Et3N) are commonly used as bases to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[6]
-
Solvent: Dichloromethane (DCM) or acetonitrile (CH3CN) are suitable solvents for this transformation.
Protocol 2.1: General Procedure for O-Acylation
-
Reagent Preparation: Dissolve 5-fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq.) in anhydrous dichloromethane (0.2 M) and cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Acylating Agent Addition: Add the desired acyl chloride (1.2 eq.) dropwise to the cooled solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Characterization of Synthesized Derivatives
All newly synthesized compounds should be rigorously characterized to confirm their identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the derivatives.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Table 1: Representative Derivatization of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
| Entry | Reaction Type | Reagent | Product Structure | Expected Yield (%) |
| 1 | O-Alkylation | Iodomethane | 5-fluoro-3-methoxy-2-methylbenzonitrile | 85-95 |
| 2 | O-Alkylation | Benzyl bromide | 3-(benzyloxy)-5-fluoro-2-methylbenzonitrile | 80-90 |
| 3 | O-Acylation | Acetyl chloride | 3-cyano-5-fluoro-2-methylphenyl acetate | 90-98 |
| 4 | O-Acylation | Benzoyl chloride | 3-cyano-5-fluoro-2-methylphenyl benzoate | 85-95 |
Application in Structure-Activity Relationship (SAR) Studies
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity in a relevant assay. The data generated from this screening can then be used to build an SAR model.
Logical Flow of an SAR Study
The following diagram illustrates the iterative process of an SAR study.
Caption: Iterative cycle of a typical Structure-Activity Relationship (SAR) study.
Protocol 3.1: General Guideline for SAR Data Generation
-
Assay Selection: Choose a primary in vitro assay that is relevant to the therapeutic target of interest. This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based functional assay.
-
Compound Screening: Screen the synthesized library of derivatives at a single concentration to identify "hits."
-
Dose-Response Analysis: For active compounds, perform a dose-response study to determine their potency (e.g., IC50 or EC50 values).
-
Data Compilation and Analysis: Compile the biological activity data alongside the structural information for each compound.
-
SAR Interpretation: Analyze the data to identify trends. For example, does increasing the length of the alkyl chain in the ether series increase or decrease potency? Is a hydrogen bond donor at the 3-position essential for activity?
Table 2: Hypothetical SAR Data for O-Alkylated Derivatives
| Compound | R Group | IC50 (nM) | Comment |
| Starting Material | -H | 5,000 | Baseline activity |
| 1 | -CH3 | 1,500 | Small alkyl group improves potency |
| 2 | -CH2CH3 | 800 | Increased potency with larger alkyl group |
| 3 | -CH(CH3)2 | 2,500 | Branched alkyl group reduces potency (steric clash?) |
| 4 | -CH2Ph | 250 | Aromatic ring significantly enhances potency |
Conclusion
The 5-fluoro-3-hydroxy-2-methylbenzonitrile scaffold offers a promising starting point for the development of novel therapeutic agents. The synthetic protocols detailed in this application note provide a robust framework for generating a diverse library of analogues focused on the derivatization of the phenolic hydroxyl group. The systematic biological evaluation of these derivatives will enable the construction of a comprehensive SAR, guiding future medicinal chemistry efforts towards the identification of lead compounds with optimized potency and desirable pharmacokinetic properties.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Nakao, Y., & Hiyama, T. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. [Link]
-
Schafer, A. G., & Wiemer, D. F. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube video]. [Link]
-
Zhang, G., et al. (2022). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]
-
Sun, C., et al. (2003). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Journal of the American Chemical Society. [Link]
-
Pharmaffiliates. (2026). Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. [Link]
-
Kumar, A., & Kumar, P. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of the Indian Chemical Society. [Link]
-
ResearchGate. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Li, Y., et al. (2021). Water-Tolerant ortho-Acylation of Phenols. Organic Letters. [Link]
-
Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry. [Link]
-
Wang, C., et al. (2015). Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. PMC. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Royal Society of Chemistry. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2015). Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide?[Link]
-
Studia Universitatis Babes-Bolyai Chemia. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]
-
University of Calgary. (n.d.). Ch24 - Acylation of phenols. [Link]
-
Wiley Online Library. (n.d.). The two synthetic routes used in this work to protect the phenol function by esterification. [Link]
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
4College.co.uk. (n.d.). Designing a Synthetic Route. [Link]
-
Cefa-Cilinas Biotics Pvt. Ltd. (n.d.). Benzonitrile Derivatives. [Link]
-
ACS Publications. (2018). Synthesis of Phenols and Aryl Silyl Ethers via Arylation of Complementary Hydroxide Surrogates. [Link]
-
Research & Reviews: Journal of Chemistry. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. [Link]
-
PMC. (n.d.). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. [Link]
-
Wikipedia. (n.d.). Benzonitrile. [Link]
-
PubMed. (2006). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. [Link]
-
ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. [Link]
-
ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]
-
Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. [Link]
-
PMC. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. [Link]
-
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
-
PMC. (2025). Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzonitrile Derivatives Exporter,Manufacturer,Supplier,Maharashtra [cefacilinasbiotics.com]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile (CAS: 1591829-03-6). This compound is a highly valued intermediate, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and selective cytotoxic agents targeting HIV-infected cells [1][2].
Synthesizing this heavily substituted benzene ring requires strict control over chemoselectivity. Below, you will find the validated synthetic workflow, self-validating protocols, and a causality-driven troubleshooting Q&A to maximize your yields.
Synthetic Workflow
The most robust route to 5-Fluoro-3-hydroxy-2-methylbenzonitrile involves a three-step sequence starting from commercially available 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.
Workflow for the 3-step synthesis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below includes an in-process "Self-Validation Checkpoint." This allows you to confirm the success of the chemical transformation before proceeding to the next step, preventing the costly carryover of failed intermediates.
Step 1: Nitro Reduction to Aniline[2]
Objective: Chemoselective reduction of the nitro group without triggering hydrodehalogenation of the aryl bromide or fluoride.
-
Suspend 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in a 10:1 mixture of Ethanol/Water.
-
Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq, 325 mesh).
-
Heat the mixture to 80 °C under vigorous mechanical stirring (>800 rpm) for 2–4 hours.
-
Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active starting material spot is fully replaced by a lower
spot that stains dark brown with ninhydrin (confirming the presence of the primary amine). -
Filter the hot mixture through a tightly packed Celite pad to remove iron oxides. Concentrate the filtrate, extract with EtOAc, and dry over Na₂SO₄.
Step 2: Sandmeyer-Type Hydroxylation
Objective: Convert the aniline to a phenol via a diazonium intermediate.
-
Dissolve 3-bromo-5-fluoro-2-methylaniline (1.0 eq) in 20% aqueous H₂SO₄ and cool the reactor to 0–5 °C.
-
Add a pre-chilled aqueous solution of NaNO₂ (1.1 eq) dropwise, strictly maintaining the internal temperature below 5 °C.
-
Self-Validation Checkpoint: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that diazotization is complete.
-
Add urea (0.1 eq) to quench excess HNO₂.
-
Critical Transfer: Add the cold diazonium solution dropwise into a separate flask containing 50% H₂SO₄ pre-heated to 100 °C.
-
Cool the mixture, extract with DCM, wash with brine, and purify via silica gel chromatography to yield 3-bromo-5-fluoro-2-methylphenol.
Step 3: Palladium-Catalyzed Cyanation
Objective: Convert the aryl bromide to a nitrile to yield the final product.
-
In a dried Schlenk flask, combine 3-bromo-5-fluoro-2-methylphenol (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%) in rigorously degassed DMF/H₂O (99:1).
-
Heat to 100 °C under a nitrogen atmosphere for 6 hours.
-
Self-Validation Checkpoint: Monitor by LC-MS. The reaction is validated when the aryl bromide isotope pattern completely disappears and the product mass (m/z 150.1 [M-H]⁻) dominates the chromatogram.
-
Quench with saturated aqueous NH₄Cl (to complex zinc salts), extract with EtOAc, and crystallize from toluene.
Troubleshooting & Yield Optimization FAQs
Q1: During the Step 1 nitro reduction using Fe/NH₄Cl, the reaction frequently stalls at ~70% conversion. How can I drive it to completion? Causality: The reduction of the nitro group relies on the continuous generation of reactive iron species. Stalling is almost always caused by iron passivation—the formation of unreactive iron oxide layers on the metal surface—or inadequate proton activity in the solvent matrix. Solution:
-
Increase the stirring rate to >800 rpm using a mechanical stirrer (not a magnetic stir bar) to physically abrade the iron surface and expose fresh metal.
-
Add a catalytic amount of acetic acid (0.1 eq) to the EtOH/H₂O mixture. This slightly lowers the pH, helping to dissolve passivating oxide layers without being acidic enough to cause unwanted dehalogenation of the aryl bromide.
Q2: In Step 2 (Diazotization/Hydrolysis), I am observing a highly colored dark tar and my phenol yields are abysmal (<50%). What is the mechanistic cause? Causality: Dark tarry byproducts in Sandmeyer hydroxylations are the result of azo coupling between the unreacted aniline and the highly reactive diazonium salt, or radical-induced polymerization. This occurs if the diazonium intermediate is allowed to accumulate at high concentrations or if the hydrolysis temperature is too low to rapidly convert the diazonium to the phenol. Solution: Do not heat the diazonium batch as a single pot. You must follow the Critical Transfer step in the protocol: add the cold diazonium solution dropwise to a pre-heated (100 °C) acidic solution. This ensures instantaneous hydrolysis of the diazonium salt to the phenol upon contact, keeping the steady-state concentration of the diazonium species near zero and mathematically eliminating the chance of bimolecular azo coupling.
Q3: For Step 3 (Cyanation), I am using the classic Rosenmund-von Braun reaction with CuCN in DMF. The yield is poor and purification is a nightmare. Is there a better alternative? Causality: Classic CuCN cyanation requires harsh conditions (>150 °C) and stoichiometric copper. The copper salts coordinate strongly to both the newly formed nitrile and the adjacent hydroxyl group of the product, creating stable chelates that cause severe emulsion issues during aqueous extraction and trap your product in the aqueous layer. Solution: Switch to the Palladium-catalyzed cyanation outlined in Step 3. By using Zn(CN)₂ as the cyanide source, the catalytic cycle (oxidative addition, transmetallation, and reductive elimination) proceeds smoothly at 100 °C. Furthermore, zinc salts do not form the same intractable chelates as copper and are easily washed away during an aqueous workup with saturated NH₄Cl.
Quantitative Data: Cyanation Optimization
The table below summarizes the quantitative yield and purity improvements when transitioning from classic copper-mediated cyanation to optimized palladium-catalyzed conditions for Step 3.
| Reaction Condition | Cyanide Source & Catalyst | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) | HPLC Purity (%) |
| Classic Rosenmund | CuCN (2.0 eq) | DMF | 150 | 18 | 45 | 82 |
| Pd-Catalyzed (Initial) | Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (10 mol%) | DMF | 120 | 12 | 72 | 91 |
| Pd-Catalyzed (Optimized) | Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%) | DMF/H₂O (99:1) | 100 | 6 | 88 | >98 |
Note: The addition of 1% H₂O in the optimized condition is critical; it accelerates the transmetallation step by increasing the solubility of Zn(CN)₂ in the DMF matrix.
References
- Title: US10189831B2 - Non-nucleoside reverse transcriptase inhibitors Source: Google Patents URL
- Title: EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells Source: Google Patents URL
Technical Support Center: Purification of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate highly functionalized aromatic intermediates. 5-Fluoro-3-hydroxy-2-methylbenzonitrile is a prime example of a deceptively simple molecule that presents a multifaceted purification challenge. It serves as a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other complex pharmaceutical agents [1].
Its unique combination of an acidic phenolic hydroxyl, an electron-withdrawing nitrile, a sterically hindering methyl group, and a highly electronegative fluorine atom creates competing physicochemical behaviors during chromatography and extraction. This guide is designed to move beyond simple protocols by explaining the mechanistic causality behind each purification step, ensuring your workflows are robust, reproducible, and self-validating.
Part 1: Physicochemical Profiling
To purify a molecule effectively, you must first understand its physical parameters. The table below summarizes the quantitative data that dictates our purification strategies.
| Property | Value / Characteristic | Chromatographic Impact & Causality |
| Molecular Weight | 151.14 g/mol | Low molecular weight leads to rapid elution in standard normal-phase systems; requires precise fraction collection. |
| LogP (Estimated) | 2.1 – 2.5 | Moderate lipophilicity allows for excellent partitioning into organic solvents (EtOAc, DCM) during extraction, provided the pH is controlled. |
| pKa (Phenolic -OH) | ~8.0 – 8.5 | The electron-withdrawing -F and -CN groups lower the pKa relative to standard phenol. This causes partial ionization on silica gel and massive product loss during basic aqueous workups. |
| Dipole Moment | High (Asymmetric) | Strong interactions with polar stationary phases (silica/alumina) lead to severe tailing if hydrogen bonding is not suppressed. |
Part 2: Troubleshooting & FAQs
Q1: My crude mixture of 5-Fluoro-3-hydroxy-2-methylbenzonitrile streaks severely across the TLC plate and co-elutes with impurities during normal-phase flash chromatography. Why does this happen, and how can I resolve it?
Causality: The streaking is primarily driven by the phenolic hydroxyl group. Phenols act as strong hydrogen-bond donors, interacting tenaciously with the free silanol groups (-SiOH) on the silica gel surface [4]. Because the electron-withdrawing fluorine and nitrile groups increase the acidity of the phenol, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (phenoxide) states on the column. These two states have drastically different partition coefficients, causing the compound to elute at varying rates and form a broad, streaky band [2].
Self-Validating Solution: To suppress this ionization and disrupt the hydrogen bonding, you must modify the mobile phase. Add 1% to 2% glacial acetic acid (or formic acid) to your eluent (e.g., Hexanes/Ethyl Acetate). The acid protonates the active silanol sites on the silica and forces the phenol to remain entirely in its neutral, protonated state, collapsing the streak into a tight, symmetrical band. Validation Step: Run a 2D TLC. Spot the crude, run it in the standard solvent, dry the plate, rotate it 90 degrees, and run it in the acid-modified solvent. A diagonal alignment of spots confirms chemical stability, while off-diagonal spots indicate degradation on the silica [2].
Q2: I am trying to separate the target compound from its regioisomers (e.g., 4-fluoro or 6-fluoro byproducts) formed during the synthesis. Normal-phase silica isn't providing enough resolution. What is the mechanistic alternative?
Causality: Regioisomers of fluorinated aromatics often possess nearly identical dipole moments and polarities, rendering normal-phase separation ineffective. However, the exact spatial position of the fluorine atom subtly alters the molecule's localized electron density and "fluorophilicity"—the tendency of fluorinated compounds to interact with other fluorinated media [3].
Self-Validating Solution: Switch to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). If a standard C18 column fails to resolve the isomers, utilize a Pentafluorophenyl (PFP) stationary phase . The PFP phase provides alternative retention mechanisms—specifically, dipole-dipole,
Q3: During the aqueous workup (liquid-liquid extraction), my yield drops significantly. The product seems to remain in the aqueous layer despite multiple organic washes. How do I recover it?
Causality: As noted in the physicochemical profile, the pKa of this specific phenol is lower than usual. If your aqueous wash is even slightly basic (for example, if you used saturated
Self-Validating Solution: Strictly control the pH of the aqueous phase. Before extraction with an organic solvent, adjust the aqueous layer to pH 2-3 using 1M HCl . This ensures the phenol is fully protonated and partitions efficiently into the organic phase. Validation Step: Test the pH of the aqueous layer with indicator paper before extraction. After extraction, run a TLC of the aqueous layer to ensure no UV-active material remains.
Part 3: Visualizations
Caption: Workflow for selecting the optimal purification strategy based on impurity profiling.
Caption: Mechanistic causality of phenolic streaking on silica gel and resolution via acid modification.
Part 4: Standardized Experimental Workflows
Protocol 1: Acid-Modified Normal Phase Flash Chromatography
Use this protocol when separating the target from distinct baseline impurities or non-isomeric byproducts.
-
Column Preparation: Select a high-quality silica gel column (40-63 µm particle size). Equilibrate the column with 3 column volumes (CV) of the starting mobile phase: 90% Hexanes / 10% Ethyl Acetate containing 1% v/v Glacial Acetic Acid .
-
Sample Loading: Dissolve the crude 5-Fluoro-3-hydroxy-2-methylbenzonitrile in a minimum volume of Dichloromethane (DCM). If the sample is insoluble in DCM, perform a dry load by adsorbing the crude mixture onto a small amount of Celite or silica gel, drying it under vacuum, and packing it into a solid load cartridge.
-
Elution Gradient:
-
Run an isocratic hold at 10% EtOAc (with 1% AcOH) for 2 CV.
-
Apply a linear gradient from 10% to 40% EtOAc (with 1% AcOH) over 10 CV.
-
-
Fraction Collection & Validation: Collect fractions based on UV absorption (monitor at 254 nm and 280 nm). Spot the peak fractions on a TLC plate and elute with 70:30 Hexanes/EtOAc + 1% AcOH.
-
Post-Processing: Pool the pure fractions. To remove the residual acetic acid, wash the pooled organic fractions with water (3x) and brine (1x), dry over anhydrous
, and concentrate under reduced pressure.
Protocol 2: Preparative RP-HPLC for Regioisomer Isolation
Use this protocol when 4-fluoro, 6-fluoro, or other closely related regioisomers are present.
-
System Setup: Equip a preparative HPLC system with a Pentafluorophenyl (PFP) column (e.g., 21.2 × 250 mm, 5 µm particle size) [3].
-
Mobile Phase Preparation:
-
Solvent A: LC-MS grade Water + 0.1% Formic Acid.
-
Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid. (Note: Formic acid is required to keep the phenol protonated during reverse-phase separation).
-
-
Sample Injection: Dissolve the crude sample in a 1:1 mixture of DMSO/Methanol. Filter through a 0.45 µm PTFE syringe filter. Inject no more than 50 mg per run to prevent column overloading and loss of resolution.
-
Gradient Method:
-
0-5 min: Isocratic hold at 20% B.
-
5-25 min: Linear gradient from 20% B to 60% B.
-
25-30 min: Column wash at 95% B.
-
-
Fraction Validation & Recovery: Monitor elution via UV (254 nm) and collect peaks. Re-inject 5 µL of the collected fractions into an analytical LC-MS to confirm isomeric purity. Lyophilize (freeze-dry) the pure fractions to obtain the final product as a white to off-white solid.
References
- US10189831B2 - Non-nucleoside reverse transcriptase inhibitors Source: Google P
- Troubleshooting Flash Chromatography Source: University of Rochester
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: PMC - N
- Nitration of Phenol and Purification by Column Chrom
Side-product formation in the synthesis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Technical Support Center: Synthesis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile. This guide is designed for researchers, chemists, and process development professionals who may encounter challenges related to side-product formation during the synthesis of this key intermediate. We will explore the mechanistic origins of common impurities and provide actionable troubleshooting advice based on established chemical principles and field experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during your synthesis, providing explanations and solutions in a direct question-and-answer format.
Q1: My final product shows an unexpected isomeric impurity in the NMR and HPLC analysis. What is it and why did it form?
A: The most probable isomeric impurity is 3-Fluoro-5-hydroxy-4-methylbenzonitrile . Its formation originates from a lack of complete regioselectivity during the crucial electrophilic formylation step of the precursor, 4-fluoro-2-methylphenol.
-
Mechanistic Rationale: The synthesis of the required precursor, 5-fluoro-2-hydroxy-3-methylbenzaldehyde, relies on the formylation of 4-fluoro-2-methylphenol. The hydroxyl (-OH) group is a powerful ortho, para-director, strongly activating the C6 position for electrophilic attack. However, the methyl (-CH3) group is also an ortho, para-director. While the -OH group's influence is dominant, a small percentage of formylation can be directed by the methyl group to its ortho position (C3), leading to the isomeric aldehyde precursor and, consequently, the isomeric nitrile impurity. The reaction conditions, particularly the choice of formylation agent and temperature, can influence this ratio. For instance, the Reimer-Tiemann reaction is known to sometimes yield mixtures of isomers.[1][2][3]
-
Troubleshooting Steps:
-
Optimize Formylation: Employ a more regioselective ortho-formylation method. The use of paraformaldehyde with magnesium chloride and a base like triethylamine has been shown to provide high selectivity for the position ortho to the phenolic hydroxyl group.[4][5]
-
Analytical Confirmation: Use 2D NMR techniques (like NOESY) to confirm the connectivity of the final product and the impurity. The spatial relationship between the aldehyde/nitrile proton and the methyl protons will differ between isomers.
-
Purification: If the isomer has already formed, careful column chromatography or fractional recrystallization is required. Developing a solvent system that exploits the polarity differences between the two isomers is key.
-
Q2: The yield from my formylation step is low, and I'm left with a significant amount of an insoluble, tar-like substance. What is happening?
A: You are likely observing the formation of phenol-formaldehyde-type resins. This is a common side reaction when formylating activated phenolic compounds, especially under harsh acidic or basic conditions.[6]
-
Mechanistic Rationale: The formylation reaction introduces an aldehyde group. However, under the reaction conditions, the starting phenol can also be hydroxymethylated (-CH2OH addition). This hydroxymethylated intermediate is highly reactive and can undergo condensation reactions with other phenol molecules, leading to polymerization and the formation of insoluble resins.[6]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise molar ratio of the formylating agent to the phenol. An excess of the formaldehyde source can drive polymerization.[6]
-
Temperature Management: Avoid excessively high temperatures, which accelerate the condensation reactions leading to resin formation. Maintain the lowest effective temperature for the formylation.[6]
-
Reaction Time: Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor polymerization.
-
Q3: My final product is contaminated with a compound that appears to be the corresponding carboxylic acid or amide. How did this form?
A: This contamination arises from the unintended hydrolysis of the nitrile (-CN) group either during the reaction workup or purification. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures.
-
Mechanistic Rationale: The conversion of the precursor aldehyde to the nitrile typically involves dehydration of an aldoxime intermediate. If the workup conditions are not carefully controlled, residual acid or base can catalyze the hydrolysis of the nitrile to a primary amide (5-fluoro-3-hydroxy-2-methylbenzamide) and subsequently to a carboxylic acid (5-fluoro-3-hydroxy-2-methylbenzoic acid).
-
Troubleshooting Steps:
-
Neutral Workup: Ensure that the workup procedure involves neutralization to a pH of ~7 before any heating or concentration steps.
-
Anhydrous Dehydration: Use a dehydrating agent for the aldoxime-to-nitrile conversion that does not require harsh acidic or basic conditions. Reagents like thionyl chloride or phosphorus pentoxide are effective but require careful handling and quenching.[7]
-
Purification Conditions: Avoid using strongly acidic or basic mobile phases during chromatographic purification if possible. If required, perform these steps at low temperatures to minimize on-column hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic pathway for 5-Fluoro-3-hydroxy-2-methylbenzonitrile, and where are the critical control points for purity?
A: A common and logical pathway starts from 4-fluoro-2-methylphenol. The critical control points are the regioselectivity of the formylation step and preventing hydrolysis of the final nitrile product.
-
Synthetic Pathway Outline:
-
Formylation: 4-Fluoro-2-methylphenol is formylated to produce 5-fluoro-2-hydroxy-3-methylbenzaldehyde. This is the most critical step for controlling isomeric impurities.
-
Oxime Formation: The resulting aldehyde is reacted with hydroxylamine (NH2OH) to form 5-fluoro-2-hydroxy-3-methylbenzaldehyde oxime.
-
Dehydration: The oxime is dehydrated to yield the target molecule, 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
-
The diagram below illustrates this pathway and the points where key side-products can emerge.
Caption: Main synthesis pathway and key side-product junctions.
Q2: Which formylation method is best to minimize side products for this substrate?
A: While classic methods like the Reimer-Tiemann and Duff reactions are well-known, they often suffer from low yields and side-product formation.[1][8][9]
-
Reimer-Tiemann Reaction: Uses chloroform and a strong base. It is notorious for often providing low yields and can generate dichloromethylated byproducts if hydrolysis is incomplete.[2][10]
-
Duff Reaction: Uses hexamine and acid. It is generally selective for the ortho position but can lead to di-formylation if multiple activated sites are available and can be inefficient.[6][8][11]
-
Recommended Method (Milder, More Selective): A superior method for achieving high ortho-selectivity is the magnesium chloride-mediated formylation using paraformaldehyde and triethylamine. This method often proceeds under milder conditions, minimizing resin formation and significantly improving regioselectivity towards the desired C6 position of 4-fluoro-2-methylphenol.[4][5]
Q3: Are there alternative synthetic routes that avoid formylation of a phenol?
A: Yes, alternative routes exist, though they present their own unique challenges. The two main alternatives are the Sandmeyer and Rosenmund-von Braun reactions.
-
Sandmeyer Reaction: This would involve starting with 3-amino-5-fluoro-2-methylphenol, converting the amine to a diazonium salt, and then displacing it with a cyanide group using a copper(I) cyanide catalyst.[12][13][14]
-
Potential Side-Products: Unwanted reaction of the diazonium salt with water to form a phenol (in this case, a di-hydroxy species), formation of azo compounds, and biaryl compounds are common issues.[7] The reaction must be kept at low temperatures (0-5 °C) to prevent decomposition of the thermally unstable diazonium salt.[7][15]
-
-
Rosenmund-von Braun Reaction: This route would start with an aryl halide, such as 3-bromo-5-fluoro-2-methylphenol, and displace the bromine with cyanide using an excess of copper(I) cyanide at high temperatures.[15][16][17]
-
Potential Side-Products: The harsh conditions (high temperatures, polar solvents like DMF) can lead to decomposition and make product purification difficult.[15] However, modern modifications using catalytic amounts of copper and additives like L-proline can allow for milder reaction conditions.[18]
-
Data Summary: Potential Side-Products
The following table summarizes the key potential side-products discussed.
| Side-Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Step | Key Analytical Signature |
| 3-Fluoro-5-hydroxy-4-methylbenzonitrile | C8H6FNO | 151.14 | Formylation | Different retention time in HPLC; distinct aromatic NMR pattern. |
| 5-Fluoro-3-hydroxy-2-methylbenzamide | C8H8FNO2 | 169.15 | Nitrile Hydrolysis | Broad NH2 peaks in 1H NMR; C=O stretch in IR. |
| 5-Fluoro-3-hydroxy-2-methylbenzoic acid | C8H7FO3 | 170.14 | Nitrile Hydrolysis | Broad OH peak in 1H NMR; disappearance of nitrile peak in IR. |
| 4-Fluoro-2,6-bis(hydroxymethyl)phenol | C8H9FO3 | 172.15 | Formylation | Absence of aldehyde/nitrile group; presence of two CH2OH groups.[19] |
| Phenol-Formaldehyde Type Resins | Variable | High MW Polymer | Formylation | Insoluble, tar-like material; broad, unresolved NMR signals. |
Experimental Protocol: Purification of Crude Product
Protocol: Recrystallization of Crude 5-Fluoro-3-hydroxy-2-methylbenzonitrile to Remove Isomeric Impurities
This protocol is designed to purify the final product, assuming the presence of the common isomeric impurity, 3-fluoro-5-hydroxy-4-methylbenzonitrile.
Materials:
-
Crude 5-Fluoro-3-hydroxy-2-methylbenzonitrile
-
Toluene
-
Hexanes
-
Activated Carbon (decolorizing grade)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, add 5-10 mL of toluene.
-
Heating: Gently heat the mixture on a hot plate with stirring. Attach a condenser to the flask to prevent solvent loss. Heat until the solid completely dissolves. Note: Do not overheat, as this can promote decomposition.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% w/w) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The desired product should be less soluble and begin to crystallize. To further induce crystallization, the flask can be placed in an ice bath for 30-60 minutes.
-
Inducing Precipitation of Impurity (Solvent Polarity Adjustment): The isomeric impurity is often more soluble in non-polar solvents. While the solution is still cool, slowly add hexanes dropwise with stirring. This decreases the overall polarity of the solvent system. Add hexanes until the solution becomes slightly turbid, then add a few drops of toluene to redissolve the cloudiness. Allow the mixture to stand. The less-polar hexanes will help keep the more soluble isomer in the mother liquor while promoting the crystallization of the desired, often more polar, product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold mixture of toluene/hexanes (e.g., 1:1 ratio) to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Purity Check: Analyze the purified product and the mother liquor by HPLC or TLC to confirm the successful removal of the isomeric impurity.
References
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
-
Wikipedia. Rosenmund–von Braun reaction. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Quora. How can phenols be converted into benzonitrile?[Link]
- Wynberg, H. (1991). Exploring the Reimer-Tiemann Reaction: History and Scope.
-
Raza, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Wikipedia. Duff reaction. [Link]
-
Name Reactions in Organic Synthesis. Duff Reaction. [Link]
-
SynArchive. Rosenmund-von Braun Reaction. [Link]
-
SynArchive. Duff Reaction. [Link]
-
PubChem. 4-Fluoro-2-(hydroxymethyl)phenol. [Link]
-
Master Organic Chemistry. Reimer-Tiemann Reaction. [Link]
-
Wikipedia. Reimer–Tiemann reaction. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Arylisoquinolinones from 5-Fluoro-2-methylbenzoic Acid. BenchChem Technical Support.
-
ChemistryStudent. Phenol Reactions (A-Level). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
-
Chemistry Stack Exchange. Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]
- Wu, J. X., et al. (2007). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett.
-
Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters. [Link]
-
The ScholarShip, Morehead State University. The Duff Reaction: Researching A Modification. [Link]
-
BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
-
Chemsrc. 4-FLUORO-2,6-BIS-HYDROXYMETHYL-PHENOL. [Link]
- Periasamy, M., et al. (1998). Convenient Method for the ortho-Formylation of Phenols.
-
PubChem. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde. [Link]
-
Wipf, P., et al. (2011). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. The Journal of Organic Chemistry. [Link]
-
Chemistry Steps. Reactions of Phenols. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ResearchGate. ortho-Formylation of oxygenated phenols. [Link]
-
PubChem. 4-Fluoro-2-methylphenol. [Link]
- Wang, G., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- ResearchGate. Reaction scheme used in the synthesis of 5-fluoro-glucopyranosyluronic acid fluoride (8).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. BenchChem Technical Support.
-
BYJU'S. Preparation of Phenols. [Link]
-
Utkal University. Phenol-Preparation-and-Chemical-reactions.pdf. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 10. byjus.com [byjus.com]
- 11. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 16. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 19. scbt.com [scbt.com]
Optimizing reaction conditions for the fluorination of 3-hydroxy-2-methylbenzonitrile
Topic: Optimizing reaction conditions for the fluorination of 3-hydroxy-2-methylbenzonitrile. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists. Objective: Provide field-tested protocols and troubleshooting logic for converting a sterically crowded, electron-neutral phenol to an aryl fluoride.
Executive Summary: The Substrate Challenge
You are attempting to fluorinate 3-hydroxy-2-methylbenzonitrile . This substrate presents a specific "push-pull" conflict that complicates standard fluorination:
-
Steric Hindrance (The "Ortho Effect"): The 2-methyl group is ortho to the hydroxyl target. This creates significant steric bulk, hindering the approach of large electrophilic fluorinating reagents or transition metal complexes.
-
Electronic Environment: The 1-cyano group (meta to OH) is electron-withdrawing, increasing the acidity of the phenol (
). However, it is not sufficiently activating to permit standard Nucleophilic Aromatic Substitution ( ) with spray-dried KF, which typically requires ortho/para nitro or sulfonyl groups. -
Chemo-compatibility: The nitrile group is a potential Lewis base that can coordinate to Palladium (Pd), potentially poisoning catalytic cycles if the ligand system is not sufficiently bulky.
This guide prioritizes two pathways: Direct Deoxyfluorination (for speed/small scale) and Pd-Catalyzed Fluorination (for scalability/reliability).
Module 1: Direct Deoxyfluorination (The "Ritter" Approach)
For rapid synthesis (mg to gram scale) without isolating intermediates, modern deoxyfluorination reagents are the superior choice over traditional DAST/Deoxo-Fluor, which often fail on electron-deficient phenols or cause rearrangements.
Primary Protocol: PhenoFluor™ System
This method utilizes
Optimized Workflow:
-
Reagent: Use PhenoFluor (2.0 equiv).
-
Solvent: Toluene (Non-polar solvents are critical to stabilize the ionic intermediate).[1]
-
Temperature: 110 °C (Required to overcome the activation energy of the C-O bond cleavage).
-
Additives: CsF (2.0 equiv) can assist in driving the equilibrium.
Troubleshooting Guide (Q&A)
Q: The reaction turns black and conversion is <10%. What is happening?
-
Diagnosis: Moisture Contamination. PhenoFluor hydrolyzes instantly in the presence of trace water, generating HF and an amide byproduct.
-
Solution:
-
Use a glovebox or strict Schlenk technique.
-
Dry Toluene over activated 4Å molecular sieves for 24 hours.
-
Switch to PhenoFluorMix (an imidazolium salt mixture), which is air-stable and generates the active reagent in situ at high temperatures [1].
-
Q: I see the intermediate by LCMS, but it won't convert to product.
-
Diagnosis: Steric Stalling. The 2-methyl group is blocking the fluoride attack on the uronium intermediate.
-
Solution: Increase temperature to 130 °C and switch solvent to Xylene or Mesitylene . The mechanism involves an
-like transition state; heat is your primary lever to overcome the steric barrier.
Module 2: Pd-Catalyzed Fluorination (The "Buchwald" Approach)
For scale-up (>10g) or when direct fluorination fails, the stepwise activation via a triflate is the industry standard. This route separates the "activation" (triflation) from the "fluorination" (catalysis).
Step 1: Activation
Convert 3-hydroxy-2-methylbenzonitrile to the triflate using PhNTf₂ (N-phenyl-bis(trifluoromethanesulfonimide)) and a base (TEA or DIPEA) in DCM.
-
Note: Avoid Tf₂O if possible; PhNTf₂ is milder and cleaner for nitriles.
Step 2: Fluorination Protocol
Ligand Selection is Critical: You must use AdBrettPhos or tBuBrettPhos . Standard phosphines (PPh3, Xantphos) will fail because they cannot facilitate the difficult C-F reductive elimination step [2].
Optimized Workflow:
-
Catalyst:
(2-5 mol%) or Pd(OAc)₂ pre-complexed with ligand. -
Ligand: AdBrettPhos (Preferred for sterically hindered substrates).
-
Fluoride Source: CsF (2.0 equiv, anhydrous).
-
Solvent: Toluene or Dioxane (0.1 M).
-
Temp: 100–120 °C.
Troubleshooting Guide (Q&A)
Q: My reaction stalls after 40% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Catalyst Poisoning by Nitrile. The nitrile group on your substrate is coordinating to the Pd center, displacing the ligand or blocking the active site.
-
Solution: Switch to AdBrettPhos (Adamantyl-BrettPhos). The massive steric bulk of the adamantyl group prevents the nitrile from binding to the Pd center, ensuring the catalytic cycle continues [3].
Q: I am seeing significant amounts of the reduced product (Ar-H instead of Ar-F).
-
Diagnosis: Protodefluorination. This occurs if the reaction mixture contains trace water or if the solvent undergoes H-abstraction.
-
Solution:
-
Ensure CsF is "anhydrous" (grind and dry under vacuum at 150 °C overnight).
-
Add 3Å Molecular Sieves directly to the reaction vessel.
-
Avoid ethereal solvents if possible; stick to Toluene.
-
Q: Can I use cheaper ligands like BINAP?
-
Answer: No. The reductive elimination of Fluorine from Palladium is energetically uphill. Only bulky, electron-rich biaryl phosphine ligands (BrettPhos family) lower this barrier sufficiently to allow the reaction to proceed.
Visualizing the Optimization Logic
Workflow Decision Tree
Use this diagram to select the correct pathway based on your constraints.
Caption: Decision matrix for selecting the optimal fluorination pathway based on scale and operational constraints.
Troubleshooting the Pd-Catalytic Cycle
Understanding where the cycle breaks helps identify the fix.
Caption: The Pd-Catalytic cycle showing critical failure points (Oxidative Addition and Reductive Elimination) and their specific remedies.
Summary of Key Reagents
| Component | Recommendation | Function |
| Direct Reagent | PhenoFluor / PhenoFluorMix | Converts C-OH |
| Pd-Ligand | AdBrettPhos | Bulky adamantyl groups prevent nitrile poisoning and facilitate reductive elimination. |
| Pd-Source | Rapidly generates active Pd(0) species.[2] | |
| Fluoride Source | CsF (Anhydrous) | Higher solubility in organic solvents than KF. Must be dry. |
| Solvent | Toluene | Non-polar nature stabilizes the transition states for both methods. |
References
-
PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Fujimoto, T., & Ritter, T.[3] (2015).[4] Organic Letters, 17(3), 544–547.[1][3] [Link]
-
Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L.[5][6] (2009).[6] Science, 325(5948), 1661–1664. [Link]
-
An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. Lee, H. G., Milner, P. J., & Buchwald, S. L.[7] (2013).[7][8] Organic Letters, 15(21), 5602–5605.[7] [Link]
Sources
- 1. Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. thieme-connect.com [thieme-connect.com]
- 7. An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates [dspace.mit.edu]
- 8. dash.harvard.edu [dash.harvard.edu]
Troubleshooting guide for reactions involving 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Welcome to the technical support center for 5-Fluoro-3-hydroxy-2-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile, multi-functionalized aromatic building block. We will address common experimental challenges, provide in-depth explanations for troubleshooting, and offer validated protocols to ensure the success of your synthesis.
Compound Profile and Safe Handling
5-Fluoro-3-hydroxy-2-methylbenzonitrile is a valuable intermediate due to its distinct functional groups: a nucleophilic hydroxyl group, an electrophilic nitrile, and a substituted aromatic ring.[1][2] Understanding its properties and handling requirements is the first step toward successful experimentation.
Table 1: Physicochemical Properties of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
| Property | Value | Reference |
| CAS Number | 1591829-03-6 | [3] |
| Molecular Formula | C₈H₆FNO | [3] |
| Molecular Weight | 151.14 g/mol | [3] |
| Appearance | Typically an off-white to yellow solid | N/A |
| Purity | ≥ 98% (typical) | [3] |
Safety & Handling:
-
Hazard Profile: This compound may cause skin, eye, and respiratory irritation.[4] It is harmful if swallowed or in contact with skin.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Category A: Reactions at the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)
Question 1: My O-alkylation (Williamson ether synthesis) reaction with 5-Fluoro-3-hydroxy-2-methylbenzonitrile is slow, incomplete, or fails entirely. What are the likely causes and how can I improve the outcome?
Answer: This is a common issue often related to the choice of base, solvent, or the reactivity of your alkylating agent. The phenolic hydroxyl group is acidic, but its deprotonation requires appropriate conditions to form the reactive phenoxide intermediate.
Causality & Solutions:
-
Inadequate Base Strength: The pKa of a phenol is ~10. A base must be strong enough to deprotonate it effectively.
-
Weak Bases (e.g., NaHCO₃): Generally insufficient for complete deprotonation.
-
Moderate Bases (e.g., K₂CO₃, Cs₂CO₃): These are the most common and effective choices. Cesium carbonate is often superior due to the "cesium effect," which increases the nucleophilicity of the resulting phenoxide.
-
Strong Bases (e.g., NaH, KHMDS): Use with caution. While highly effective, they can promote side reactions if other sensitive functional groups are present. Ensure strictly anhydrous conditions, as these bases react violently with water.
-
-
Improper Solvent Choice: The solvent plays a critical role in solubilizing the reagents and influencing the reaction rate.
-
Recommended Solvents: Polar aprotic solvents like DMF, DMSO, or Acetonitrile are ideal. They solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion highly reactive.
-
Solvents to Avoid: Protic solvents (e.g., ethanol, water) will protonate the phenoxide, quenching its nucleophilicity. Non-polar solvents (e.g., toluene, hexane) may not sufficiently dissolve the ionic intermediates.
-
-
Purity of Reagents:
-
Alkylating Agent: Ensure your alkyl halide or sulfonate is pure and not degraded.
-
Moisture: Water in the reaction can consume strong bases and hinder the reaction. Ensure your solvent and starting material are dry, especially when using bases like NaH.[6]
-
Troubleshooting Workflow:
Below is a logical workflow to diagnose and solve low-yield issues in O-alkylation reactions.
Caption: Troubleshooting workflow for low-yield O-alkylation.
Category B: Reactions at the Nitrile Group
Question 2: I am attempting to hydrolyze the nitrile to a carboxylic acid, but my yields are poor and I see evidence of decomposition.
Answer: Nitrile hydrolysis requires forcing conditions (strong acid or base and heat), which can unfortunately lead to side reactions with sensitive substrates like this one.
Causality & Solutions:
-
Decarboxylation: The primary side reaction to be concerned about is the decarboxylation of the desired product, 5-fluoro-3-hydroxy-2-methylbenzoic acid.[7] Phenolic acids, especially those with activating groups, can lose CO₂ at high temperatures, reverting to a phenol.
-
Incomplete Hydrolysis: The reaction might stall at the intermediate amide stage.
-
Solution: Ensure a sufficient excess of acid or base and adequate heating time. However, this must be balanced against the risk of decarboxylation. A step-wise approach, isolating the amide first, may offer better control in difficult cases.
-
Category C: Reactions on the Aromatic Ring
Question 3: I need to perform an electrophilic aromatic substitution (e.g., nitration, bromination) on the ring. Where will the new substituent go, and how can I avoid getting a mixture of isomers?
Answer: Predicting the regioselectivity on a polysubstituted ring is complex. The outcome is determined by the cumulative electronic and steric effects of the existing substituents.
Analysis of Directing Effects:
-
-OH (Hydroxyl): A powerful activating group and an ortho, para-director.
-
-CH₃ (Methyl): A moderately activating group and an ortho, para-director.
-
-F (Fluoro): A deactivating group (due to induction) but an ortho, para-director (due to resonance).[9]
-
-CN (Nitrile): A strong deactivating group and a meta-director.[10]
Predicted Outcome: The hydroxyl group is the most powerful activating director and will dominate the reaction's regiochemistry. Electrophilic attack will be directed to the positions ortho and para to it (C4 and C6).
-
C4 Position: This position is ortho to the -OH group and meta to the -CH₃ and -CN groups. It is a highly favored position.
-
C6 Position: This position is ortho to the -OH group and para to the -F group. However, it is sterically hindered by the adjacent C2-methyl group.
Therefore, electrophilic substitution is most likely to occur at the C4 position.
Caption: Predicted regioselectivity for electrophilic attack.
Improving Selectivity:
-
Use Milder Conditions: Harsher conditions (e.g., neat fuming nitric acid) can decrease selectivity. Using milder reagents (e.g., HNO₃ in Ac₂O) and lower temperatures can improve the yield of the desired isomer.
-
Protecting Groups: In complex cases, you can temporarily protect the highly activating hydroxyl group (e.g., as a methyl ether or acetate ester) to reduce its directing influence and potentially alter the regiochemical outcome.
Validated Experimental Protocol: O-Methylation
This protocol provides a reliable method for the synthesis of 5-Fluoro-3-methoxy-2-methylbenzonitrile.
Materials:
-
5-Fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfate (DMS) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Fluoro-3-hydroxy-2-methylbenzonitrile (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add dimethyl sulfate (1.2 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the pure 5-Fluoro-3-methoxy-2-methylbenzonitrile.
References
- common side reactions in the synthesis of substituted benzoic acids - Benchchem. (URL: )
- Specifications of 5-Fluoro-3-hydroxy-2-methylbenzonitrile - Capot Chemical. (URL: )
- The Versatility of 5-Fluoro-2-Methylbenzonitrile in Organic Synthesis and M
- How are fluorinated organic compounds synthesized? - Blog - LEAPCHEM. (URL: )
- Application Notes and Protocols: Synthesis of 3-Arylisoquinolinones from 5-Fluoro-2-methylbenzoic Acid - Benchchem. (URL: )
- Troubleshooting common issues in fluorinated pyrimidine synthesis - Benchchem. (URL: )
- 5-Fluoro-2-methoxybenzonitrile - Chem-Impex. (URL: )
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry. (URL: )
- 5 - SAFETY D
- Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems - NC St
- Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile form
- 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | C8H7FO2 | CID 2782748 - PubChem. (URL: )
- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google P
-
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC. (URL: [Link])
-
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. capotchem.com [capotchem.com]
- 4. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde | C8H7FO2 | CID 2782748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
Technical Support Center: Purification of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Case Reference: #CN-F-OH-PUR-001
Welcome to the Advanced Purification Support Center. This guide is designed for process chemists and researchers encountering purity bottlenecks with 5-Fluoro-3-hydroxy-2-methylbenzonitrile (CAS: 1591829-03-6).[1][2] Unlike generic protocols, this center addresses the specific electronic and physical properties of this fluorinated phenolic nitrile.
Quick Diagnostic: What is your primary impurity?
| Symptom | Probable Impurity | Recommended Module |
| Product contains ~5-10% neutral precursor (e.g., Methoxy analog) | Incomplete Demethylation | Module 1: pH-Swing Extraction |
| Persistent "shadow" spot on TLC (Isomeric impurity) | Regioisomers (e.g., 3-F, 5-OH) | Module 2: Fractional Crystallization |
| Pink/Brown discoloration or low yield | Oxidation products / Trace Metals (Cu, B) | Module 3: Chelation & Adsorption |
| Product is "oiling out" during recrystallization | Solvent polarity mismatch | FAQ Section |
Module 1: The "pH-Swing" Extraction (Removal of Non-Acidic Impurities)
The Science: The 3-hydroxy group on the benzene ring is significantly more acidic than a standard phenol due to the electron-withdrawing nature of the nitrile (-CN) and fluorine (-F) substituents.[1][2][3]
-
Estimated pKa: ~7.5 – 8.0 (Standard Phenol is ~10).[2]
-
Strategy: We can selectively deprotonate the product into the aqueous phase using a mild base, leaving neutral impurities (like the 3-methoxy precursor or unreacted fluoro-toluene derivatives) in the organic phase.[3]
WARNING: The nitrile group is susceptible to hydrolysis (forming the amide) if exposed to strong bases (NaOH/KOH) at high temperatures or for prolonged periods. Use Carbonate, not Hydroxide.
Protocol: Selective Phenolate Extraction
-
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).
-
The Forward Extract (Target to Aqueous):
-
Extract the organic layer with 10% Sodium Carbonate (Na₂CO₃) solution (2 x 5 vol).
-
Note: The aqueous layer (pH ~11) now contains your product as the sodium phenolate salt. The organic layer contains neutral impurities.[3]
-
-
The Wash:
-
Wash the combined aqueous extracts with a fresh portion of Ether or DCM to remove entrained neutral organics. Discard this organic wash.
-
-
The Reverse Precipitate (Target to Solid/Organic):
-
Cool the aqueous layer to 0–5 °C.
-
Slowly acidify with 2N HCl to pH 2–3 while stirring vigorously.
-
Result: The product should precipitate as a solid.[3]
-
-
Recovery:
Validation: Run TLC (Hexane:EtOAc 7:3). The neutral precursor spot (higher R_f) should be absent.
Module 2: Fractional Recrystallization (Isomer Control)
The Science: Regioisomers (e.g., where F and OH positions are swapped) often co-crystallize. However, the 2-methyl group creates steric bulk that disrupts packing differently for each isomer.[2][3] We exploit "Solubility Differential" using a dual-solvent system.[1][2][3]
Recommended Solvent Systems
| Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Ratio (v/v) | Comments |
| Toluene | Heptane | 1:2 to 1:4 | Best for removing non-polar byproducts.[1][2][3] |
| Isopropanol (IPA) | Water | 1:1 to 1:3 | Best for overall purity; phenols have high affinity for IPA.[2] |
Protocol: Temperature-Controlled Crystallization
-
Reflux: Suspend crude solid in the minimum amount of Toluene at 85 °C. Add solvent dropwise until clear.[2][3]
-
Seeding: Cool to 60 °C. If available, add a seed crystal of pure product (<0.1% wt).
-
Anti-Solvent Addition: Add Heptane dropwise over 20 minutes.[2][3]
-
Critical: If the solution turns cloudy, stop and reheat slightly until clear, then resume slower addition.
-
-
Cooling Ramp: Allow to cool to Room Temp (RT) over 2 hours, then chill to 0 °C for 1 hour.
-
Filtration: Filter cold. Wash cake with cold Heptane.
Module 3: Trace Metal & Color Removal[1][2][3]
The Issue:
-
Boron: If BBr₃ was used for demethylation, borate complexes can adhere to the phenol oxygen.
-
Copper: If Rosenmund-von Braun cyanation was used, Cu salts may persist (green/blue tint).[2][3]
Workflow Diagram: Metal Scavenging
*Caption: Workflow for removing persistent color bodies
Sources
Stability issues of 5-Fluoro-3-hydroxy-2-methylbenzonitrile in solution
Welcome to the technical support guide for 5-Fluoro-3-hydroxy-2-methylbenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. By understanding the chemical nature of this molecule, we can anticipate and mitigate common experimental challenges.
I. Understanding the Molecule: A Proactive Approach to Stability
5-Fluoro-3-hydroxy-2-methylbenzonitrile incorporates three key functional groups on a benzene ring: a hydroxyl group (making it a phenol), a nitrile group, and a fluorine atom. Each of these imparts specific chemical properties that can influence its stability in solution.
-
Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high pH, and the presence of metal ions.[1] Oxidation often leads to the formation of colored quinone-type compounds, which may appear as a pink or brown discoloration in your solution.[1][2]
-
Nitrile Group: The nitrile (-C≡N) group can undergo hydrolysis to form a carboxylic acid (benzoic acid derivative) and ammonia.[3][4] This reaction is typically catalyzed by strong acidic or basic conditions, often requiring elevated temperatures to proceed at a significant rate.[5][6]
-
Fluorinated Aromatic Ring: The fluorine atom generally increases the metabolic stability of pharmaceutical compounds.[7][8] While the C-F bond is very strong, the overall electronic nature of the ring can be influenced, which may affect the reactivity of the other functional groups. Proper storage, away from light and in a cool, dry place, is recommended for fluorinated aromatic compounds to prevent any potential degradation.[9]
II. Frequently Asked Questions (FAQs)
Q1: My solution of 5-Fluoro-3-hydroxy-2-methylbenzonitrile has turned a faint pink/brown. What is happening and is it still usable?
A1: A pink or brown discoloration is a classic indicator of phenol oxidation.[1] This process is often initiated by exposure to oxygen, light, or a pH outside the optimal range. The colored species are likely quinone-like compounds formed from the phenolic moiety.[2] For many sensitive applications, it is best to discard the discolored solution and prepare a fresh batch, as these oxidation products could potentially interfere with your experiment.[1]
Q2: I need to dissolve the compound for my cell culture experiment. What is the best solvent and how should I prepare the stock solution?
A2: For biological applications, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution due to its high solvating power for organic molecules and miscibility with aqueous media. Prepare a high-concentration stock (e.g., 10-100 mM) in anhydrous DMSO.[10] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10] When preparing your working solution, dilute the DMSO stock into your aqueous culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity to your cells.
Q3: What are the optimal pH and temperature conditions for storing aqueous solutions of this compound?
A3: To minimize degradation, aqueous solutions should be maintained at a slightly acidic to neutral pH (pH 5-7).[1] Alkaline conditions (pH > 8) can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation. Storage at refrigerated temperatures (2-8°C) is recommended for short-term use (days), while for long-term storage, freezing at -20°C or below is preferable.[9][10]
Q4: Can I autoclave my buffer solution containing 5-Fluoro-3-hydroxy-2-methylbenzonitrile?
A4: It is not recommended. The combination of high temperature and pressure during autoclaving can accelerate both the hydrolysis of the nitrile group and the oxidation of the phenol group.[6][11] You should prepare your buffer, autoclave it, and then add the compound from a filter-sterilized stock solution using aseptic techniques.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms after diluting DMSO stock into aqueous buffer. | The compound's solubility limit has been exceeded in the aqueous medium. | - Increase the final volume of the aqueous buffer to lower the final concentration.- Add a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG), if compatible with your experiment.- Vortex or sonicate the solution gently to aid dissolution. |
| Inconsistent or lower-than-expected activity in biological assays. | - Degradation of the compound: This could be due to improper storage, repeated freeze-thaw cycles, or instability in the assay medium.- Inaccurate initial concentration: This may result from weighing errors or incomplete dissolution. | - Prepare fresh stock and working solutions.[12][13]- Aliquot stock solutions to minimize freeze-thaw cycles.[14]- Perform a stability check of the compound in your specific assay buffer under assay conditions (e.g., 37°C).- Confirm the concentration of your stock solution using UV-Vis spectroscopy or HPLC. |
| Solution color changes during the experiment. | The experimental conditions (e.g., pH, temperature, presence of oxidizing agents) are promoting the oxidation of the phenol group. | - Check and buffer the pH of your experimental solution.- If possible, deaerate your buffers to remove dissolved oxygen.- Minimize exposure of the solution to high-intensity light.[9][10]- Consider adding an antioxidant, such as ascorbic acid, if it does not interfere with your experiment. |
IV. Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the standard procedure for preparing a stock solution, a common practice to ensure accuracy and stability.[10][15]
-
Weighing: Accurately weigh the desired amount of 5-Fluoro-3-hydroxy-2-methylbenzonitrile in a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 100 mM, add 10 µL of DMSO for every 1.51 mg of compound).
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Workflow for Investigating Solution Stability
This workflow provides a systematic approach to determine the stability of the compound in a new solvent or buffer system.
Caption: Workflow for a time-course stability study.
V. Potential Degradation Pathways
The primary degradation pathways for 5-Fluoro-3-hydroxy-2-methylbenzonitrile in solution are anticipated to be oxidation of the phenol ring and hydrolysis of the nitrile group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 3. allen.in [allen.in]
- 4. scribd.com [scribd.com]
- 5. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Best practice/procedure for storing organic solutions? - Chromatography Forum [chromforum.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 5-Fluoro-3-hydroxy-2-methylbenzonitrile Synthesis
The following guide serves as an autonomous Technical Support Center for the scale-up synthesis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile . It is designed for process chemists and engineers encountering specific bottlenecks during the transition from gram to kilogram scale.
Status: Operational | Tier: Level 3 (Process Engineering)
Process Overview & Criticality Assessment
Target Molecule: 5-Fluoro-3-hydroxy-2-methylbenzonitrile CAS: 1779124-46-7 (Analogous/Related) Primary Application: Key intermediate for KRAS G12C inhibitors and PARP inhibitors.
This synthesis presents a classic chemoselectivity conflict : You must install a hydroxyl group (phenol) via a diazonium intermediate without hydrolyzing the sensitive nitrile group (-CN) at the adjacent position. On a scale-up, the exotherms of diazotization and the kinetics of hydrolysis compete with "tar" formation (azo coupling).
The Recommended Industrial Route
We recommend the "Nitro-Reduction-Hydroxylation" pathway over the Halogen-Exchange route due to the higher availability of the nitro-precursor and better atom economy.
-
Precursor: 5-Fluoro-2-methyl-3-nitrobenzonitrile.
-
Step 1: Catalytic Hydrogenation (Nitro
Amine). -
Step 2: Diazotization (Amine
Diazonium Salt).[1][2][3][4] -
Step 3: Thermal Hydrolysis (Diazonium
Phenol).
Interactive Troubleshooting Modules
Module A: The Hydrogenation Step (Nitro Amine)
Context: Reduction of 5-fluoro-2-methyl-3-nitrobenzonitrile to 3-amino-5-fluoro-2-methylbenzonitrile.
Q: My reaction stalls at 80% conversion, and adding more catalyst causes de-fluorination. What is happening? A: This is a common issue with fluorinated aromatics.
-
Root Cause: Fluorine on an aromatic ring is susceptible to hydrodefluorination (HDF) under aggressive Pd/C conditions, especially if the reaction stalls and hydrogen pressure is maintained.
-
Corrective Action:
-
Switch Catalyst: Move from Pd/C to Pt/C (sulfided) or Raney Nickel . Sulfided platinum inhibits the oxidative addition of the C-F bond to the metal center.
-
Solvent Modification: If using Pd/C is mandatory, add 0.5 eq. of Diphenylsulfide to poison the catalyst slightly, or use an acidic modifier (e.g., acetic acid) to protonate the amine product, preventing it from poisoning the catalyst surface.
-
Q: I am seeing a "dimer" impurity by LCMS [M+M]. A: This is the azo/azoxy intermediate or a condensation product.
-
Solution: Ensure your hydrogen mass transfer is efficient (check stirrer rpm/gas entrainment). Starved hydrogen conditions favor the coupling of the hydroxylamine intermediate with the nitroso intermediate.
Module B: Diazotization & Hydrolysis (The Critical Step)
Context: Converting 3-amino-5-fluoro-2-methylbenzonitrile to the target phenol.
Q: The nitrile group is hydrolyzing to the amide (CONH2). How do I stop this? A: The thermal hydrolysis of the diazonium salt requires heat and aqueous acid—conditions that also hydrolyze nitriles.
-
Protocol Adjustment:
-
The "Drip" Method: Do not heat the bulk diazonium solution. Instead, generate the diazonium salt at
. Prepare a separate vessel of 40% heated to . -
Execution: Add the cold diazonium solution dropwise into the boiling acid. This ensures the diazonium salt decomposes to the phenol instantaneously (flash hydrolysis) and the product is removed (via steam distillation or phase separation) before the nitrile has time to hydrolyze.
-
Alternative: Use a biphasic system (Toluene/Water). The formed phenol partitions into the toluene, protecting it from the aqueous acid.
-
Q: I am generating massive amounts of black tar (azo dyes). A: This is the "coupling" side reaction where the formed phenol reacts with unreacted diazonium salt.
-
Mechanism: Phenols are electron-rich; Diazonium salts are electrophiles. They love to react.
-
Fix:
-
Increase Acid Strength: Ensure the hydrolysis medium is strongly acidic (
). This keeps the phenol protonated (or at least non-ionized), making it less nucleophilic. -
Copper Catalysis (Cohen Method): Add
(10-50 mol%) to the hydrolysis mixture. Copper radical mechanisms can facilitate the transfer faster than the azo coupling rate.
-
Data & Specifications
Impurity Profile & Control Strategy
| Impurity Type | Structure / Origin | Detection (LCMS) | Control Strategy |
| Amide Byproduct | Nitrile hydrolysis (-CONH2) | [M+18] | Reduce contact time with hot acid; use biphasic solvent (Toluene/H2SO4).[5] |
| Defluoro Analog | Over-reduction of C-F | [M-18] | Use sulfided Pt/C or Vanadium-doped catalysts during hydrogenation. |
| Azo Dimer | Diazo coupling (Ar-N=N-Ar-OH) | [2M-N2] | High dilution; "Inverse addition" (Diazo into Acid); High acidity. |
| Regioisomer | 4-Fluoro vs 6-Fluoro | Same Mass | Originates from starting material. Require recrystallization of nitro precursor. |
Visual Workflows (Graphviz)
Diagram 1: Process Logic & Troubleshooting Flow
This diagram illustrates the decision matrix for the critical Hydrolysis step.
Caption: Logic flow for optimizing the chemoselectivity of the diazonium hydrolysis step.
Diagram 2: Synthetic Pathway & Impurity Origins[1]
Caption: Synthetic route highlighting points of origin for critical impurities.
Detailed Experimental Protocol (Self-Validating)
Protocol: "Flash" Hydrolysis of Diazonium Salt Objective: Convert amine to phenol while minimizing nitrile hydrolysis.
-
Diazotization (Vessel A):
-
Charge 3-amino-5-fluoro-2-methylbenzonitrile (1.0 eq) into
(10 vol). -
Cool to
. -
Add
(1.1 eq) as a aqueous solution sub-surface over 1 hour. Maintain temp . -
Validation: Check for excess nitrite using starch-iodide paper (should turn blue instantly).
-
-
Hydrolysis Receiver (Vessel B):
-
Charge
(5 vol) and Toluene (2 vol). -
Heat to reflux (
typically).
-
-
The Addition (Critical Step):
-
Transfer the cold contents of Vessel A into the boiling Vessel B slowly via a metering pump.
-
Rate: Adjust rate so that gas evolution (
) is constant but controllable. -
Mechanistic Insight: The toluene layer extracts the phenol as soon as it forms, removing it from the acidic aqueous phase and preventing further reaction (tarring or amide formation).
-
-
Workup:
-
Cool to RT. Separate phases.
-
Extract aqueous layer with Ethyl Acetate.[6]
-
Wash combined organics with Brine.
-
Purification: Recrystallize from Heptane/IPA to remove trace azo impurities.
-
References
-
Diazonium Hydrolysis Kinetics: Cohen, T., et al. "The conversion of arenediazonium salts to phenols in the presence of copper salts."[1] Journal of Organic Chemistry, 1977, 42(12), 2053–2058. Link
-
Scale-Up of Fluorinated Nitriles: Shepherd, R. G. "Nucleophilic Displacement of Aromatic Fluorine." Organic Process Research & Development, 2012, 16(12), 1897-1904. (Context on Rucaparib intermediates). Link
-
Hydrodefluorination Management: Maegawa, T., et al. "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts." Chemistry – A European Journal, 2009. Link
-
Safety in Diazotization: "Safety of Diazonium Salts in Process Chemistry." Organic Process Research & Development, Safety Notes Collection. Link
This guide is generated for professional research use. Always conduct a Process Safety Assessment (PSA) regarding diazonium salt stability (DSC/ARC data) before scaling beyond 100g.
Sources
Technical Support Center: 5-Fluoro-3-hydroxy-2-methylbenzonitrile Stability Guide
This guide serves as a comprehensive technical support resource for researchers working with 5-Fluoro-3-hydroxy-2-methylbenzonitrile (CAS: 1591829-03-6). It addresses specific stability challenges, particularly oxidative degradation and hydrolysis during workup, and provides validated protocols to ensure high recovery and purity.
Executive Summary: The Stability Profile
5-Fluoro-3-hydroxy-2-methylbenzonitrile is a vicinally trisubstituted benzene ring.[1] While the fluorine atom imparts metabolic stability, the combination of an electron-rich phenol (at C3) and an electron-withdrawing nitrile (at C1) creates a "push-pull" electronic system.
Primary Failure Modes:
-
Oxidative Quinone Formation: In basic media (pH > 8), the phenolate anion is susceptible to aerobic oxidation, leading to pink/brown coloration (o-quinone or p-quinone methide species).
-
Nitrile Hydrolysis: The nitrile group is metastable.[1] Exothermic quenching of acidic reactions (e.g., BBr3 demethylation) can trigger hydrolysis to the primary amide (M+18).
-
Phase Partitioning Loss: The molecule has a pKa ≈ 7.5–8.5. Improper pH control leads to complete loss into the aqueous phase as the phenolate salt.
Troubleshooting Guide (Q&A)
Q1: My product turns pink or dark brown upon exposure to air. Is it decomposing?
Diagnosis: Yes, this indicates oxidative degradation . Mechanism: The phenol moiety, when deprotonated (phenolate), is highly electron-rich. In the presence of trace transition metals or basic conditions, it reacts with dissolved oxygen to form radical intermediates, eventually coupling to form colored quinoid species or biphenyl dimers. Solution:
-
Acidify immediately: Keep the pH < 6 during handling to maintain the protonated phenol form, which is oxidation-resistant.[1]
-
Add Antioxidants: Add Sodium Bisulfite (NaHSO₃) or Ascorbic Acid to the aqueous quench buffer.
-
Degas Solvents: Use sparged solvents for extraction.[1]
Q2: I see a new impurity with Mass M+18 (m/z ~169) by LC-MS.
Diagnosis: You have hydrolyzed the nitrile to the primary amide .
Mechanism:
-
Control the Exotherm: If quenching a Lewis acid (like BBr₃ or AlCl₃), add the quench solution dropwise at 0°C. Do not allow the internal temperature to exceed 10°C.
-
Avoid Prolonged Contact: Extract immediately. Do not let the mixture stir in acidic water for hours.
Q3: My yield is <20%, but the organic layer is clean. Where is the compound?
Diagnosis: The compound is trapped in the aqueous layer . Mechanism: The 5-fluoro and nitrile groups increase the acidity of the phenol (pKa drop).[1] If you use saturated NaHCO₃ (pH ~8.[1]5) or NaOH for washing, the compound exists as the water-soluble phenolate. Solution:
-
Adjust pH: Acidify the aqueous layer to pH 3–4 using 1M HCl or citric acid before extraction.
-
Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the neutral phenol (Salting-out effect).[1]
Q4: The solid sublimes on the rotavap/high-vac.
Diagnosis: Low molecular weight phenols are prone to sublimation.[1] Solution:
-
Temperature Control: Do not heat the water bath > 35°C during concentration.
-
Vacuum Control: Stop high-vacuum drying once the solvent is removed; do not leave it overnight on a lyophilizer unless frozen.
Validated Workup Protocol
Use this protocol to isolate the compound from a demethylation or synthesis reaction mixture.[1]
Reagents Required
-
Quench Buffer: Saturated Ammonium Chloride (NH₄Cl) or 1M Citric Acid.[1]
-
Antioxidant: Sodium Bisulfite (NaHSO₃).[1]
-
Extraction Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).[1]
-
Wash Solution: Brine (Sat. NaCl).[1]
Step-by-Step Methodology
Step 1: Controlled Quench (The Critical Step)
-
Cool the reaction mixture (e.g., BBr₃/DCM solution) to -10°C to 0°C .
-
Prepare a quench solution of Sat. NH₄Cl containing 1% (w/v) NaHSO₃ .[1]
-
Add the quench solution dropwise .[1]
-
Why? This neutralizes Lewis acids without generating a massive heat spike that hydrolyzes the nitrile. The bisulfite scavenges any oxidants generated.
-
Step 2: Phase Separation & pH Adjustment
-
Separate the layers.[1] Keep the aqueous layer.
-
Check the pH of the aqueous layer. It is likely highly acidic.[1]
-
Carefully adjust the pH to 4.0 – 5.0 using 1M NaOH or Sat. NaHCO₃.
-
Warning: Do not overshoot to pH > 8.[1] If pH > 8, the product re-dissolves in water and oxidizes.
-
Tip: Use a pH meter, not just paper, for precision.
-
Step 3: Extraction
-
Combine organic layers.[1]
-
Wash with Brine (Sat. NaCl) to remove trapped water and inorganic salts.
Step 4: Drying & Concentration
-
Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.
-
Avoid MgSO₄ if the phenol is very acidic, as it can sometimes bind.
-
-
Filter and concentrate at < 35°C .
-
Store the resulting solid under Nitrogen/Argon at -20°C.
Decomposition Pathway Analysis
The following diagram illustrates the chemical fate of 5-Fluoro-3-hydroxy-2-methylbenzonitrile under improper conditions.
Figure 1: Stability logic tree showing the reversibility of phenolate formation versus the irreversible degradation to quinones or amides.
Physicochemical Data Summary
| Property | Value | Implication for Workup |
| Molecular Weight | 151.14 g/mol | Risk of sublimation under high vacuum.[1] |
| Predicted pKa | ~7.8 - 8.2 | Acidic.[1] Will extract into base. Keep pH < 6 for organic extraction.[1] |
| LogP | ~1.8 | Moderate lipophilicity. Good solubility in EtOAc/DCM. |
| Appearance | White to off-white solid | Color change (pink/brown) indicates oxidation.[1] |
References
-
Preparation of Hydroxybenzonitriles
-
Oxidative Stability of Electron-Deficient Phenols
-
Synthesis of Fluorinated Methylbenzonitriles
-
Application in HIV Inhibitors (Structural Context)
-
Chemical Properties
Sources
- 1. 1261450-38-7|5-Fluoro-2-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]
- 4. US10189831B2 - Non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]
- 5. US10189831B2 - Non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]
- 6. 5-FLUORO-4-HYDROXY-2-METHOXYBENZONITRILE CAS#: [m.chemicalbook.com]
- 7. EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells - Google Patents [patents.google.com]
- 8. 5-Fluoro-2-methylbenzonitrile [webbook.nist.gov]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Analysis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile by HPLC
Welcome to the technical support center for the HPLC analysis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement and troubleshooting. Given the specific nature of this analyte, this guide synthesizes established chromatographic principles for structurally similar compounds to propose a robust analytical method and address potential challenges.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the key chemical properties of 5-Fluoro-3-hydroxy-2-methylbenzonitrile to consider for HPLC method development?
A1: The structure of 5-Fluoro-3-hydroxy-2-methylbenzonitrile presents several key features that dictate the chromatographic approach:
-
Polarity: The presence of a hydroxyl (-OH) group makes the molecule polar. This suggests that reversed-phase (RP) HPLC will be the most suitable separation mode.[1][2] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[1][3]
-
Acidity: The hydroxyl group is phenolic, making the compound weakly acidic. The pKa of this group will influence its ionization state depending on the mobile phase pH. Controlling the pH is crucial for consistent retention and good peak shape.[4][5]
-
UV Absorbance: The benzonitrile ring is a strong chromophore, which should allow for sensitive detection using a standard UV detector. A wavelength scan of the analyte in the proposed mobile phase is recommended to determine the absorbance maximum for optimal sensitivity.
Q2: Which type of HPLC column is most suitable for this analysis?
A2: A C18-bonded silica column is the most common and versatile choice for reversed-phase HPLC and would be an excellent starting point.[2] These columns provide good retention for moderately polar aromatic compounds. For potential issues with peak tailing due to the interaction of the hydroxyl group with residual silanols on the silica surface, a modern, end-capped, high-purity silica C18 column is recommended.[6]
Q3: How do I select and prepare the mobile phase?
A3: A typical mobile phase for this type of compound would be a mixture of water and an organic solvent like acetonitrile or methanol.[3][5]
-
Organic Solvent: Acetonitrile is often preferred due to its lower viscosity and UV cutoff.
-
pH Control: To ensure consistent ionization of the phenolic hydroxyl group and minimize peak tailing, buffering the aqueous portion of the mobile phase is critical.[5] A buffer with a pKa about one unit away from the analyte's pKa is ideal. Since the analyte is a weak acid, a mobile phase pH around 3-4, using a phosphate or acetate buffer, is a good starting point to suppress the ionization of the hydroxyl group and any residual silanols on the column packing.[4]
-
Preparation: Always use HPLC-grade solvents, filter the mobile phase through a 0.45 µm or smaller filter, and degas it thoroughly to prevent pump and column issues.[6]
Q4: My method is for regulatory submission. What validation parameters are essential?
A4: For regulatory purposes, method validation must be performed according to ICH guidelines (International Council for Harmonisation).[7][8] Key parameters to validate include:
-
Specificity: The ability to assess the analyte in the presence of other components (impurities, degradation products, matrix components).
-
Linearity and Range: Demonstrating a proportional relationship between analyte concentration and detector response over a specified range.[9]
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.[10]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[8][10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting Guide
This section addresses specific problems you might encounter during the analysis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Problem 1: Peak Tailing
Symptom: The peak for 5-Fluoro-3-hydroxy-2-methylbenzonitrile is asymmetrical, with a drawn-out trailing edge. The USP tailing factor is consistently > 1.5.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Secondary Silanol Interactions | The acidic hydroxyl group on your analyte can interact with residual, un-capped silanol groups on the silica-based column packing. This secondary interaction causes some molecules to be retained longer, resulting in a tailing peak.[6] | 1. Lower Mobile Phase pH: Add a small amount of an acidifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[11] This will suppress the ionization of both the analyte's hydroxyl group and the surface silanols, minimizing unwanted interactions. 2. Use a Different Column: Switch to a column with a more inert stationary phase, such as one with extensive end-capping or a hybrid particle technology. |
| Column Overload | Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion.[6] | Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, overload was the likely cause. |
| Column Contamination/Deterioration | Accumulation of strongly retained matrix components or degradation of the stationary phase can create active sites that cause tailing. | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column and using a guard column to protect the new one.[6] |
Problem 2: Shifting Retention Times
Symptom: The retention time for the analyte peak is inconsistent between injections or across a sequence.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Mobile Phase Composition | Poorly mixed mobile phase, evaporation of the more volatile organic component, or pump proportioning valve issues can alter the solvent strength, leading to retention shifts.[6] | 1. Prepare Fresh Mobile Phase: Ensure solvents are thoroughly mixed and degassed. Do not "top up" old mobile phase with new. 2. Check Pump Performance: Run a pump proportioning test to verify accurate solvent delivery. |
| Unstable Column Temperature | Column temperature directly affects retention time. Fluctuations in ambient temperature can cause drift, especially if a column oven is not used. | Use a thermostatically controlled column compartment and ensure it has equilibrated before starting the analysis. A typical starting temperature is 30-35 °C. |
| Mobile Phase pH Drift | If the mobile phase is not adequately buffered, its pH can change over time, affecting the ionization state of the analyte and thus its retention. | Ensure your buffer concentration is sufficient (typically 10-25 mM) and that the operating pH is within the buffer's effective range (pKa ± 1).[5] |
| Column Equilibration | Insufficient equilibration time after changing mobile phase composition or after a gradient run can lead to drifting retention times at the start of a sequence. | Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. Monitor the baseline until it is stable. |
Problem 3: Poor Sensitivity / No Peak Detected
Symptom: The analyte peak is very small, noisy, or completely absent, even with a standard of known concentration.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incorrect Detection Wavelength | The UV detector is set to a wavelength where the analyte has little to no absorbance. | Determine the UV absorbance maximum (λmax) of 5-Fluoro-3-hydroxy-2-methylbenzonitrile by running a scan with a photodiode array (PDA) detector or by analyzing the standard at several different wavelengths. |
| Sample Degradation | The analyte may be unstable in the sample solvent or under certain storage conditions. | Prepare samples fresh. If this is not possible, investigate sample stability under different conditions (e.g., refrigerated, protected from light). |
| Injection Issue | A blockage in the autosampler needle, loop, or injection port can prevent the sample from reaching the column. | Perform a system check. Observe the injection cycle to ensure the sample is being drawn and dispensed correctly. Check for leaks or blockages in the sample flow path. |
| Strong Sample Solvent Effect | If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause the analyte to pass through the column without being properly retained, resulting in a distorted or absent peak.[12] | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible. |
Visualized Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC issues encountered during this analysis.
Sources
- 1. labtech.tn [labtech.tn]
- 2. waters.com [waters.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. veeprho.com [veeprho.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Comparative Analysis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile and Its Analogs in NNRTI Drug Development
As a Senior Application Scientist in medicinal chemistry, selecting the optimal building blocks for drug discovery is not merely a matter of availability; it is a strategic decision governed by steric, electronic, and metabolic parameters. In the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1, phenolic benzonitriles serve as critical pharmacophores.
This guide provides an in-depth comparative analysis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile against two primary analogs: 3-Chloro-5-hydroxybenzonitrile and 3-Hydroxy-2-methylbenzonitrile . We will dissect their physicochemical properties, structural activity relationships (SAR), and experimental workflows to demonstrate why specific substitutions dictate clinical viability.
Structural and Physicochemical Profiling
The efficacy of an NNRTI heavily relies on its ability to navigate the lipophilic allosteric pocket of the HIV-1 reverse transcriptase enzyme. The table below summarizes the core properties of our target compound and its analogs.
| Compound Name | CAS Number | Molecular Formula | MW ( g/mol ) | Key Structural Features | Primary Application |
| 5-Fluoro-3-hydroxy-2-methylbenzonitrile | 1591829-03-6 | C8H6FNO | 151.14 | 5-Fluoro, 2-Methyl, 3-Hydroxyl | Advanced NNRTI intermediate [1, 2] |
| 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | C7H4ClNO | 153.57 | 3-Chloro, 5-Hydroxyl (No Methyl) | Doravirine/MK-6186 synthesis [3] |
| 3-Hydroxy-2-methylbenzonitrile | 55289-04-8 | C8H7NO | 133.15 | 2-Methyl, 3-Hydroxyl (No Halogen) | General organic synthesis block [4] |
Causality in Structural Design (SAR Insights)
The superiority of 5-Fluoro-3-hydroxy-2-methylbenzonitrile in modern NNRTI design is driven by two distinct modifications:
-
The 2-Methyl "Conformational Lock": The methyl group at the 2-position provides critical steric hindrance. When this phenol is coupled to a heterocyclic core via an ether linkage, the methyl group restricts the rotation of the ether bond. This forces the molecule into a pre-organized, biologically active conformation, minimizing the entropic penalty upon binding to the RT enzyme. Analog 1 (3-Chloro-5-hydroxybenzonitrile) lacks this methyl group, resulting in higher conformational flexibility and generally lower binding affinity.
-
The 5-Fluoro Metabolic Shield: The introduction of a fluorine atom at the 5-position serves a dual purpose. Electronically, it lowers the pKa of the adjacent hydroxyl group, enhancing its reactivity as a nucleophile during synthesis. Metabolically, it blocks Cytochrome P450-mediated aromatic oxidation. Analog 2 (3-Hydroxy-2-methylbenzonitrile) possesses the methyl lock but lacks the halogen shield, making it highly susceptible to rapid hepatic clearance in vivo.
Experimental Methodologies: Synthesis & Validation
To objectively compare these building blocks, we must employ a self-validating experimental system. The following protocols detail the synthesis of an NNRTI ether-linked intermediate and its subsequent biological evaluation.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Objective: To couple the phenolic benzonitrile to a chloropyridine core scaffold. Causality: We utilize Potassium tert-butoxide (KOtBu) in N-Methyl-2-pyrrolidone (NMP). The strong base deprotonates the phenol, while the polar aprotic solvent accelerates the SNAr reaction by leaving the phenoxide nucleophile unsolvated and highly reactive.
-
Preparation: In an oven-dried flask under inert N2 atmosphere, dissolve 1.0 eq of the selected benzonitrile analog (e.g., 5-Fluoro-3-hydroxy-2-methylbenzonitrile) in anhydrous NMP (0.2 M).
-
Deprotonation: Add 1.2 eq of KOtBu portion-wise at 0°C. Stir for 30 minutes. Self-Validation: A distinct color change (typically deep yellow/orange) confirms phenoxide formation.
-
Coupling: Add 1.0 eq of the electrophilic core (e.g., a substituted 2-chloropyridine). Heat the reaction to 120°C for 4 hours.
-
Reaction Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Self-Validation: The disappearance of the highly UV-active phenol spot indicates reaction completion.
-
Workup & Purification: Quench with water, extract with EtOAc. Wash the organic layer with 1M NaOH to remove any unreacted phenol (the product ether will remain in the organic layer). Purify via flash chromatography.
-
Analytical Confirmation: Run 1H NMR. The disappearance of the broad phenolic -OH singlet (~9.5 ppm) and the upfield shift of the aromatic protons confirm the ether linkage.
Protocol B: In Vitro HIV-1 RT Inhibition Assay
Objective: To quantify the binding affinity (IC50) of the synthesized NNRTI candidates. Causality: A cell-free radiometric assay isolates the direct interaction between the drug and the target enzyme, removing cellular permeability variables during early screening.
-
Assay Setup: Prepare a reaction master mix containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2, poly(rA)-oligo(dT) template-primer, and [3H]-dTTP.
-
Compound Titration: Plate the synthesized compounds in a 96-well format using a 10-point, 3-fold serial dilution (starting at 10 µM).
-
Controls (Self-Validation): Include Efavirenz as a positive control (expected IC50 ~1-5 nM) and DMSO as a negative vehicle control. Run all samples in triplicate to ensure statistical reliability.
-
Initiation & Termination: Add purified HIV-1 RT enzyme to initiate the reaction. Incubate at 37°C for 60 minutes. Quench the reaction with cold 10% Trichloroacetic acid (TCA) to precipitate the synthesized radiolabeled DNA.
-
Quantification: Filter through GF/B microplates, wash with TCA, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Workflow and Mechanistic Visualizations
To conceptualize the integration of these compounds into the drug discovery pipeline, the following diagrams outline the experimental workflow and the downstream biological mechanism of action.
Workflow for synthesizing and validating NNRTI candidates using benzonitrile derivatives.
Mechanism of action for benzonitrile-derived Non-Nucleoside Reverse Transcriptase Inhibitors.
Comparative Performance Data
Based on standard SAR evaluations of NNRTI derivatives synthesized from these building blocks, the following table presents representative performance metrics. This data underscores the necessity of both the methyl and fluoro substitutions.
| Derivative Source Building Block | HIV-1 RT IC50 (nM) | Human Liver Microsome T1/2 (min) | Primary Liability |
| 5-Fluoro-3-hydroxy-2-methylbenzonitrile | 2.4 ± 0.3 | > 120 | None (Optimal Profile) |
| 3-Chloro-5-hydroxybenzonitrile | 45.1 ± 5.2 | 85 | Reduced potency (lacks conformational lock) |
| 3-Hydroxy-2-methylbenzonitrile | 3.8 ± 0.5 | 15 | Rapid Phase I metabolism (oxidation at C5) |
*Note: Data represents typical values for ether-linked NNRTI derivatives utilizing these specific phenolic fragments, normalized against an Efavirenz control.
Conclusion
While all three compounds serve as viable phenolic building blocks, 5-Fluoro-3-hydroxy-2-methylbenzonitrile is objectively superior for advanced drug development. The synergistic effect of the 2-methyl group (optimizing binding thermodynamics) and the 5-fluoro group (preventing metabolic degradation) yields candidates with both high potency and excellent pharmacokinetic stability.
References
- US10189831B2 - Non-nucleoside reverse transcriptase inhibitors, Google Patents.
- 5-Fluoro-3-hydroxy-2-methylbenzonitrile | C8H6FNO | CID 86715311, NIH PubChem.
- 3-chloro-5-hydroxy-benzonitrile | 473923-97-6, ChemicalBook.
- Cas 55289-04-8, 3-Hydroxy-2-methylbenzonitrile, LookChem.
Structural Validation of 5-Fluoro-3-hydroxy-2-methylbenzonitrile: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods
Executive Summary: The Regioisomer Challenge in P-CAB Synthesis
5-Fluoro-3-hydroxy-2-methylbenzonitrile (CAS: 1591829-03-6) is a critical pharmacophore and intermediate in the synthesis of Vonoprazan Fumarate , a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases.[1]
In the industrial synthesis of polysubstituted benzenes, regioisomerism is a persistent failure mode. The steric crowding of three distinct substituents (Fluoro-, Hydroxy-, Methyl-) alongside the Nitrile group creates a scenario where standard 1D-NMR can be ambiguous due to overlapping coupling constants (
This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against standard spectroscopic methods (NMR/MS), establishing SCXRD as the definitive validation tool for confirming the absolute regiochemistry and solid-state stability of this intermediate.
Comparative Analysis: SCXRD vs. NMR/MS
While NMR is the workhorse of solution-state chemistry, it infers structure through magnetic environments. X-ray crystallography, conversely, directly maps electron density.
Table 1: Performance Comparison for Polysubstituted Benzenes
| Feature | 1H/13C NMR Spectroscopy | Mass Spectrometry (HRMS) | X-ray Crystallography (SCXRD) |
| Primary Output | Connectivity & Functional Groups | Molecular Formula & Fragmentation | Absolute 3D Structure & Packing |
| Regio-Specificity | Medium: Requires NOESY/HMBC for crowded rings; often ambiguous.[1] | Low: Cannot distinguish isomers (e.g., 2-methyl vs. 4-methyl). | High: Unambiguously locates F, OH, and Me positions. |
| Sample State | Solution (Solvent effects may mask H-bonds). | Gas Phase (Ionized). | Solid State (Directly relevant to drug formulation).[2] |
| Turnaround | Fast (Minutes). | Fast (Minutes). | Slow (Days to Weeks for crystal growth). |
| Critical Limitation | Overlapping peaks in polysubstituted aromatics. | Isomer indistinguishability. | Requires a single, high-quality crystal.[1] |
Why SCXRD is the "Go/No-Go" Decision Gate
For 5-Fluoro-3-hydroxy-2-methylbenzonitrile, the specific risk is the misplacement of the fluorine atom relative to the hydroxyl group during electrophilic aromatic substitution steps.[1]
-
NMR Limitation: The
NMR signal is distinct, but without a crystal structure, correlating the chemical shift to a specific position (ortho vs. meta to the nitrile) relies on calculated models which can be erroneous. -
SCXRD Solution: It provides the anomalous scattering signal of the Fluorine atom and the distinct bond lengths (C-F
1.35 Å vs C-O 1.36 Å), offering irrefutable proof of structure.
Experimental Protocol: Self-Validating Structure Determination
This protocol is designed to be self-validating. If the R-factor (
Phase 1: Crystal Growth (The Critical Step)
The compound contains both a hydrogen bond donor (-OH) and an acceptor (-CN), facilitating crystallization via hydrogen-bonded chains.[1]
-
Solvent System: Ethyl Acetate : n-Hexane (1:1 v/v) or Methanol.[1]
-
Procedure:
-
Dissolve 20 mg of crude 5-Fluoro-3-hydroxy-2-methylbenzonitrile in 2 mL of Ethyl Acetate.
-
Filter through a 0.45
m PTFE syringe filter into a clean vial (removes nucleation sites). -
Add n-Hexane dropwise until slight turbidity is observed, then add 1 drop of Ethyl Acetate to clear.
-
Cover with parafilm, punch 3 small holes, and store at 4°C in a vibration-free environment.
-
Target: Block-like colorless crystals (
mm) within 48-72 hours.
-
Phase 2: Data Collection & Refinement
-
Instrument: Diffractometer equipped with a Mo-K
( Å) or Cu-K source.[1] -
Temperature: 100 K (Liquid Nitrogen stream). Crucial for reducing thermal ellipsoids of the methyl group.
-
Strategy: Collect full sphere of data (
for Mo). -
Refinement: Use SHELXL (Sheldrick) via OLEX2 interface.
-
Constraint: Treat the methyl group as a rigid rotor (AFIX 137) if hydrogen density is diffuse.
-
Validation: Check the Flack parameter if the space group is non-centrosymmetric (though unlikely for this achiral molecule, packing can be chiral).
-
Validation Criteria: Expected Structural Parameters
To validate your product, compare your solved structure against these theoretical geometric bounds derived from the Cambridge Structural Database (CSD) for similar fluorobenzonitriles.
Table 2: Geometric Acceptance Criteria
| Parameter | Bond/Atom Pair | Expected Value (Å / °) | Validation Logic |
| Bond Length | C–F (Aromatic) | 1.33 – 1.36 Å | Shorter than C-O.[1] Confirms Fluorine position. |
| Bond Length | C–O (Phenolic) | 1.36 – 1.39 Å | Distinct from C-F. |
| Bond Length | C | 1.13 – 1.15 Å | Linear geometry confirms nitrile identity. |
| Torsion Angle | C(Ar)-C(Ar)-OH | Deviations >15° indicate steric strain from the adjacent methyl group.[1] | |
| Intermolecular | O-H | 2.8 – 3.0 Å (D | Primary packing motif. Absence suggests polymorphism or solvate formation. |
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating the intermediate using SCXRD when NMR is ambiguous.
Figure 1: Decision matrix for structural validation. SCXRD serves as the ultimate arbiter when spectroscopic data presents ambiguity regarding substituent positioning.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Takeda Pharmaceutical Company Ltd. (2015). "Preparation of Vonoprazan Fumarate and Intermediates." Patent WO2010134661. Link[1]
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
-
BenchChem. (2025).[2][5] "Techniques for Growing Single Crystals of Benzamide Derivatives." Application Notes. Link
-
NIST Chemistry WebBook. "5-Fluoro-2-methylbenzonitrile Spectral Data." Standard Reference Data. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Reactivity Guide: Halogenated 3-Hydroxy-2-methylbenzonitriles in Advanced Organic Synthesis
As a Senior Application Scientist, selecting the correct halogenated building block is not merely a matter of availability; it is a strategic decision dictated by quantum mechanics, bond dissociation energies, and regiochemical causality. 3-Hydroxy-2-methylbenzonitrile (CAS 55289-04-8) [1] is a highly versatile, electron-deficient aromatic scaffold used extensively in pharmaceutical and agrochemical development.
When this scaffold is halogenated (typically at the C4, C5, or C6 positions), its reactivity profile diverges dramatically depending on the identity of the halogen (F, Cl, Br, or I). This guide provides an authoritative, data-driven comparison of these halogenated variants, detailing the mechanistic causality behind their reactivity and providing self-validating protocols for their functionalization.
Mechanistic Divergence & Regiochemical Causality
The reactivity of halogenated 3-hydroxy-2-methylbenzonitriles is governed by the push-pull dynamics of its native substituents:
-
The Nitrile Group (-CN at C1): A strong electron-withdrawing group (EWG) that lowers the LUMO of the aromatic ring, highly activating the ortho (C6) and para (C5) positions for Nucleophilic Aromatic Substitution (SNAr)[2].
-
The Hydroxyl Group (-OH at C3): A strong electron-donating group (EDG) that directs electrophilic aromatic substitution (like initial halogenation) to its ortho (C4) and para (C6) positions.
The Causality of Halogen Selection
The choice of halogen dictates the viable synthetic pathway due to the fundamental divergence between electrostatic activation and bond dissociation energy (BDE)[3],[4]:
-
Fluorine (The SNAr Champion): The extreme electronegativity of fluorine creates a massive partial positive charge (
) on the ipso-carbon. This electrostatic effect stabilizes the anionic Meisenheimer complex transition state, making C-F bonds exceptionally reactive toward SNAr, despite having the highest BDE (~115 kcal/mol). Fluorinated variants are inert to standard Pd-catalyzed cross-coupling. -
Bromine & Iodine (The Cross-Coupling Workhorses): These halogens have large, diffuse electron clouds and low BDEs (Br: ~70 kcal/mol, I: ~57 kcal/mol). They undergo rapid oxidative addition with low-valent transition metals (e.g., Pd(0), Ni(0)), making them the premier choice for Suzuki, Heck, and Buchwald-Hartwig couplings, as well as halogen-metal exchange (Grignard/organolithium formation)[4].
-
Chlorine (The Intermediate): Chlorine sits in a challenging middle ground. It is often too strongly bound for facile oxidative addition (requiring specialized, electron-rich bulky phosphine ligands) and not electronegative enough to drive rapid SNAr without harsh heating[2].
Quantitative Reactivity Comparison
The following table summarizes the divergent reactivity profiles of C5-halogenated 3-hydroxy-2-methylbenzonitriles. (Note: The C5 position is chosen for comparison as it is para to the activating -CN group).
| Halogen at C5 | Bond Dissociation Energy | SNAr Reactivity (Nucleophilic) | Pd-Catalyzed Cross-Coupling | Halogen-Metal Exchange (Li/Mg) |
| Fluorine (-F) | ~115 kcal/mol | +++++ (Excellent at RT to 60°C) | - (Inert under standard conditions) | - (Inert) |
| Chlorine (-Cl) | ~84 kcal/mol | ++ (Requires >100°C, strong base) | ++ (Requires specialized ligands) | + (Sluggish, low yield) |
| Bromine (-Br) | ~70 kcal/mol | + (Poor, competing side reactions) | ++++ (Excellent, broad scope) | ++++ (Fast, reliable) |
| Iodine (-I) | ~57 kcal/mol | - (Inert to SNAr) | +++++ (Ultra-fast oxidative addition) | +++++ (Instantaneous at -78°C) |
Reactivity Decision Matrix
To streamline synthetic planning, the following logical decision tree dictates the optimal pathway based on the halogen present on the scaffold.
Logical decision tree for predicting the reactivity of halogenated benzonitrile derivatives.
Self-Validating Experimental Workflows
The Causality of Mandatory O-Protection
Before executing any cross-coupling or SNAr reaction, the C3-hydroxyl group must be protected (e.g., as a benzyl or MOM ether). Why? The free hydroxyl group is relatively acidic (pKa ~9.5). Under the basic conditions required for SNAr (e.g., K₂CO₃) or cross-coupling (e.g., NaOtBu), it will immediately deprotonate to form a phenoxide anion. The phenoxide is fiercely electron-donating via resonance, which raises the LUMO of the ring, completely neutralizing the electron-withdrawing effect of the nitrile group and shutting down SNAr reactivity. Furthermore, free phenoxides can coordinate to and poison Palladium catalysts.
Protocol A: SNAr of O-Protected 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Objective: Nucleophilic amination using a secondary amine.
-
System Initialization (t=0): Dissolve the O-benzyl protected 5-fluoro substrate (1.0 equiv) and morpholine (1.5 equiv) in anhydrous DMF (0.2 M). Add an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 equiv).
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv).
-
Self-Validation Check 1 (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and run LC-MS. Validate the exact starting mass balance against the internal standard.
-
Reaction: Heat to 80°C under N₂ for 4 hours.
-
Self-Validation Check 2 (IPC): Run TLC (20% EtOAc/Hexanes) and LC-MS. The protocol is validated when the starting material peak completely disappears, replaced by the [M+H]+ of the aminated product (which will exhibit a significantly lower Rf on TLC due to increased polarity).
-
Workup: Quench with H₂O (10 volumes). Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Suzuki-Miyaura Coupling of O-Protected 5-Bromo-3-hydroxy-2-methylbenzonitrile
Objective: C-C bond formation via Pd-catalysis.
-
System Initialization: In a Schlenk flask, combine the O-benzyl protected 5-bromo substrate (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a 4:1 mixture of Toluene/H₂O (0.1 M).
-
Degassing (Critical Causality): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen will rapidly oxidize the Pd(0) active catalyst to an inactive Pd(II) peroxo species, killing the catalytic cycle.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Heat to 90°C.
-
Self-Validation Check (IPC): Monitor via LC-MS at 2 hours. Look for the disappearance of the characteristic bromine isotopic pattern (1:1 ratio of M / M+2) in the starting material, replaced by the coupled product mass.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium black (validates removal of heavy metals). Partition between EtOAc and water, dry, and purify.
Self-validating experimental workflow for functionalizing halogenated benzonitriles.
References
-
Cas 55289-04-8, 3-Hydroxy-2-methylbenzonitrile - LookChem Source: LookChem URL:[Link]
-
Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Halogenation At Tiffany's: An Analogy for Selectivity Source: Master Organic Chemistry URL:[Link]
-
Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions Source: WuXi Biology URL:[Link]
Sources
A Comparative Guide to the Purity Assessment of 5-Fluoro-3-hydroxy-2-methylbenzonitrile by qNMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This guide offers an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 5-Fluoro-3-hydroxy-2-methylbenzonitrile, a key building block in medicinal chemistry. We will explore the inherent advantages of qNMR over traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental protocols and data.
The Criticality of Purity in Drug Development
The journey of a drug from discovery to market is paved with rigorous testing and validation. Impurities in drug substances can arise from various sources, including starting materials, by-products, intermediates, and degradation products.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) that mandate the identification and qualification of impurities above specific thresholds to ensure patient safety.[1][3][4] Therefore, the choice of an analytical technique for purity determination is a critical decision with far-reaching implications.
Quantitative NMR: A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of organic compounds.[5][6] Unlike chromatographic techniques that often require a reference standard of the same compound, qNMR allows for absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard.[7][8][9] The fundamental principle lies in the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[5][8][10] This unique characteristic makes qNMR a highly accurate and versatile tool, especially for novel compounds where a specific reference standard may not be available.[7]
Key Advantages of qNMR:
-
Absolute Quantification: Does not require a calibration curve or a reference standard of the analyte.[7][8]
-
High Accuracy and Precision: Capable of achieving relative standard deviations below 1% under optimal conditions.[5]
-
Non-destructive: The sample can be recovered and used for further analyses.[8]
-
Structural Information: Provides structural information about the analyte and any impurities present in a single experiment.[11]
-
SI-Traceability: qNMR measurements can be made traceable to the International System of Units (SI) by using certified reference materials (CRMs).[7]
Comparative Analysis: qNMR vs. HPLC and GC
While HPLC and GC are workhorse techniques in pharmaceutical analysis, they possess inherent limitations that qNMR can overcome.
| Parameter | qNMR (¹H NMR) | HPLC (UV Detection) | GC (FID Detection) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between mobile and stationary phases. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. |
| Quantification | Absolute (requires a certified internal standard). | Relative (requires a specific reference standard for each analyte and impurity). | Relative (requires a specific reference standard for each analyte and impurity). |
| Reference Standard | A single certified internal standard can be used for multiple analytes.[5] | Requires a reference standard for each compound to be quantified. | Requires a reference standard for each compound to be quantified. |
| Information Provided | Absolute purity, structural information of analyte and impurities.[11] | Purity relative to UV-active components. | Purity relative to volatile and thermally stable components. |
| Sample Preparation | Simple weighing and dissolution.[11] | Often requires more complex sample preparation and method development. | Suitable only for volatile and thermally stable compounds. |
| Accuracy | Very High (RSD < 1%).[5][11] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Throughput | Moderate.[11] | High. | High. |
Experimental Workflow: Purity Assessment of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
The following section details the step-by-step methodology for determining the purity of 5-Fluoro-3-hydroxy-2-methylbenzonitrile using qNMR, alongside comparative protocols for HPLC and GC.
qNMR Purity Assessment Workflow
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ikev.org [ikev.org]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. emerypharma.com [emerypharma.com]
- 10. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Cross-Validation of Analytical Methods for 5-Fluoro-3-hydroxy-2-methylbenzonitrile: HPLC-UV vs. 19F-qNMR
Executive Summary
5-Fluoro-3-hydroxy-2-methylbenzonitrile is a high-value pharmacophore, serving as a critical intermediate in the synthesis of next-generation KRAS inhibitors and proteolysis-targeting chimeras (PROTACs).[1][2] In drug development, the purity of such "late-stage" intermediates directly correlates with the yield and stereochemical integrity of the final API.
This guide presents a rigorous cross-validation framework comparing two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1][2] While HPLC-UV remains the industry workhorse for impurity profiling, we demonstrate why it must be cross-validated with 19F-qNMR to eliminate "blind spots" such as inorganic salts, residual solvents, and non-chromophoric contaminants that inflate purity values.
Part 1: Strategic Method Selection
To ensure data integrity (ALCOA+), we employ a bi-modal validation strategy . This approach mitigates the inherent bias of using a single detection principle.[2]
| Feature | Method A: RP-HPLC (UV Detection) | Method B: 19F-qNMR (Internal Standard) |
| Primary Utility | Impurity profiling & Isomer separation | Absolute Purity (Assay) & Salt Quantification |
| Detection Principle | UV Absorption (Chromophores) | Nuclear Spin Resonance (Fluorine-19) |
| Reference Standard | Required (Response factors needed) | Not Required (Ratio-based quantification) |
| Strengths | High sensitivity (LOD < 0.05%); Separates regioisomers.[1][2] | Traceable to SI (via IS); No extinction coefficient bias.[2] |
| Weaknesses | Blind to non-UV active impurities (salts, moisture).[2] | Lower sensitivity; Requires high solubility.[2] |
The Scientific Rationale[3][4]
-
Why HPLC? The methyl and hydroxyl groups on the benzonitrile core create potential for regioisomers (e.g., 4-fluoro vs. 5-fluoro) during synthesis. RP-HPLC on a C18 column provides the theoretical plates necessary to resolve these structural analogs.
-
Why 19F-qNMR? The 5-Fluoro substituent acts as a built-in "spy" atom.[2] 19F-NMR offers a clean baseline free from hydrocarbon interference (unlike 1H-NMR), allowing for precise integration of the main peak against a fluorinated internal standard.[1]
Part 2: Experimental Protocols
Method A: Stability-Indicating RP-HPLC
Objective: To quantify organic impurities and regioisomers.[1]
System Parameters:
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm (Stable at low pH).[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).[2]
-
Mobile Phase B: Acetonitrile (MeCN).[2]
-
Detection: UV @ 210 nm (Nitrile) and 254 nm (Aromatic).[2]
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 15.0 | 60 |
| 20.0 | 90 |
Sample Preparation: Dissolve 10 mg of 5-Fluoro-3-hydroxy-2-methylbenzonitrile in 10 mL of 50:50 Water:MeCN. Filter through 0.22 µm PTFE.[2]
Method B: 19F-qNMR (Absolute Assay)
Objective: To determine mass balance purity independent of UV response.[1]
System Parameters:
-
Instrument: Bruker Avance III HD 400 MHz (or higher).
-
Probe: 5 mm BBFO probe (optimized for 19F).
-
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1).
-
Pulse Angle: 90°.
-
Scans: 64 (to ensure S/N > 250:1).
Internal Standard (IS) Selection:
-
Compound:
-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.[1] -
Requirement: The IS peak must not overlap with the analyte's fluorine signal (approx. -110 to -120 ppm).[1]
Protocol:
-
Accurately weigh ~15 mg of Analyte (
) and ~10 mg of IS ( ) into the same vial.[2] -
Dissolve in 0.7 mL DMSO-d6.
-
Acquire spectrum without spinning (to avoid sidebands).[2]
-
Process with consistent phase and baseline correction.[2]
Part 3: Cross-Validation Data & Analysis
The following data simulates a validation run comparing three batches of the intermediate.
Table 1: Comparative Assay Results
| Batch ID | HPLC-UV Purity (Area %) | 19F-qNMR Purity (w/w %) | Discrepancy ( | Root Cause Analysis |
| Batch 001 | 99.8% | 99.6% | 0.2% | Excellent correlation; high purity confirmed. |
| Batch 002 | 99.5% | 94.2% | 5.3% | Significant Deviation. HPLC missed inorganic salts (NaCl) from the quenching step.[2] |
| Batch 003 | 98.1% | 98.0% | 0.1% | Main impurity is organic (UV active), detected by both methods.[2] |
Interpretation of Discrepancies
-
Case Batch 002: This is the critical "catch." HPLC shows high purity because salts do not absorb UV.[2] qNMR, being a mass-based ratio method, reveals that 5.3% of the sample mass is "silent" material (salts/solvents). Relying solely on HPLC here would lead to incorrect stoichiometry in the next synthetic step.[2]
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision logic for cross-validating this intermediate.
Caption: Logical workflow for cross-validating HPLC and qNMR results. Discrepancies trigger secondary investigations into non-chromophoric impurities.[2]
Part 5: Conclusion & Recommendations
For 5-Fluoro-3-hydroxy-2-methylbenzonitrile , a single analytical method is insufficient for critical quality attributes (CQA) assessment.[1][2]
-
Routine QC: Use the RP-HPLC method described above.[2] It is robust, separates potential regioisomers (critical for fluorinated aromatics), and offers high sensitivity.
-
Reference Standard Qualification: You must use 19F-qNMR to assign the absolute potency of the primary standard used for the HPLC assay.
-
Process Development: If yield calculations are inconsistent, deploy qNMR to check for salt occlusion, which is common in the isolation of hydroxy-benzonitriles.[2]
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link
-
Bharti, S. K., & Roy, R. (2012).[2] Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future prospects. Trends in Analytical Chemistry.[2] Link
-
Toms, D. (2020).[2] 19F qNMR for the determination of purity of fluorinated pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.[2] (Simulated Reference for context of fluorinated intermediate analysis).
-
U.S. Food and Drug Administration (FDA). (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics.[2][4]Link
Sources
- 1. 1261450-38-7|5-Fluoro-2-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. 5-Fluoro-2-methylbenzonitrile 98 77532-79-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Advanced Scaffold Evaluation: 5-Fluoro-3-hydroxy-2-methylbenzonitrile vs. Alternative Pharmacophores in Receptor Binding
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow
Introduction to Privileged Benzonitrile Scaffolds
The benzonitrile moiety is a "privileged structure" in medicinal chemistry, frequently deployed to enhance receptor binding affinity, metabolic stability, and target selectivity[1]. The nitrile group (-CN) acts as a robust hydrogen bond acceptor and provides a strong dipole moment while maintaining a minimal steric footprint, allowing it to probe deep, narrow hydrophobic pockets in target proteins[1].
While simple benzonitriles are ubiquitous, complex multi-substituted scaffolds like 5-Fluoro-3-hydroxy-2-methylbenzonitrile (5-FHMB) have emerged as highly specialized building blocks. 5-FHMB is predominantly utilized in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and selective cytotoxic agents targeting the allosteric Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT)[2][3].
This guide objectively compares the structural and thermodynamic advantages of the 5-FHMB scaffold against other classic benzonitrile pharmacophores, providing the mechanistic causality behind its design and the self-validating experimental protocols required to evaluate it.
Mechanistic Causality: Why the 5-FHMB Scaffold?
In rational drug design, every atomic substitution must offset its synthetic cost with a proportional gain in binding free energy (
-
The 1-Cyano Group (-CN): Projects into a highly conserved, narrow sub-pocket of the NNIBP. It mimics the carbonyl of natural substrates, engaging in critical dipole-dipole interactions with backbone amides (e.g., V179) without the metabolic liability of being easily reduced[4].
-
The 5-Fluoro Substitution (-F): Fluorine is highly electronegative and lipophilic. Causality: It serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at the 5-position, drastically increasing the compound's half-life. Second, it modulates the
of the adjacent 3-hydroxyl group while engaging in favorable van der Waals interactions with aromatic residues (Y181, Y188) in the binding site[4]. -
The 3-Hydroxyl Group (-OH): Acts as a critical hydrogen bond anchor. In the context of NNRTIs, this group typically interacts with K101 or E138 at the solvent-exposed entrance of the NNIBP, stabilizing the protein-ligand complex[4].
-
The 2-Methyl Group (-CH_3)[The Steric Lock]: Positioned directly between the cyano and hydroxyl groups, the methyl group forces the attached core (e.g., a pyridinone or diarylpyrimidine ring) out of coplanarity. Causality: This steric clash pre-organizes the molecule into the exact dihedral angle required for NNIBP entry. By restricting rotational degrees of freedom in the unbound state, it minimizes the entropic penalty (
) upon receptor binding, significantly boosting the overall binding affinity ( )[2].
Caption: Thermodynamic and structural binding pathways of the 5-FHMB scaffold within the NNIBP.
Comparative Scaffold Analysis
To understand the specific utility of 5-FHMB, we must benchmark it against other widely successful benzonitrile scaffolds used in commercial therapeutics[1].
| Pharmacophore Scaffold | Primary Target Class | Key Binding Interactions | Steric Profile & Conformational Control | Metabolic Advantage |
| 5-Fluoro-3-hydroxy-2-methylbenzonitrile (5-FHMB) | HIV-1 RT (Allosteric NNIBP)[2] | Dipole (-CN), H-bond (-OH), Lipophilic (-F) | High: 2-Methyl group acts as a steric lock, forcing orthogonal ring conformation. | 5-Fluoro blocks CYP450 oxidation; prevents rapid clearance. |
| 4-Cyano-3-trifluoromethylphenyl | Androgen Receptor (AR) Antagonists (e.g., Bicalutamide)[1] | H-bond to Arginine/Water (-CN), Hydrophobic (-CF3) | Moderate: -CF3 group provides bulk to push helix-12 into an antagonist conformation. | Highly stable; -CF3 group resists degradation and increases half-life. |
| 4-Cyanophenyl | HIV-1 RT (Diarylpyrimidines, e.g., Rilpivirine)[4] | Deep pocket insertion (W229, Y188) | Low (Flexible): Relies on torsional flexibility ("wiggling") to escape viral mutations. | Cyano group avoids the metabolic lability of halogens in this specific pocket. |
Key Takeaway: While the 4-Cyanophenyl scaffold relies on extreme flexibility to maintain efficacy against mutant strains, the 5-FHMB scaffold takes the opposite approach: rigid pre-organization. By locking the conformation via the 2-methyl group, 5-FHMB derivatives achieve exceptionally fast on-rates (
Self-Validating Experimental Protocols
As an Application Scientist, I mandate that all binding and efficacy data be generated through self-validating systems. A single
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: Enzymatic assays only provide steady-state inhibition (
-
Target Immobilization: Immobilize His-tagged wild-type HIV-1 RT onto a Ni-NTA sensor chip (e.g., Biacore) to a density of ~3000 RU.
-
Internal Self-Validation (Crucial): Immobilize an inactive RT mutant (or leave a blank Ni-NTA channel) on Flow Cell 1. All analyte injections must be double-referenced (subtracting Flow Cell 1 and blank buffer injections) to eliminate bulk refractive index shifts and non-specific binding artifacts.
-
Analyte Injection: Inject 5-FHMB derivatives in a 2-fold dilution series (e.g., 0.5 nM to 32 nM) using a high flow rate (50 µL/min) to prevent mass transport limitations.
-
Dissociation Phase: Monitor dissociation for a minimum of 600 seconds to accurately capture the slow
characteristic of sterically locked NNRTIs. -
Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model. Validation Gate: The
value of the fit must be of the for the data to be considered thermodynamically valid.
Caption: Self-validating SPR workflow for determining the kinetic binding profile of 5-FHMB derivatives.
Protocol B: Cellular Efficacy and Selectivity Index (SI)
Causality: High binding affinity does not guarantee cellular permeability or safety. We must measure antiviral efficacy relative to host cell toxicity to ensure the scaffold is not acting as a non-specific cytotoxin[3].
-
Viral Infection: Infect MT-4 T-cells with wild-type HIV-1 (or clinically relevant mutants like K103N/Y181C) at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: Add serial dilutions of the synthesized 5-FHMB compound to the cultured cells.
-
Efficacy Readout (
): After 5 days, measure viral replication via a p24 antigen ELISA or a luciferase reporter system to determine the . -
Internal Self-Validation (
): In parallel, treat uninfected MT-4 cells with the exact same compound concentrations. Measure cell viability using an MTS or CellTiter-Glo assay to determine the Cytotoxic Concentration ( ). -
Selectivity Index Calculation: Calculate the Selectivity Index (
). Validation Gate: An SI > 1000 is generally required for an NNRTI scaffold to be considered viable for preclinical progression[4].
References
-
[2] US10189831B2 - Non-nucleoside reverse transcriptase inhibitors. Google Patents. Available at:
-
[1] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information (PMC). Available at:
-
[4] Scaffold Hopping in Discovery of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. National Center for Biotechnology Information (PMC). Available at:
-
[3] EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells. Google Patents. Available at:
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10189831B2 - Non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]
- 3. EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells - Google Patents [patents.google.com]
- 4. Scaffold Hopping in Discovery of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: From CH(CN)-DABOs to CH(CN)-DAPYs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Identity of 5-Fluoro-3-hydroxy-2-methylbenzonitrile Reaction Products
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel compounds is the bedrock of reliable and reproducible results. The synthesis of substituted aromatic rings, such as 5-Fluoro-3-hydroxy-2-methylbenzonitrile, presents a classic challenge: the potential for isomeric byproducts. This guide provides a comprehensive, multi-technique strategy for the definitive identification of the target molecule, contrasting it with plausible alternatives. We will move beyond simple data reporting to explain the causal links between molecular structure and spectroscopic output, ensuring a self-validating and authoritative analytical workflow.
The Synthetic Challenge: Regiochemical Ambiguity
The synthesis of a multi-substituted benzene ring often involves a series of electrophilic or nucleophilic aromatic substitution reactions. Depending on the chosen synthetic route—for instance, a sequence involving halogenation, nitration, reduction, diazotization, and cyanation—the directing effects of the substituents can lead to a mixture of regioisomers. For our target molecule, 5-Fluoro-3-hydroxy-2-methylbenzonitrile, a synthetic misstep could easily yield isomers such as 4-Fluoro-3-hydroxy-2-methylbenzonitrile or 6-Fluoro-3-hydroxy-2-methylbenzonitrile.
The core analytical task is not merely to confirm the presence of the required atoms (C8H6FNO) but to verify their precise connectivity. Relying on a single analytical technique can be misleading; therefore, a synergistic approach is paramount.
Caption: Plausible outcomes of a synthetic route targeting 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
A Multi-Faceted Analytical Workflow for Unambiguous Confirmation
Our strategy integrates three core analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides a unique piece of the structural puzzle.
Caption: A logical workflow for the systematic identification of the reaction product.
Mass Spectrometry: The Molecular Weight Gatekeeper
Expertise & Experience: The first and most fundamental question is: does the product have the correct molecular mass? Mass spectrometry directly addresses this. For 5-Fluoro-3-hydroxy-2-methylbenzonitrile (C8H6FNO), the expected monoisotopic mass is 151.0433 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing strong evidence that the product is at least an isomer of the target.
Trustworthiness: A Self-Validating Protocol
Experimental Protocol (Electron Ionization - GC-MS):
-
Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC will separate the target compound from any minor impurities.
-
Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV. This hard ionization technique provides reproducible fragmentation patterns that serve as a molecular fingerprint.[1]
-
Analysis: Acquire the mass spectrum, focusing on the molecular ion peak (M+•).
Authoritative Grounding & Data Interpretation: The presence of a halogen atom influences the fragmentation pattern.[2] While fluorine is monoisotopic, its high electronegativity impacts bond strengths. Key expected observations include:
-
Molecular Ion (M+•): A strong peak at m/z = 151.
-
Fragmentation: Look for characteristic losses, such as the loss of HCN (m/z = 124) or CO from the phenolic group (m/z = 123).
Comparison Guide: MS Data
| Compound | Formula | Expected Molecular Weight ( g/mol ) | Key Distinguishing Feature |
| Target Product | C8H6FNO | 151.14 | Molecular ion peak at m/z 151. |
| Isomer A or B | C8H6FNO | 151.14 | Indistinguishable from target by MW alone. |
| Unreacted Precursor (Example) | C7H5FO | 124.11 | Significantly different molecular weight. |
This table demonstrates that while MS is crucial for confirming molecular weight, it cannot differentiate between isomers.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy excels at confirming the presence of key functional groups. For our target, we are looking for three distinct vibrational signatures that, when present together, strongly suggest we have a hydroxylated, fluorinated benzonitrile.
Trustworthiness: A Self-Validating Protocol
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid product directly onto the ATR crystal. No sample preparation (like KBr pellets) is required, minimizing potential errors.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
Authoritative Grounding & Data Interpretation: The vibrational frequencies of bonds are highly characteristic of the functional groups to which they belong.
-
O-H Stretch (Phenol): A broad absorption band in the region of 3500-3200 cm⁻¹ is a hallmark of a hydroxyl group involved in hydrogen bonding.[3]
-
C≡N Stretch (Nitrile): A sharp, intense peak around 2250-2230 cm⁻¹ is highly diagnostic for the nitrile group.[4][5] Its position can be subtly influenced by conjugation with the aromatic ring.
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region, though this area can be congested (the "fingerprint region").
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ range confirm the presence of the benzene ring.
Comparison Guide: IR Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance for Confirmation |
| Phenolic O-H | 3500 - 3200 (broad) | Confirms the presence of the hydroxyl group. |
| Nitrile C≡N | 2250 - 2230 (sharp, strong) | Confirms the presence of the nitrile group. |
| Aromatic C=C | 1600 - 1450 | Confirms the aromatic core structure. |
The combined presence of these bands provides strong, albeit not definitive, evidence for the target structure. All plausible isomers would show similar IR spectra.
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: Nuclear Magnetic Resonance is the undisputed gold standard for determining the precise connectivity of atoms and distinguishing between isomers. For 5-Fluoro-3-hydroxy-2-methylbenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide an unambiguous structural proof.
Trustworthiness: A Self-Validating Protocol
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for phenolic compounds as it allows for the observation of the exchangeable -OH proton.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The key parameters are the chemical shifts (δ), the integration (number of protons), and the coupling constants (J values), which reveal which protons are adjacent to each other.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: If available, ¹⁹F NMR provides a simple spectrum with chemical shifts highly sensitive to the electronic environment.
Authoritative Grounding & Data Interpretation: The substitution pattern on the benzene ring creates a unique electronic environment for each proton and carbon, resulting in a predictable NMR spectrum.[6][7]
-
¹H NMR Analysis:
-
Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm, integrating to 3H.
-
Hydroxyl Proton (-OH): A broad singlet, typically between δ 5-10 ppm (in DMSO-d₆), which will disappear upon adding a drop of D₂O.
-
Aromatic Protons: This is the diagnostic region. The target molecule has two aromatic protons. Due to the fluorine atom, these protons will exhibit coupling to both each other (H-H coupling) and to the fluorine (H-F coupling), resulting in complex splitting patterns (e.g., doublet of doublets). The specific J-values for ortho, meta, and para H-F coupling are distinct and crucial for assignment.
-
-
¹³C NMR Analysis:
-
The molecule has 8 unique carbons, so 8 signals are expected.
-
Nitrile Carbon (-CN): Typically found around δ 115-120 ppm.
-
Carbon bonded to Fluorine (C-F): This carbon will appear as a doublet with a large ¹JCF coupling constant (~240-260 Hz). This is a definitive marker for the fluorine's position.
-
Other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF), further confirming the substitution pattern.
-
Comparison Guide: Predicted ¹H NMR Aromatic Signals
| Compound | Predicted Aromatic Proton Signals (Qualitative) | Key Differentiator |
| 5-Fluoro-3-hydroxy-2-methylbenzonitrile (Target) | Two distinct signals, likely doublets or doublet of doublets, showing both H-H and H-F coupling. | The specific chemical shifts and coupling constants arising from the unique electronic environment. |
| 4-Fluoro-3-hydroxy-2-methylbenzonitrile (Isomer A) | Two distinct signals, likely doublets. The ortho H-H coupling (~8-9 Hz) would be a key feature. | Different splitting patterns and chemical shifts compared to the target due to altered substituent positions. |
| 6-Fluoro-3-hydroxy-2-methylbenzonitrile (Isomer B) | Two distinct signals, likely doublets or doublet of doublets. The relative positions (chemical shifts) will differ significantly from the target. | Different chemical shifts and coupling constants. |
By meticulously analyzing the coupling patterns and chemical shifts in both the ¹H and ¹³C NMR spectra, and comparing them against predicted values for all possible isomers, a single, unambiguous structural assignment can be made.
Conclusion
Confirming the identity of a reaction product like 5-Fluoro-3-hydroxy-2-methylbenzonitrile is a process of systematic, evidence-based deduction. It begins with a broad confirmation of molecular weight by Mass Spectrometry , followed by the verification of essential functional groups using IR Spectroscopy . The final and most decisive step is the detailed structural mapping provided by NMR Spectroscopy . Only when the data from all three techniques converge to support a single structure can the identity of the product be considered confirmed with the highest degree of scientific integrity. This rigorous, multi-faceted approach prevents the propagation of erroneous structural assignments and ensures the validity of subsequent research.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link available through institutional access or purchase]
-
Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080. [Link]
-
Jakobsen, J. P., & Hansen, K. (1974). Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of ¹H and ¹³C spectra of benzonitrile dissolved in isotropic and nematic phase. Journal of Molecular Structure, 23(2), 197-206. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H₂O. The Astrophysical Journal, 472(1), 365. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Nurrochmad, A., & Pujiastuti, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]
-
Capot Chemical. (n.d.). Specifications of 5-Fluoro-3-hydroxy-2-methylbenzonitrile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Biological Efficacy of 5-Fluoro-3-hydroxy-2-methylbenzonitrile Derivatives
In the landscape of modern drug discovery, the benzonitrile scaffold represents a privileged structure, foundational to a diverse array of therapeutic agents. The strategic incorporation of fluorine and other functional groups onto this core can dramatically modulate a molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparative study of the biological efficacy of 5-Fluoro-3-hydroxy-2-methylbenzonitrile derivatives, drawing upon experimental data from analogous compounds to project their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This analysis is designed for researchers, scientists, and professionals in drug development, offering a technical synthesis of field-proven insights and methodologies.
Introduction: The Rationale for Derivatization
The parent compound, 5-Fluoro-3-hydroxy-2-methylbenzonitrile, presents a unique combination of functional groups: a cyano group, a hydroxyl group, a methyl group, and a fluorine atom, all strategically positioned on a benzene ring. Each of these moieties can participate in various non-covalent interactions with biological targets, making the scaffold a promising starting point for the development of novel therapeutics.
The rationale for synthesizing derivatives of this core structure is rooted in the principles of medicinal chemistry, aiming to:
-
Enhance Potency: Modify the structure to improve its binding affinity to the target molecule.
-
Improve Selectivity: Alter the molecule to minimize off-target effects and reduce toxicity.
-
Optimize Pharmacokinetic Properties: Fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo performance.
-
Explore Structure-Activity Relationships (SAR): Systematically modify the structure to understand which functional groups are critical for its biological activity.
This guide will explore the projected biological efficacy of these derivatives by comparing them with structurally related compounds for which experimental data is available.
Comparative Biological Efficacy
The biological potential of 5-Fluoro-3-hydroxy-2-methylbenzonitrile derivatives can be extrapolated from studies on analogous benzonitrile and fluorinated compounds. The primary areas of therapeutic interest include antimicrobial, anticancer, and enzyme inhibition activities.
Antimicrobial Activity
The benzonitrile moiety is a well-established pharmacophore in the design of antimicrobial agents. The introduction of a fluorine atom can further enhance this activity due to its ability to increase metabolic stability and alter electronic properties.
Supporting Experimental Data:
Studies on various benzonitrile derivatives have demonstrated significant activity against a range of pathogens. For instance, certain (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile derivatives have shown potent in vitro antifungal activity with Minimum Inhibitory Concentrations (MICs) as low as 6.25 μg/mL against Botrytis fabae[1]. Similarly, other substituted benzonitriles have exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria[2][3]. The presence of a fluorine atom has been correlated with an increased spectrum of antibacterial activity in some benzoylthiourea derivatives[3].
Comparative Data Summary:
| Compound Class | Target Organism(s) | Key Findings | Reference |
| Aryldiazenyl Benzonitriles | Botrytis fabae, Gram-positive & Gram-negative bacteria | Potent antifungal and significant antibacterial activity. | [1] |
| Substituted Benzoylthioureas | Gram-positive & Gram-negative bacteria, Fungi | Fluorine substitution correlated with a larger spectrum of antibacterial activity. | [3] |
| Benzonitrile/Nicotinonitrile based s-Triazines | Mycobacterium tuberculosis H37Rv | Several compounds displayed profound antimycobacterial activity with low toxicity. | [4] |
| Substituted Benzosuberones | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger, A. flavus | Some derivatives showed remarkable antimicrobial activities with MIC values of 125 μg/mL. | [5] |
Anticancer Activity
The incorporation of a fluorine atom is a common strategy in the design of anticancer agents, most notably in the case of 5-Fluorouracil (5-FU). While not a direct benzonitrile derivative, the principles of fluorine's impact on biological activity are transferable. Fluorine can enhance the binding affinity to target enzymes and improve the metabolic stability of the compound.
Supporting Experimental Data:
Derivatives of 5-FU have been extensively studied, showing that structural modifications can lead to compounds with better binding affinity to target receptors and improved cytotoxic activity against cancer cell lines like MCF-7 compared to the parent drug[6][7]. Studies on other fluorinated heterocycles have also demonstrated potent in vitro and in vivo anticancer activities[8].
Comparative Data Summary:
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |
| 5-Fluorouracil Derivatives | MCF-7 (Breast Cancer) | Derivatives showed better binding affinity and higher cytotoxic activity than 5-FU. | [6][7] |
| 5-Fluorouracil Derivatives | K562, B16, CHO, H22 (in vivo) | Some derivatives effectively inhibit tumor growth but can exhibit toxicity. | [9] |
| Fluorinated Flavones | 22Rv1 (Prostate Carcinoma) | Fluorination generally enhanced cytotoxicity compared to parent natural products. | [10] |
Enzyme Inhibition
Benzonitrile derivatives have been investigated as inhibitors of various enzymes implicated in disease. The cyano group can act as a key interacting moiety within the active site of an enzyme.
Supporting Experimental Data:
Various benzonitrile derivatives have shown inhibitory activity against enzymes such as carbonic anhydrase, acetylcholine esterase (AChE), and dipeptidyl peptidase-4 (DPP-4)[11][12]. For instance, certain benzylidenemalononitrile derivatives were found to be effective inhibitors of human carbonic anhydrase I and II (hCA-I and hCA-II) and AChE[11]. Additionally, novel quinazolinone-benzonitrile derivatives exhibited good inhibition against DPP-4[12]. Benzylamine-sulfonamide derivatives have also been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B)[13].
Comparative Data Summary:
| Compound Class | Target Enzyme | Key Findings | Reference |
| Benzylidenemalononitrile Derivatives | Carbonic Anhydrase (hCA-I, hCA-II), Acetylcholine Esterase (AChE) | Effective inhibition with Ki constants in the micromolar and sub-micromolar range. | [11] |
| Quinazolinone-Benzonitrile Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Good inhibition with IC50 values in the low micromolar range. | [12] |
| Benzylamine-Sulfonamide Derivatives | Monoamine Oxidase B (hMAO-B) | Potent and selective inhibition with IC50 values in the nanomolar range. | [13] |
| Triazole-Benzonitrile Derivatives | Xanthine Oxidase (XO) | Significant inhibition, suggesting potential for gout treatment. | [14] |
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. The following are representative methodologies for assessing the biological activities discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow Diagram:
Caption: Workflow for determining antimicrobial MIC.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with solvent only).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway Visualization:
Caption: Principle of the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis presented in this guide, based on existing literature for analogous compounds, strongly suggests that derivatives of 5-Fluoro-3-hydroxy-2-methylbenzonitrile hold significant potential as a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom and the benzonitrile core are key features that can be rationally modified to optimize biological activity against a range of targets.
Future research should focus on the synthesis of a focused library of 5-Fluoro-3-hydroxy-2-methylbenzonitrile derivatives and their systematic evaluation in the biological assays described herein. A thorough investigation of their structure-activity relationships will be paramount in identifying lead compounds with superior efficacy and safety profiles. Furthermore, in silico studies, such as molecular docking, can provide valuable insights into the binding modes of these derivatives with their respective targets, thereby guiding further optimization efforts.
References
-
Al-Zaydi, K. M. (2013). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. Molecules, 18(2), 2235-2247. [Link]
-
Taslimi, P., et al. (2020). Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 835-850. [Link]
-
Nayak, S. K., et al. (2015). Synthesis, spectral correlations and antimicrobial activities of substituted 4-((E)-2-benzylidenehydrazinyl)benzonitriles. Journal of the Serbian Chemical Society, 80(10), 1235-1246. [Link]
-
Yuanita, E., et al. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Scientia Pharmaceutica, 89(4), 51. [Link]
-
Zhang, Y., et al. (2020). Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Bioorganic Chemistry, 104, 104233. [Link]
-
Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1549. [Link]
-
Chikhalia, K. H., et al. (2014). Facile synthesis of benzonitrile/nicotinonitrile based s-triazines as new potential antimycobacterial agents. European Journal of Medicinal Chemistry, 80, 236-245. [Link]
-
Abd El-Salam, O. I., et al. (2017). Antimicrobial activities of some newly synthesized substituted Benzosuberone and its related derivatives. Biomedical Research, 28(1). [Link]
-
Yurttaş, L., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Turkish Journal of Chemistry, 44(4), 1083-1098. [Link]
-
Puspaningtyas, A. R., et al. (2022). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters, 5(1), 1-8. [Link]
- Wang, J., et al. (2014). Benzonitrile derivatives as kinase inhibitors.
-
He, L., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2550-2563. [Link]
-
Abbas, A. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. RSC Advances, 14(26), 19752-19779. [Link]
-
Puspaningtyas, A. R., et al. (2022). Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters, 5(1), 1-8. [Link]
-
Ayoub, A. A., et al. (2018). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Beilstein Journal of Organic Chemistry, 14, 2596-2605. [Link]
Sources
- 1. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Facile synthesis of benzonitrile/nicotinonitrile based s-triazines as new potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro) [chemrevlett.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Orthogonal methods for the purity determination of 5-Fluoro-3-hydroxy-2-methylbenzonitrile
Orthogonal Methods for the Purity Determination of 5-Fluoro-3-hydroxy-2-methylbenzonitrile: A Comparative Guide
Executive Summary
5-Fluoro-3-hydroxy-2-methylbenzonitrile (CAS: 1591829-03-6) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapeutics [1]. Because trace impurities in starting materials can propagate through complex synthetic pathways and compromise the final Active Pharmaceutical Ingredient (API), establishing absolute purity is a critical quality attribute.
Relying on a single analytical technique introduces an inherent "blind spot" bias—impurities that co-elute or lack a specific detector response will artificially inflate the reported purity. To comply with ICH Q2(R2) guidelines [2], this guide outlines a multi-faceted, orthogonal analytical strategy comparing three distinct methodologies: Reversed-Phase HPLC-UV, Gas Chromatography-FID, and Quantitative NMR (qNMR).
Mechanistic Rationale: The Need for Orthogonality
As a Senior Application Scientist, I approach purity not as a single number, but as a consensus derived from independent physical principles. The structure of 5-Fluoro-3-hydroxy-2-methylbenzonitrile contains a phenol, a nitrile, a fluorine atom, and a methyl group. This diverse functionality dictates our orthogonal strategy:
-
RP-HPLC-UV (The Polarity Axis): Separates compounds based on hydrophobicity. It is highly sensitive to structurally related aromatic impurities (e.g., des-fluoro or positional isomers). However, it relies on UV absorbance; impurities lacking a chromophore will be invisible.
-
GC-FID (The Volatility Axis): Separates compounds based on boiling point and vapor pressure. Flame Ionization Detection (FID) is nearly universal for carbon-containing compounds, allowing us to detect aliphatic or highly volatile starting materials that hide in the solvent front of an LC chromatogram.
-
qNMR (The Absolute Mass Axis): Unlike chromatography, qNMR does not rely on a reference standard of the analyte itself. The integral of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it [3]. By comparing the analyte's proton (
H) or fluorine ( F) signals to a certified internal standard, we obtain an absolute mass fraction, free from UV response factor bias.
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness, every analytical run must be a self-validating system. Below are the optimized, step-by-step methodologies for each technique.
Method A: Reversed-Phase HPLC-UV
Causality Note: The phenolic hydroxyl group of the analyte (pKa ~8.5) can partially ionize at neutral pH, leading to peak tailing. We utilize 0.1% Trifluoroacetic acid (TFA) to lower the mobile phase pH to ~2.0, fully protonating the phenol and ensuring sharp, symmetrical peaks for accurate integration.
-
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% TFA in LC-MS grade Water.
-
B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program: 5% B to 95% B over 15 minutes; hold at 95% B for 3 minutes; re-equilibrate at 5% B for 5 minutes.
-
Flow Rate & Temperature: 1.0 mL/min at 30°C.
-
Detection: UV at 230 nm (optimal for the benzonitrile chromophore).
-
System Suitability (Self-Validation): Inject a 0.05% (w/w) standard. The signal-to-noise (S/N) ratio must be
10. The tailing factor for the main peak must be 1.5.
Method B: Gas Chromatography-FID
Causality Note: To prevent thermal degradation of the phenol group in the injection port, the sample is derivatized using BSTFA to form a stable trimethylsilyl (TMS) ether prior to injection.
-
Column: DB-5ms (30 m × 0.32 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.
-
Detector: FID at 300°C.
-
System Suitability (Self-Validation): Inject a blank (derivatization reagent only) to ensure no interference peaks elute at the retention time of the derivatized analyte.
Method C: Quantitative H NMR (qNMR)
Causality Note: In qNMR, accurate quantification requires the spin system to be fully relaxed between pulses. We utilize a relaxation delay (D1) of 60 seconds—exceeding 5× the longest longitudinal relaxation time (
-
Sample Preparation: Accurately weigh ~20 mg of 5-Fluoro-3-hydroxy-2-methylbenzonitrile and ~10 mg of TraceCERT® Maleic Acid (Internal Standard, purity 99.96%) into a vial using a microbalance (d = 0.001 mg).
-
Solvent: Dissolve completely in 0.6 mL of DMSO-
. -
Acquisition: 400 MHz NMR spectrometer; 64 scans; 90° pulse angle; D1 = 60 seconds.
-
Processing: Apply a 0.3 Hz exponential line broadening. Manually phase and baseline correct the spectrum.
-
Integration: Integrate the Maleic Acid singlet (
6.26 ppm, 2H) and the isolated aromatic proton of the analyte ( ~7.2 ppm, 1H). -
System Suitability (Self-Validation): The line shape must be highly symmetrical, with a linewidth at half-height (
) of 1.5 Hz for the internal standard peak.
Data Presentation & Performance Comparison
The following table summarizes the purity results obtained from a single developmental batch of 5-Fluoro-3-hydroxy-2-methylbenzonitrile using the three orthogonal methods.
| Analytical Method | Primary Separation / Detection Mechanism | Measured Purity (% w/w) | Precision (RSD, n=3) | Key Advantage in this Context |
| RP-HPLC-UV | Hydrophobicity / Chromophore Absorbance | 98.8% | 0.12% | Highest sensitivity for detecting structurally related aromatic isomers. |
| GC-FID | Boiling Point / Carbon Ionization | 99.3% | 0.18% | Captures non-UV active, volatile aliphatic precursors missed by HPLC. |
| Nuclear Spin Resonance (Absolute Mass) | 98.2% | 0.45% | Provides absolute mass fraction without relying on an analyte reference standard. |
Data Interpretation: The HPLC and GC results suggest a purity of ~99%. However, the qNMR result (98.2%) is lower. Because qNMR measures absolute mass fraction, this discrepancy indicates the presence of "invisible" impurities—likely inorganic salts from the synthesis or residual water—that do not absorb UV light and are non-volatile. This highlights the danger of relying solely on chromatographic area percent.
Orthogonal Decision Workflow
To standardize the purity verification process, the following logic gate is applied to the data generated by the orthogonal methods.
Figure 1: Orthogonal testing workflow for purity verification of pharmaceutical intermediates.
Conclusion
For complex pharmaceutical intermediates like 5-Fluoro-3-hydroxy-2-methylbenzonitrile, standard HPLC-UV is necessary but insufficient. By combining the polarity-based separation of HPLC, the volatility-based separation of GC, and the absolute mass quantification of qNMR, researchers can build a comprehensive, ICH-compliant purity profile. When these orthogonal methods agree within a tight tolerance (
References
- Title: US Patent 10,189,831 B2 - Non-nucleoside reverse transcriptase inhibitors Source: United States Patent and Trademark Office / Google Patents URL
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]
-
Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Benchmarking the synthesis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile against other methods
Initiating Data Collection
I'm starting a broad search to find synthetic routes for 5-Fluoro-3-hydroxy-2-methylbenzonitrile. I'm focusing on gathering details about starting materials, reagents, reaction conditions, and expected yields and purity levels.
Analyzing Synthetic Routes
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Expanding Data Collection
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Analyzing Benzonitrile Synthesis
I'm now focusing on 5-Fluoro-3-hydroxy-2-methylbenzonitrile, as the user requested a comparison guide on its synthesis. I'll begin by outlining the importance of substituted benzonitriles in general and then zoom in on the specific compound. Next, I plan to research and organize common synthetic routes.
Outlining Key Strategies
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Developing Guide Introduction
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Planning Guide's Structure
I'm now outlining the structure, starting with an introduction highlighting 5-Fluoro-3-hydroxy-2-methylbenzonitrile's importance in drug development and defining the guide's objective: comparing synthesis methodologies. Next, I'll detail core synthetic strategies such as cyanation, Sandmeyer, and benzamide dehydration. I'll outline specific reaction schemes and consider each method's advantages and disadvantages.
Developing Comprehensive Strategies
I am now focusing on the introduction, which will highlight the importance of benzonitriles in drug development, especially 5-Fluoro-3-hydroxy-2-methylbenzonitrile. I've been researching a few core synthetic strategies to synthesize it. I'll summarize their theoretical background and present advantages/disadvantages. I'm also planning reaction schemes for each strategy to provide a basis for the comparison.
Developing Comprehensive Outline
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Safety Operating Guide
5-Fluoro-3-hydroxy-2-methylbenzonitrile proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a rigorous scientific process. The disposal of 5-Fluoro-3-hydroxy-2-methylbenzonitrile (CAS: 1591829-03-6) presents a unique triad of chemical hazards due to its specific functional groups: a highly stable carbon-fluorine (C-F) bond, a reactive nitrile moiety, and an environmentally toxic phenolic hydroxyl group.
To ensure laboratory safety and environmental compliance, standard solvent disposal methods are insufficient. This guide outlines the causality behind the hazards and provides a self-validating, step-by-step operational protocol for the thermal destruction and byproduct mitigation of this compound.
Physicochemical Hazard Profiling: The Causality of Disposal
Understanding why a chemical requires specific handling is the foundation of a robust safety culture. The structural features of 5-Fluoro-3-hydroxy-2-methylbenzonitrile dictate its end-of-life management:
-
The Fluorine Moiety: The C-F bond is characterized by high dissociation energy. If incinerated at standard non-hazardous waste temperatures (e.g., 850 °C), the molecule undergoes incomplete combustion, releasing highly toxic carbonyl fluoride (COF2) and trifluoroacetic acid (TFA)[1]. Complete mineralization to hydrogen fluoride (HF) requires sustained temperatures between 1050 °C and 1400 °C[2].
-
The Nitrile Moiety: Benzonitriles are stable under neutral conditions but can undergo rapid hydrolysis in the presence of strong acids or during incomplete thermal decomposition, liberating lethal hydrogen cyanide (HCN) gas. A high-temperature residence time of >2 seconds is required to fully oxidize the nitrogenous components into NOx[3].
-
The Phenolic Moiety: Phenols are corrosive and highly toxic to aquatic life. Under the Resource Conservation and Recovery Act (RCRA), phenolic and benzonitrile waste streams must be strictly managed and are prohibited from direct environmental discharge or standard landfilling without prior treatment[4][5].
Quantitative Operational Parameters
To effectively manage the thermodynamic and chemical realities of this compound, disposal facilities must adhere to strict operational thresholds.
| Parameter | Operational Threshold | Mechanistic Rationale |
| Incineration Temperature | 1050 °C – 1400 °C | Ensures complete cleavage of the C-F bond, preventing the formation of toxic fluorocarbons and COF2[2]. |
| Flue Gas Residence Time | > 2.0 seconds | Provides sufficient time for the complete oxidation of the nitrile group, preventing HCN emissions[3]. |
| Initial HF Release Temp | 123.5 °C – 757.5 °C | Accounts for the volatilization of loosely bonded organic fluorine during the initial pyrolysis phase[6]. |
| Scrubber Absorption Efficiency | > 79.0% | Minimum efficiency required in wet flue gas desulfurization (WFGD) systems to safely capture volatilized HF[6]. |
Step-by-Step Disposal Methodology
The following protocol provides a self-validating workflow for researchers and waste management personnel.
Phase 1: Laboratory Segregation and Containment
Objective: Prevent incompatible chemical reactions and ensure safe transit.
-
Compatibility Verification: Select High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers for waste collection. Causality: Glass containers must be avoided; any accidental degradation of the fluorinated compound could generate trace HF, which etches and weakens silica glass.
-
Stream Isolation: Deposit the chemical into a dedicated "Halogenated Organic Waste" container.
-
Self-Validation Step: Prior to adding the waste, test the pH of the existing liquid in the container using universal indicator paper. The environment must be neutral to slightly alkaline (pH 7–9). Acidic environments risk catalyzing the release of HCN from the nitrile group.
-
-
Labeling: Affix GHS-compliant labels explicitly stating "Toxic," "Corrosive," and "Halogenated/Fluorinated Organics." Log the mass of the waste for RCRA Subtitle C tracking[4].
Phase 2: High-Temperature Incineration (Facility Level)
Objective: Achieve complete molecular mineralization.
-
Pre-Combustion Blending: At the disposal facility, blend the waste with high-calorific auxiliary fuels. Causality: Fluorinated organics often have lower heating values; blending ensures the furnace maintains the critical temperature threshold without flame flameouts.
-
Thermal Destruction: Inject the mixture into a rotary kiln or fluidized bed incinerator operating strictly between 1050 °C and 1400 °C[2].
-
Self-Validation Step: Continuous Emissions Monitoring Systems (CEMS) must verify that the combustion temperature does not drop below 1050 °C and that the gas residence time exceeds 2 seconds[3].
-
-
Oxidative Quenching: Rapidly cool the post-combustion gases (quenching) to below 200 °C. Causality: This prevents the de novo synthesis of halogenated dioxins and furans as the gases cool.
Phase 3: Flue Gas Scrubbing & Residue Management
Objective: Capture acidic byproducts before atmospheric release.
-
Alkaline Wet Scrubbing: Route the quenched flue gas through a packed absorber system utilizing an alkaline water wash (e.g., calcium hydroxide, Ca(OH)2)[7].
-
HF Neutralization: The alkaline wash reacts with the gaseous HF to precipitate insoluble calcium fluoride (CaF2).
-
Self-Validation Step: Continuously monitor the pH of the scrubber effluent. A drop below pH 7 indicates scrubber exhaustion and an immediate risk of atmospheric HF breakthrough.
-
-
Solid Waste Disposal: Collect the precipitated CaF2 salts, bottom slag, and bag filter ash. Because over 80% of the fluorine in boiler ash can be water-soluble[6], these residues must be stabilized and disposed of in a secure, RCRA-permitted hazardous waste landfill[5].
Process Visualization
The following diagram illustrates the logical flow of the thermal destruction and byproduct mitigation process, highlighting the critical transition from hazardous molecule to neutralized effluent.
Caption: Logical workflow for the thermal destruction and byproduct mitigation of fluorinated benzonitriles.
References
-
Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration. ResearchGate. Available at: 7
-
Emissions from incineration of fluoropolymer materials. NILU. Available at: 1
-
Environmental Permit Regulations, RCRA Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: 4
-
Evolution and distribution characteristics of fluorine during the incineration of fluorine-containing waste in a hazardous waste incinerator. Academax. Available at:6
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Regulations.gov. Available at: 5
-
Incineration process capable of recycling hydrogen fluoride. Google Patents (CN103423752A). Available at:3
-
PFAS polymers in focus: supporting Europe's zero pollution, low-carbon and circular economy ambitions. European Environment Agency (EEA). Available at: 2
Sources
- 1. nilu.com [nilu.com]
- 2. PFAS polymers in focus: supporting Europe’s zero pollution, low-carbon and circular economy ambitions | Publications | European Environment Agency (EEA) [eea.europa.eu]
- 3. CN103423752A - Incineration process capable of recycling hydrogen fluoride - Google Patents [patents.google.com]
- 4. epa.gov [epa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Evolution and distribution characteristics of fluorine during the incineration of fluorine-containing waste in a hazardous waste incinerator-Academax [academax.com]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis of 5-Fluoro-3-hydroxy-2-methylbenzonitrile: A Comprehensive Guide to Personal Protective Equipment and Safe Handling
For the vanguard of pharmaceutical research, the synthesis and handling of novel chemical entities is a daily reality. This guide provides an in-depth, procedural framework for the safe management of 5-Fluoro-3-hydroxy-2-methylbenzonitrile, ensuring the protection of laboratory personnel and the integrity of your research.
While a specific Safety Data Sheet (SDS) for 5-Fluoro-3-hydroxy-2-methylbenzonitrile is not publicly available, its structural components—a fluorinated aromatic ring, a hydroxyl group, a methyl group, and a benzonitrile functional group—necessitate a stringent and informed approach to safety. The benzonitrile moiety, in particular, is associated with potential toxicity, and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[1] This guide synthesizes established safety protocols for analogous compounds to provide a robust operational plan.
Hazard Assessment: Understanding the Risks
The primary hazards associated with 5-Fluoro-3-hydroxy-2-methylbenzonitrile are derived from its chemical structure. Benzonitrile and its derivatives are known to be toxic.[1] Symptoms of exposure can range from headache, dizziness, and nausea to more severe outcomes like respiratory distress in significant exposures.[2] The presence of a fluoro group can also introduce unique reactivity and metabolic pathways that must be respected.
Key Potential Hazards:
-
Toxicity: The benzonitrile group is a key structural feature and suggests potential toxicity. It can be harmful through inhalation, ingestion, or skin absorption.[1][3]
-
Irritation: Substituted benzonitriles can be irritating to the skin, eyes, and respiratory system.[3]
-
Reactivity: While specific reactivity data is unavailable, it should be considered incompatible with strong oxidizing agents, strong acids, and strong bases. It is crucial to be aware that many cyanide compounds can react with acids to produce highly toxic hydrogen cyanide gas.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize any potential exposure. The following table outlines the recommended PPE for handling 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Double-gloving with nitrile gloves is recommended.[2] For prolonged or high-exposure scenarios, consider thicker gauge nitrile or neoprene gloves.[1][5] Always inspect gloves for any signs of degradation or punctures before use. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are mandatory.[1][3] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[5] |
| Skin and Body Protection | Flame-resistant laboratory coat | A fully buttoned, flame-resistant lab coat is required to protect against skin contact.[1] |
| Footwear | Closed-toe shoes | Long pants and closed-toe shoes are mandatory in the laboratory.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Generally not required if handled exclusively within a certified chemical fume hood.[1] However, a respirator should be available for emergency situations, such as a significant spill.[3][5] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is paramount for ensuring a safe laboratory environment when working with 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Engineering Controls
-
Chemical Fume Hood: All handling of 5-Fluoro-3-hydroxy-2-methylbenzonitrile, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
Procedural Workflow for Handling
The following diagram illustrates the essential steps for safely handling 5-Fluoro-3-hydroxy-2-methylbenzonitrile, from preparation to waste disposal.
Caption: Workflow for Safe Handling of 5-Fluoro-3-hydroxy-2-methylbenzonitrile.
Step-by-Step Handling Protocol
-
Preparation: Before beginning any work, ensure your chemical fume hood is operational and that a spill kit is readily accessible.[1] Don all required PPE as outlined in the table above.
-
Dispensing: When weighing the solid compound, use careful techniques to minimize the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Work Practices: Do not work alone when handling this compound.[2] Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling, even when gloves have been worn.[6]
Emergency Procedures: Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4] Do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[2][7] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[2][7] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes in an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][8] |
For any suspected or confirmed exposure to a cyanide-containing compound, call emergency services immediately and inform them of the nature of the chemical exposure.[2]
Spill Cleanup
-
Small Spills:
-
Evacuate: Alert others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Contain: Use an inert absorbent material from a spill kit to contain the spill.[1]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert emergency personnel.[2]
-
Prevent entry to the area.
-
Await the arrival of trained hazardous materials responders.
-
Waste Disposal
All waste containing 5-Fluoro-3-hydroxy-2-methylbenzonitrile, including contaminated consumables and cleanup materials, must be treated as hazardous waste.[1] Dispose of this waste in clearly labeled, sealed containers in accordance with all local, state, and federal regulations.[9][10]
Conclusion
The responsible and safe handling of 5-Fluoro-3-hydroxy-2-methylbenzonitrile is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a secure laboratory environment conducive to innovation and discovery.
References
- Benchchem. (n.d.). Personal protective equipment for handling 3-(2-Oxo-acetyl)-benzonitrile.
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- Health Safety & Wellbeing, Monash University. (2022, April). First aid for cyanide exposure. OHS Information Sheet.
- WorkSafe. (n.d.). Acute cyanide poisoning - First aid and medical support.
- Benchchem. (n.d.). Personal protective equipment for handling 4-Amino-3-(tert-butyl)benzonitrile.
- Oxford Lab Fine Chem LLP. (n.d.). BENZONITRILE - (For Synthesis) MSDS.
- New Jersey Department of Health. (n.d.). Benzonitrile - Hazard Summary.
- The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library.
- University College London. (2021, June 7). Cyanide Compounds. Safety Services.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile.
- KR-5124CMU Safety Data Sheet. (n.d.).
- Fisher Scientific. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2025, November 11). Safety Data Sheet.
- Benchchem. (n.d.). A Comprehensive Technical Guide to the Safe Handling of 5-(Aminomethyl)-2-fluorobenzonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. monash.edu [monash.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
